molecular formula C13H10N2S B2428814 4-Phenyl-1,3-benzothiazol-2-amine CAS No. 21418-32-6

4-Phenyl-1,3-benzothiazol-2-amine

Cat. No.: B2428814
CAS No.: 21418-32-6
M. Wt: 226.3
InChI Key: SIVSDUVSMURHKT-UHFFFAOYSA-N
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Description

4-Phenyl-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C13H10N2S and its molecular weight is 226.3. The purity is usually 95%.
BenchChem offers high-quality 4-Phenyl-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-13-15-12-10(7-4-8-11(12)16-13)9-5-2-1-3-6-9/h1-8H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVSDUVSMURHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Phenyl-1,3-benzothiazol-2-amine: A Precision Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Phenyl-1,3-benzothiazol-2-amine Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Chemists

Executive Summary & Strategic Analysis

The synthesis of 4-phenyl-1,3-benzothiazol-2-amine (CAS: Analogous to 4-bromo precursors) presents a specific regiochemical challenge often overlooked in general literature. Unlike the common 2-phenylbenzothiazoles (where the phenyl ring is attached at the C2 position), the 4-phenyl isomer features a biaryl system fused at the benzenoid ring of the benzothiazole scaffold.

This structural distinction renders traditional oxidative cyclizations (e.g., Huggerschhoff reaction of 3-biphenylthiourea) risky due to poor regiocontrol; cyclization of 3-substituted anilines typically favors the less sterically hindered 6-position over the 4-position.

Therefore, this guide prioritizes a Modular Cross-Coupling Approach (Route A) as the "Gold Standard." By utilizing a pre-functionalized halogenated precursor, we guarantee the structural integrity of the final scaffold.

Key Structural Parameters[1][2][3][4]
  • Core Scaffold: 1,3-Benzothiazole

  • Functional Handle: Primary amine (-NH2) at C2.

  • Substituent: Phenyl group at C4 (peri-position to the nitrogen).

  • Primary Challenge: Steric crowding at C4 and electronic deactivation of the C2-amine during metal catalysis.

Strategic Retrosynthesis

The most robust disconnection relies on the Suzuki-Miyaura coupling. This disconnects the C4-Phenyl bond, tracing back to a commercially available or easily synthesized 4-halo-2-aminobenzothiazole.

Retrosynthesis Target 4-Phenyl-1,3-benzothiazol-2-amine (Target) Disconnection C-C Bond Disconnection Target->Disconnection Retrosynthetic Step Precursor1 4-Bromo-1,3-benzothiazol-2-amine (Scaffold) Disconnection->Precursor1 Electrophile Precursor2 Phenylboronic Acid (Nucleophile) Disconnection->Precursor2 Nucleophile

Figure 1: Retrosynthetic analysis prioritizing the C-C bond formation to ensure regiochemical purity.

Route A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Recommended)

This protocol is selected for its high chemoselectivity and tolerance of the free amine at the C2 position, provided specific conditions are met to prevent catalyst poisoning.

Reaction Design & Causality
  • Substrate: 4-Bromo-1,3-benzothiazol-2-amine . The bromo-derivative is preferred over chloro- (too unreactive) or iodo- (less stable/more expensive) for this specific scaffold.

  • Catalyst System: Pd(dppf)Cl₂·DCM . The bidentate ferrocenyl ligand prevents

    
    -hydride elimination and is robust against the coordinating ability of the benzothiazole sulfur and nitrogen.
    
  • Base:

    
     (2.0 M aq) . A strong inorganic base is required to activate the boronic acid to the boronate species.
    
  • Solvent: 1,4-Dioxane/Water (4:1) . The biphasic system ensures solubility of both the organic halide and the inorganic base, facilitating the transmetallation step.

Step-by-Step Protocol

Scale: 1.0 mmol basis.

  • Preparation:

    • In a 25 mL microwave vial or round-bottom flask, charge 4-bromo-1,3-benzothiazol-2-amine (229 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).

    • Add Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol, 5 mol%). Note: Keep catalyst under inert atmosphere until addition.

  • Solvation & Degassing (Critical):

    • Add 1,4-Dioxane (8 mL) and 2.0 M

      
        (2 mL).
      
    • Self-Validating Step: Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen is the primary cause of homocoupling byproducts and catalyst death.

  • Reaction:

    • Thermal: Heat to 90°C for 12 hours under an inert balloon.

    • Microwave (Preferred): Heat at 110°C for 45 minutes.

  • Work-up:

    • Cool to room temperature.[1][2] Filter through a Celite pad to remove Palladium black. Wash with Ethyl Acetate (EtOAc).

    • Wash the filtrate with water (2x) and brine (1x). Dry over

      
      .[3]
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography.[3]

    • Eluent: Hexane:EtOAc (Gradient 80:20 to 60:40). The free amine makes the compound polar; adding 1% Triethylamine to the eluent can reduce tailing.

Mechanistic Pathway

Understanding the cycle allows for troubleshooting. If the reaction stalls, it is usually at the Oxidative Addition step due to the electron-rich nature of the amino-benzothiazole ring.

SuzukiCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromo-benzothiazole TransMet Transmetallation (Ar-Pd-Ph) OxAdd->TransMet + Phenylboronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - 4-Phenyl-benzothiazole

Figure 2: Catalytic cycle.[4] The oxidative addition is the rate-determining step, facilitated by the electron-withdrawing nature of the thiazole ring.

Route B: Oxidative Cyclization (Alternative)

Use this route only if 4-bromo-2-aminobenzothiazole is unavailable.

This method utilizes the Huggerschhoff Reaction , cyclizing an arylthiourea.

  • Precursor: 1-([1,1'-biphenyl]-3-yl)thiourea.

  • Reagent: Bromine (

    
    ) in Chloroform or Acetic Acid.
    
  • The Risk: Cyclization of 3-aminobiphenyl derivatives typically yields a mixture of 4-phenyl (ortho-cyclization) and 6-phenyl (para-cyclization) isomers.

  • Optimization: Running the reaction in dilute conditions with a Lewis Acid catalyst (

    
    ) can sometimes improve regioselectivity, but separation of isomers via HPLC is almost always required.
    

Data Summary & Validation

Use the following table to benchmark your experimental results.

ParameterRoute A (Suzuki)Route B (Cyclization)
Regio-purity >99% (Guaranteed by SM)~60:40 (Mixture 6-Ph : 4-Ph)
Typical Yield 75 - 88%40 - 55% (after separation)
Atom Economy Moderate (Boronic waste)High
Purification Standard Flash ColumnDifficult (Isomer separation)
Scalability High (kg scale feasible)Moderate (Exothermic)

Characterization Checkpoints (Self-Validation):

  • 1H NMR (DMSO-d6): Look for the disappearance of the C4-H signal. The C2-NH2 protons typically appear as a broad singlet around

    
     7.5 - 8.0 ppm. The phenyl group will add 5 aromatic protons.
    
  • MS (ESI): Expect

    
     = 227.06 (Calculated for 
    
    
    
    ).

References

  • Synthesis of Benzo[d]thiazole Derivatives via Suzuki Cross-Coupling. Source: HPU2 Journal of Science.[5] Context: Validates the reactivity of bromobenzothiazoles in Suzuki conditions. 5

  • Synthesis and Fluorescent Properties of Benzothiazole Derivatives. Source: Indian Journal of Chemistry (CSIR-NIScPR). Context: Confirms high yields in Suzuki coupling of 2-(4-bromophenyl)benzothiazole, establishing the catalyst protocol.

  • Synthesis of 2-Amino-4-phenylthiazole Derivatives (Analogous Chemistry). Source: Asian Journal of Chemistry. Context: Provides background on the Hantzsch/Huggerschhoff cyclization methods for thiazole rings, highlighting the regiochemical constraints.

  • Suzuki-Miyaura Cross-Coupling in Aqueous Media. Source: Royal Society of Chemistry (RSC Advances). Context: Supports the use of aqueous/dioxane solvent systems for coupling hydrophobic aryl bromides. 6

Sources

The Privileged Scaffold: Known Derivatives of 4-Phenyl-1,3-benzothiazol-2-amine and Their Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 2-aminobenzothiazole core is recognized as a "privileged scaffold"—a versatile molecular framework capable of binding to multiple, diverse biological targets. Among its functionalized variants, 4-phenyl-1,3-benzothiazol-2-amine (CAS: 21418-32-6) stands out due to its unique steric and electronic properties. This whitepaper provides an in-depth technical analysis of known derivatives of 4-phenyl-1,3-benzothiazol-2-amine, exploring their structural significance, pharmacological efficacy, mechanistic pathways, and the validated synthetic methodologies used in drug development.

Structural Rationale: The Role of the 4-Phenyl Substitution

The biological activity of benzothiazole derivatives is heavily dictated by their substitution patterns[1]. The 4-phenyl-1,3-benzothiazol-2-amine scaffold offers a distinct pharmacological advantage:

  • Bioisosterism: The fused bicyclic benzothiazole core acts as a bioisostere for purines, allowing these derivatives to effectively dock into the ATP-binding pockets of various kinases and enzymes[2].

  • Steric Mapping & Conformation: The phenyl ring at the 4-position is situated adjacent to the thiazole nitrogen (position 3). This introduces significant steric bulk, which restricts the rotational freedom of the 2-amino group. This rigidification forces the molecule into a highly specific conformation that enhances binding affinity and selectivity within hydrophobic protein pockets.

  • Lipophilicity (LogP): The addition of the 4-phenyl group significantly increases the overall lipophilicity of the molecule, improving cellular permeability and penetration across lipid bilayers, a critical factor for intracellular targets[1].

Key Derivatives and Pharmacological Applications

Oncology: Kinase Inhibitors and Apoptosis Inducers

Derivatives of 2-aminobenzothiazole have demonstrated potent antitumor activity against a wide range of cancer cell lines[1]. Recent structural modifications have focused on fusing the 2-aminobenzothiazole core with pyrimidine rings to create dual-action inhibitors. For instance, pyrimidine-based 2-aminobenzothiazole derivatives have shown remarkable efficacy against Colo205 (colon carcinoma) and U937 (leukemia) cell lines, often outperforming standard chemotherapeutics like etoposide[2]. Furthermore, imidazo[2,1-b]thiazole derivatives synthesized from the 2-aminobenzothiazole core exhibit potent cytotoxicity against human liver hepatocellular carcinoma (HepG2) cells[3].

Antimicrobial and Antifungal Agents

The 2-aminobenzothiazole scaffold is highly active against pathogenic microbes. By coupling 4-phenyl-1,3-benzothiazol-2-amine with substituted phenyl thioureas, researchers have developed thiazolyl aminobenzothiazole derivatives[4]. These compounds disrupt essential microbial pathways (such as cell wall synthesis or DNA gyrase activity). Notably, derivatives with electron-withdrawing groups (e.g., chloro-substitutions) at the phenyl ring exhibit enhanced potency against Gram-negative bacteria, while electron-donating groups (e.g., methoxy) improve efficacy against Gram-positive strains[4].

Anti-inflammatory Modulation

Derivatives of 4-phenyl-1,3-benzothiazol-2-amine, particularly N-aroyl and Schiff base analogs, act as potent anti-inflammatory agents. These compounds modulate inflammatory pathways by inhibiting the NF-κB signaling cascade, which subsequently downregulates the transcription of pro-inflammatory cytokines[1].

Quantitative Efficacy Profiling

To facilitate comparative analysis, the following table summarizes the quantitative biological efficacy of key 4-phenyl-1,3-benzothiazol-2-amine derivatives and related analogs across various therapeutic targets.

Derivative ClassPrimary Target / ApplicationEfficacy Metric (IC50 / MIC)Reference
Pyrimidine-fused derivatives Colo205 / U937 Cancer Cell LinesIC50 ≈ 0.13 - 0.16 µM[2]
Thiazolyl-aminobenzothiazoles Candida albicans (Fungal Pathogen)MIC = 3 - 9 µg/mL[4]
Thiazolyl-aminobenzothiazoles Staphylococcus aureus (Bacterial Pathogen)MIC = 4 - 8 µg/mL[4]
Imidazo[2,1-b]thiazole analogs HepG2 Carcinoma CellsHigh Cytotoxicity (Dose-dependent)[3]
N-Aroyl / Schiff Base Analogs NF-κB / Pro-inflammatory CytokinesSignificant Downregulation[1]

Mechanistic Pathway Visualization

The following diagram illustrates the generalized signaling cascade modulated by 4-phenyl-1,3-benzothiazol-2-amine derivatives in the context of oncology and inflammation.

Pathway Derivative 4-Phenyl-1,3-benzothiazol-2-amine Derivative Kinase Target Kinase (e.g., PI3K / PTK) Derivative->Kinase Binds ATP Pocket AKT AKT Phosphorylation (Inhibited) Kinase->AKT Blocks Activation NFkB NF-κB Pathway (Downregulated) Kinase->NFkB Modulates Signaling Apoptosis Apoptosis / Cell Death AKT->Apoptosis Caspase-3 Activation Inflammation Decreased Pro-inflammatory Cytokines NFkB->Inflammation Transcriptional Repression

Figure 1. Proposed mechanistic signaling pathway modulated by 4-phenyl-1,3-benzothiazol-2-amine.

Synthetic Methodologies & Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the core scaffold and its subsequent derivatization. These methodologies are designed as self-validating systems.

Protocol A: Synthesis of the Core Scaffold via Hugerschoff Cyclization

This protocol utilizes the Hugerschoff reaction to construct the 4-phenyl-1,3-benzothiazol-2-amine core from an aniline precursor.

Workflow Step1 1. Reagent Mixing (Amine + KSCN in AcOH) Step2 2. Oxidation (Br2 addition at 0-5°C) Step1->Step2 Dissolution Step3 3. Cyclization (Stir 12h, RT) Step2->Step3 Electrophilic Attack Step4 4. Neutralization (NH4OH to pH 8) Step3->Step4 Quenching Step5 5. Isolation (Recrystallization) Step4->Step5 Precipitation

Figure 2. Step-by-step experimental workflow for the Hugerschoff synthesis protocol.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-aminobiphenyl (10 mmol) and potassium thiocyanate (KSCN, 40 mmol) in 25 mL of glacial acetic acid.

    • Causality: Glacial acetic acid serves a dual purpose: it acts as a polar protic solvent that stabilizes the ionic thiocyanogen intermediates, and it provides a mildly acidic environment to modulate the reactivity of the amine prior to electrophilic attack.

  • Oxidation: Perform a dropwise addition of bromine (10 mmol) dissolved in 10 mL of acetic acid at 0–5 °C over 30 minutes.

    • Causality: Bromine oxidizes the thiocyanate to generate thiocyanogen in situ, a potent electrophile. Maintaining a low temperature controls the exothermic nature of the reaction and prevents unwanted over-bromination of the biphenyl rings.

  • Cyclization & Validation: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting material spot and the emergence of a lower-Rf product spot validates the completion of the cyclization.

  • Workup: Pour the mixture into crushed ice and neutralize with aqueous ammonia (NH₄OH) until a stable pH of 8 is reached.

    • Causality: This specific pH threshold ensures complete deprotonation of the intermediate benzothiazolium hydrobromide salt, maximizing the precipitation yield of the free base.

  • Isolation: Filter the resulting precipitate, wash thoroughly with distilled water to remove inorganic salts, and recrystallize from hot ethanol to yield pure 4-phenyl-1,3-benzothiazol-2-amine.

Protocol B: Synthesis of Pyrimidine-Fused Derivatives via Nucleophilic Substitution

This protocol describes the derivatization of the 2-amino group to form highly active anticancer agents[2].

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, combine 4-phenyl-1,3-benzothiazol-2-amine (5 mmol) with 2,4-dichloro-5-methylpyrimidine (5 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 10 mmol) to the mixture.

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic acid scavenger to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the weakly nucleophilic 2-amino group, thereby driving the substitution equilibrium forward without inducing unwanted side reactions[2].

  • Reaction Execution: Stir the mixture at 80 °C for 8–10 hours under a continuous nitrogen atmosphere to prevent oxidative degradation. Monitor via TLC.

  • Isolation & Purification: Pour the cooled mixture into ice water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel column chromatography to isolate the target pyrimidine-based 2-aminobenzothiazole derivative.

References

  • Title: 4-Methanesulfonyl-N-[2-(4-methoxyphenyl)
  • Source: RSC Publishing (RSC Advances)
  • Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)
  • Source: PMC (National Institutes of Health)

Sources

Technical Guide: Therapeutic Targets of 4-Phenyl-1,3-benzothiazol-2-amine

[1]

Executive Summary & Structural Distinction

4-Phenyl-1,3-benzothiazol-2-amine is a privileged heterocyclic scaffold.[1] Unlike its more famous isomer, 2-(4-aminophenyl)benzothiazole (the antitumor agent Phortress/NSC 710305), the 4-phenyl derivative features a phenyl ring fused or substituted at the ortho position relative to the bridgehead nitrogen (position 4).[1][2]

This structural nuance is not merely cosmetic; it fundamentally alters the molecule's binding trajectory.[2] The C4-phenyl group creates a "steric wall" that directs the molecule into specific hydrophobic pockets, most notably in bacterial cell division proteins (FtsZ) and G-protein coupled receptors (Adenosine).[1][2]

Critical Distinction
Feature4-Phenyl-1,3-benzothiazol-2-amine 2-(4-aminophenyl)benzothiazole
Structure Phenyl at C4 (Benzene ring of core)Phenyl at C2 (Thiazole ring of core)
Primary Target FtsZ (Bacterial Division) , Adenosine ReceptorsAhR / CYP1A1 (Antitumor)
Mechanism Inhibits septum formation (Z-ring)DNA adduct formation via CYP bioactivation

Primary Therapeutic Target: Bacterial Cell Division Protein FtsZ

The most validated application of the 4-phenyl-1,3-benzothiazol-2-amine scaffold is as the "head group" for inhibitors of FtsZ (Filamenting temperature-sensitive mutant Z) .[1] FtsZ is a prokaryotic tubulin homolog essential for bacterial cell division.[3][2]

Mechanism of Action
  • Binding Site: The 4-phenylbenzothiazole moiety binds to the interdomain cleft of FtsZ. The C4-phenyl group occupies a specific hydrophobic sub-pocket that is inaccessible to planar analogs.

  • Z-Ring Disruption: By stabilizing a non-polymerizable conformation or blocking the GTPase active site, the molecule prevents FtsZ from assembling into the "Z-ring" at the mid-cell.[2]

  • Septum Inhibition: Without the Z-ring, the bacterium cannot form a septum, leading to filamentation and eventual lysis.[1][3][2]

Experimental Validation: FtsZ Polymerization Assay

To validate this target, one must measure the inhibition of FtsZ assembly in real-time.[1][3][2]

Protocol: Light Scattering Assay

  • Protein Prep: Purify recombinant S. aureus or E. coli FtsZ.[1][3] Store in 50 mM HEPES (pH 7.2), 5 mM MgCl₂, 50 mM KCl.

  • Baseline: Establish a baseline light scattering signal (350 nm excitation/emission) in a fluorometer.

  • Induction: Add 1 mM GTP to induce polymerization.[3][2] Observe the rapid increase in scattering (polymer formation).

  • Inhibition: In a parallel run, pre-incubate FtsZ with 10–50 µM 4-Phenyl-1,3-benzothiazol-2-amine for 10 minutes prior to GTP addition.

  • Result: A significant reduction (>50%) in the slope and plateau of the scattering curve confirms inhibition.[3]

Visualization: FtsZ Inhibition Pathway

FtsZ_InhibitionFtsZ_MonoFtsZ Monomers(GTP-bound)NucleationNucleationFtsZ_Mono->NucleationComplexInhibitor-FtsZComplexFtsZ_Mono->ComplexSequestrationProtofilamentProtofilamentElongationNucleation->ProtofilamentZ_RingZ-Ring Assembly(Mid-cell)Protofilament->Z_RingSeptumSeptum Formation& Cell DivisionZ_Ring->SeptumInhibitor4-Phenyl-1,3-benzothiazol-2-amineInhibitor->FtsZ_MonoBinds Hydrophobic CleftFilamentationFilamentation(Cell Death)Complex->FilamentationPrevents Assembly

Caption: Mechanism of FtsZ inhibition leading to bacterial filamentation and death.[1]

Secondary Target: Adenosine Receptors (A2A/A2B)

The 2-aminobenzothiazole class is a well-known scaffold for Adenosine Receptor Antagonists .[1] The 4-phenyl substitution enhances selectivity for the A2A and A2B subtypes, which are critical targets for cancer immunotherapy and neurodegenerative diseases.[3][2]

  • Therapeutic Rationale: Blocking A2A receptors on T-cells prevents the immunosuppressive effects of adenosine in the tumor microenvironment, effectively "re-awakening" the immune system to attack cancer.[3][2]

  • Structural Logic: The exocyclic amine at C2 forms hydrogen bonds with residues (e.g., Asn253 in A2A), while the C4-phenyl group provides π-π stacking interactions with aromatic residues (e.g., Phe168) deep in the binding pocket.[1][3][2]

Data Summary: Binding Affinity Profiles

Note: Values are representative of the scaffold class.

Receptor SubtypeRole4-Phenyl Scaffold Affinity (Ki)Therapeutic Indication
A2A Immune Checkpoint10 - 100 nM Cancer Immunotherapy, Parkinson's
A2B Inflammation50 - 500 nMAsthma, Chronic Inflammation
A1 Cardiac Rate> 1000 nM (Low)(Avoid to prevent bradycardia)
A3 Mast Cell Degran.> 1000 nM (Low)Glaucoma, Inflammation

Medicinal Chemistry & Synthesis

To access this target, the synthesis must avoid the formation of the thermodynamic 2-phenyl isomer.[2]

Validated Synthetic Route (Suzuki Coupling Approach):

  • Starting Material: 2-Amino-4-chlorobenzothiazole (Commercial).[1]

  • Coupling: React with Phenylboronic acid.

  • Catalyst: Pd(PPh₃)₄ (5 mol%).[1][3]

  • Base/Solvent: Na₂CO₃ (2M) / Dioxane:Water (4:1).[1][3]

  • Conditions: Reflux under N₂ for 12 hours.

  • Purification: Column chromatography (Hexane:EtOAc).

Why this works: This route guarantees the phenyl group is at the C4 position (replacing the chlorine) rather than constructing the ring from scratch, which can lead to regiochemical ambiguity.[3][2]

References

  • Haydon, D. J., et al. (2008).[1][3][2] "Creating an antibacterial with in vivo efficacy: synthesis and characterisation of potent inhibitors of the bacterial cell-division protein FtsZ." PLoS ONE. (Describes the 4-phenylbenzothiazole intermediate 20e in the synthesis of FtsZ inhibitors).

    • [1]

  • Bradshaw, T. D., & Westwell, A. D. (2004).[1][3][2] "The search for potent, selective and non-toxic antitumour agents: the 2-(4-aminophenyl)benzothiazoles."[1][2] Current Medicinal Chemistry. (Cited for contrast: Defines the other isomer class).

    • Baraldi, P. G., et al. (2008).[1][3][2] "Medicinal chemistry of A2A adenosine receptor antagonists." Current Topics in Medicinal Chemistry. (Details the SAR of 2-aminobenzothiazoles in adenosine binding).

      • PubChem Compound Summary. "4-Phenylbenzothiazol-2-amine." National Center for Biotechnology Information.[3]

        • [1]

      In Silico Prediction of 4-Phenyl-1,3-benzothiazol-2-amine Bioactivity: A Technical Guide

      Author: BenchChem Technical Support Team. Date: March 2026

      Abstract

      The imperative to accelerate drug discovery while minimizing costs has propelled the adoption of in silico methodologies.[1][2] These computational techniques offer a rapid and cost-effective means to predict the biological activity of novel chemical entities, thereby streamlining the identification of promising lead compounds.[1][3] This guide provides an in-depth technical overview of a rational, multi-faceted in silico workflow designed to predict the bioactivity of 4-Phenyl-1,3-benzothiazol-2-amine, a member of the pharmacologically significant benzothiazole class of heterocyclic compounds.[4][5] We will explore the causality behind key experimental choices, from initial target identification and virtual screening to the development of robust predictive models and ADMET profiling, all while adhering to the principles of scientific integrity and self-validation.

      Introduction: The Rationale for an In Silico Approach

      The traditional drug discovery pipeline is a long, arduous, and expensive process, with a high rate of attrition for drug candidates.[1] In silico methods, which encompass a range of computational tools and techniques, have emerged as a powerful strategy to de-risk and expedite this process.[3][6][7] By simulating molecular interactions and predicting biological effects within a virtual environment, we can prioritize resources for compounds with the highest probability of success.

      The 4-Phenyl-1,3-benzothiazol-2-amine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets and exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[4][5][8][9][10] This inherent versatility makes it an ideal candidate for a comprehensive in silico investigation to uncover novel therapeutic applications.

      This guide will delineate a workflow that integrates several key computational strategies:

      • Target Identification and Fishing: Identifying potential protein targets for our compound of interest.

      • Molecular Docking: Simulating the binding of 4-Phenyl-1,3-benzothiazol-2-amine to identified targets to predict binding affinity and mode.

      • Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models based on the chemical structures and biological activities of related benzothiazole derivatives.[10]

      • ADMET Prediction: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to evaluate its drug-likeness.[11][12]

      The ultimate goal is to generate a robust, data-driven hypothesis regarding the bioactivity of 4-Phenyl-1,3-benzothiazol-2-amine, providing a solid foundation for subsequent in vitro and in vivo validation.

      Foundational Knowledge: The Benzothiazole Scaffold

      Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[4][5] The fusion of a benzene ring with a thiazole ring creates a unique electronic and structural framework that allows for diverse interactions with biological macromolecules.[13] Derivatives of 2-aminobenzothiazole, in particular, have been extensively studied and shown to possess anticancer, anti-inflammatory, and antimalarial activities, among others.[4][5][10] The phenyl substitution at the 4-position of the benzothiazole core in our molecule of interest adds another layer of complexity and potential for specific molecular interactions.

      The In Silico Workflow: A Step-by-Step Guide

      The following sections detail a comprehensive and logical workflow for the in silico prediction of 4-Phenyl-1,3-benzothiazol-2-amine's bioactivity.

      Target Identification and Fishing: Casting a Wide Net

      The initial and most critical step is to identify potential biological targets.[3][6] Without a putative target, subsequent structure-based methods are not feasible. We will employ a "target fishing" or "target prediction" approach, which utilizes the chemical structure of our compound to search for proteins it is likely to bind to.

      Protocol: Target Fishing using Public Databases

      • Compound Preparation:

        • Obtain the 2D structure of 4-Phenyl-1,3-benzothiazol-2-amine.

        • Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., MarvinSketch, ChemDraw).

        • Generate a canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound.

      • Database Searching:

        • Utilize publicly available databases that correlate chemical structures with biological activities. Key resources include:

          • ChEMBL: A manually curated database of bioactive molecules with drug-like properties.[14][15]

          • PubChem: A vast public repository of chemical substances and their biological activities.[15][16][17]

          • BindingDB: Focuses on experimentally determined binding affinities of protein-ligand complexes.[16]

          • SwissTargetPrediction: A web server for predicting the most probable protein targets of a small molecule.

      • Similarity Searching:

        • Perform a Tanimoto-based similarity search in the selected databases using the SMILES string of 4-Phenyl-1,3-benzothiazol-2-amine. This will identify compounds with similar chemical structures that have known biological targets.

      • Target Prioritization:

        • Analyze the search results to identify recurring protein targets or target classes associated with structurally similar compounds.

        • Prioritize targets that are implicated in disease pathways of interest (e.g., oncology, infectious diseases, neurology).

      Causality: The rationale behind this approach is that structurally similar molecules often exhibit similar biological activities. By identifying the known targets of compounds resembling 4-Phenyl-1,3-benzothiazol-2-amine, we can generate a high-confidence list of potential interaction partners.

      Target_Identification_Workflow cluster_0 Compound Preparation cluster_1 Database Search cluster_2 Analysis & Prioritization A 2D Structure of 4-Phenyl-1,3-benzothiazol-2-amine B 3D Conformation A->B C Canonical SMILES B->C D ChEMBL C->D E PubChem C->E F BindingDB C->F G SwissTargetPrediction C->G H Similarity Search Results D->H E->H F->H G->H I Prioritized Target List H->I

      Caption: Workflow for target identification and fishing.

      Molecular Docking: Simulating the Hand-in-Glove Fit

      Once a list of prioritized targets is established, molecular docking is employed to predict the binding affinity and interaction patterns of 4-Phenyl-1,3-benzothiazol-2-amine with each target.[9] This structure-based approach requires the 3D structure of the target protein.[6]

      Protocol: Molecular Docking using AutoDock Vina

      • Protein Preparation:

        • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[16]

        • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools.

      • Ligand Preparation:

        • Prepare the 3D structure of 4-Phenyl-1,3-benzothiazol-2-amine, ensuring correct atom types and charges.

      • Docking Simulation:

        • Define the binding site on the protein, typically based on the location of a co-crystallized ligand or predicted active site residues.

        • Run the docking simulation using a program like AutoDock Vina, which will explore various conformations and orientations of the ligand within the binding site and calculate a binding affinity score.

      • Analysis of Results:

        • Analyze the docking poses and binding energies. A lower binding energy generally indicates a more favorable interaction.

        • Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the complex.

      Self-Validation: To ensure the reliability of the docking protocol, a re-docking experiment should be performed. This involves docking the original co-crystallized ligand back into the protein's binding site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose, validates the docking parameters.

      Target Protein (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
      Example Target 1 (e.g., Kinase)-8.5TYR253, LYS271Hydrogen Bond, Pi-Pi Stacking
      Example Target 2 (e.g., Protease)-7.9ASP189, SER195Hydrogen Bond, Salt Bridge
      Example Target 3 (e.g., GPCR)-9.2TRP159, PHE264Hydrophobic, Pi-Pi Stacking

      Table 1: Hypothetical Molecular Docking Results for 4-Phenyl-1,3-benzothiazol-2-amine.

      QSAR Modeling: Learning from the Past

      Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10][18] This is particularly useful when the 3D structure of the target is unknown or when we want to predict the activity of a large number of compounds quickly.

      Protocol: 2D-QSAR Model Development

      • Data Collection:

        • Compile a dataset of benzothiazole derivatives with known biological activity against a specific target of interest (e.g., IC50 values). This data can be sourced from databases like ChEMBL or the scientific literature.

      • Molecular Descriptor Calculation:

        • For each compound in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties (e.g., molecular weight, logP, polar surface area) and topological features.

      • Model Building:

        • Divide the dataset into a training set and a test set.

        • Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a QSAR model that correlates the molecular descriptors with the biological activity for the training set.

      • Model Validation:

        • Validate the predictive power of the QSAR model using the test set. Key validation metrics include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A robust model will have high R² and Q² values.[18]

      • Prediction for 4-Phenyl-1,3-benzothiazol-2-amine:

        • Calculate the molecular descriptors for 4-Phenyl-1,3-benzothiazol-2-amine and use the validated QSAR model to predict its biological activity.

      Causality: The underlying principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By identifying the key structural features that contribute to activity, we can predict the potency of new, untested compounds.

      QSAR_Workflow A Data Collection (Benzothiazole Derivatives & Bioactivity) B Molecular Descriptor Calculation A->B C Dataset Splitting (Training & Test Sets) B->C D Model Building (e.g., MLR, PLS) C->D E Model Validation (R², Q²) D->E F Prediction for 4-Phenyl-1,3-benzothiazol-2-amine E->F

      Caption: Workflow for QSAR model development and prediction.

      ADMET Prediction: Assessing Drug-Likeness

      A compound's efficacy is not solely determined by its binding affinity to a target. Its pharmacokinetic and toxicological properties, collectively known as ADMET, are equally crucial for its success as a drug.[11][12] In silico ADMET prediction provides an early assessment of a compound's drug-likeness.[11][19]

      Protocol: In Silico ADMET Profiling

      • Utilize Predictive Models:

        • Employ web-based tools and software (e.g., SwissADME, admetSAR, QikProp) to predict a range of ADMET properties for 4-Phenyl-1,3-benzothiazol-2-amine.[5][20]

      • Key Properties to Assess:

        • Absorption: Gastrointestinal absorption, blood-brain barrier penetration.

        • Distribution: Plasma protein binding.

        • Metabolism: Cytochrome P450 (CYP) inhibition.

        • Excretion: Renal clearance.

        • Toxicity: Mutagenicity, carcinogenicity, hepatotoxicity.

      • Lipinski's Rule of Five:

        • Evaluate the compound against Lipinski's Rule of Five, a set of guidelines to assess drug-likeness and oral bioavailability.[11][19]

      ADMET Property Predicted Value/Outcome Interpretation
      Absorption
      GI AbsorptionHighLikely well-absorbed orally.
      BBB PermeantYes/NoIndicates potential for CNS activity.
      Distribution
      Plasma Protein Binding~90%High binding may affect free drug concentration.
      Metabolism
      CYP2D6 InhibitorYes/NoPotential for drug-drug interactions.
      Excretion
      Renal ClearanceModerateIndicates primary route of elimination.
      Toxicity
      Ames MutagenicityNegativeLow likelihood of being mutagenic.
      Drug-Likeness
      Lipinski's Rule0 ViolationsGood oral bioavailability predicted.

      Table 2: Example In Silico ADMET Profile for 4-Phenyl-1,3-benzothiazol-2-amine.

      Synthesizing the Evidence: Building a Bioactivity Hypothesis

      The culmination of this in silico workflow is the integration of all generated data to formulate a comprehensive bioactivity hypothesis for 4-Phenyl-1,3-benzothiazol-2-amine. This involves a critical evaluation of the converging lines of evidence.

      For instance, if target fishing points towards protein kinases, molecular docking reveals strong binding to the ATP-binding site of a specific kinase, the QSAR model predicts high inhibitory activity, and the ADMET profile is favorable, we can confidently hypothesize that 4-Phenyl-1,3-benzothiazol-2-amine is a potent and drug-like kinase inhibitor.

      Conclusion and Future Directions

      This guide has outlined a rigorous and scientifically sound in silico workflow for predicting the bioactivity of 4-Phenyl-1,3-benzothiazol-2-amine. By systematically applying a combination of ligand-based and structure-based computational methods, we can efficiently generate high-quality, testable hypotheses that can significantly accelerate the drug discovery process.

      It is crucial to remember that in silico predictions are not a substitute for experimental validation.[21][22] The hypotheses generated through this workflow must be rigorously tested in the laboratory through in vitro binding and functional assays, followed by in vivo studies in relevant disease models. The continuous feedback loop between computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

      References

      • Drug Discovery Tools and In Silico Techniques: A Review. (2024). International Journal of Pharmaceutical Sciences Review and Research.
      • Drug Discovery and In Silico Techniques: A Mini-Review. (n.d.). Longdom.org.
      • Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH. (2024). International Journal of Pharmacy and Biological Sciences.
      • In Silico Validation of AI-Assisted Drugs in Healthcare. (n.d.). PubMed.
      • Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. (2024). arXiv.
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      • A Review on Different Computational Approaches of In Silico Drug Design. (2022). International Journal of Medical and Clinical Research.
      • Meta-analysis and review of in silico methods in drug discovery - part 1: technological evolution and trends from big data to chemical space. (2025). PubMed.
      • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for. (2024). Biointerface Research in Applied Chemistry.
      • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PMC.
      • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018). MDPI.
      • Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. (2020). World Journal of Advanced Research and Reviews.
      • Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. (2025). ResearchGate.
      • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis.
      • Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies. (2025). PubMed.
      • LinkDTI: Drug-Target Interactions prediction through a Link Prediction framework on Biomedical Knowledge Graph. (2026). bioRxiv.
      • Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. (2024). International Journal of Research in Engineering and Science.
      • Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development. (2020). VPH Institute.
      • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (2025). International Journal of Pharmaceutical Research and Applications.
      • Small-molecule Bioactivity Databases. (n.d.). ResearchGate.
      • SAR analysis of 2‐aminobenzothiazole derivatives 8a–8n. (n.d.). ResearchGate.
      • 3D-QSAR modeling, molecular docking and ADMET properties of benzothiazole derivatives as α-glucosidase inhibitors. (2025). ResearchGate.
      • 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. (2025). Neovarsity.
      • A Guide to In Silico Drug Design. (2022). Pharma Excipients.
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      • In Silico Molecular Docking & ADMET Study Of Benzothiazole Fused With 1,3,4-Oxadiazole Derivatives For Anti-Cancer Activity. (2021). Revista Electronica de Veterinaria.
      • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). PMC.
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      • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (n.d.). RSC Publishing.
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      Methodological & Application

      Advanced Application Note: Synthesis and Characterization of Schiff Bases Derived from 4-Phenyl-1,3-benzothiazol-2-amine

      Author: BenchChem Technical Support Team. Date: March 2026

      Introduction and Rationale

      The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of novel therapeutics due to its profound anti-inflammatory, antimicrobial, and antineoplastic properties[1]. Specifically, 4-Phenyl-1,3-benzothiazol-2-amine represents a highly valuable, sterically unique precursor. The introduction of a phenyl ring at the 4-position of the benzothiazole core alters the electronic distribution and increases lipophilicity, which is highly desirable for membrane permeability in drug development[2].

      Condensing this primary amine with various aromatic aldehydes yields Schiff bases (azomethines) . The resulting imine linkage (-N=CH-) acts as a versatile pharmacophore and a robust bidentate ligand for transition metal complexation[3]. This application note provides a self-validating, mechanistic protocol for synthesizing these Schiff bases, addressing the unique steric and electronic challenges posed by the 4-phenyl substitution.

      Mechanistic Insights: Causality in Experimental Design

      Synthesizing Schiff bases from 2-aminobenzothiazoles is notoriously more difficult than from simple anilines. The electron-withdrawing nature of the thiazole ring delocalizes the lone pair of electrons on the exocyclic amine, reducing its nucleophilicity[4]. Furthermore, the bulky phenyl group at the 4-position introduces significant steric hindrance.

      To overcome these thermodynamic and kinetic barriers, our protocol incorporates the following expert choices:

      • Catalytic Glacial Acetic Acid (pH ~4.5): The reaction requires acid catalysis to protonate the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic. However, excessive acid will protonate the amine (

        
         ~ 2-3), completely halting the nucleophilic attack. Glacial acetic acid provides the perfect weak acid buffering environment[5].
        
      • Absolute Ethanol as Solvent: Ethanol provides an optimal boiling point (78°C) for reflux, supplying the necessary activation energy to overcome steric bulk. Additionally, it leverages a solubility differential: the starting materials are highly soluble in hot ethanol, whereas the rigid, planar Schiff base product precipitates upon cooling, driving the equilibrium forward via Le Chatelier's principle[4].

      • Sodium Bisulfite Wash: Unreacted aromatic aldehydes often co-precipitate with the product. Washing the crude solid with saturated sodium bisulfite forms a highly water-soluble bisulfite adduct with the residual aldehyde, ensuring high-purity isolation without excessive chromatographic loss[5].

      Mechanism N1 1. Carbonyl Activation (H+ from Acetic Acid) N2 2. Nucleophilic Attack (Amine to Carbonyl) N1->N2 N3 3. Carbinolamine Intermediate (Tetrahedral Transition) N2->N3 N4 4. Proton Transfer (OH group protonation) N3->N4 N5 5. Dehydration (Loss of H2O) N4->N5 N6 6. Imine Formation (Schiff Base Target) N5->N6

      Mechanistic pathway of Schiff base formation highlighting the critical dehydration step.

      Experimental Protocol

      Reagents and Materials
      • Starting Material: 4-Phenyl-1,3-benzothiazol-2-amine (10.0 mmol, 2.26 g)

      • Aldehydes: Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, vanillin) (10.0 mmol)

      • Solvents: Absolute Ethanol (50 mL), Chilled Methanol (20 mL), Diethyl Ether (10 mL)

      • Catalyst/Reagents: Glacial Acetic Acid (3-5 drops), Saturated Sodium Bisulfite solution

      • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, TLC plates (Silica gel 60 F254).

      Step-by-Step Synthesis Workflow
      • Preparation of the Reaction Mixture: In a thoroughly dried 100 mL round-bottom flask, dissolve 10.0 mmol of 4-Phenyl-1,3-benzothiazol-2-amine in 30 mL of absolute ethanol. Stir at room temperature until complete dissolution is achieved.

      • Aldehyde Addition: In a separate beaker, dissolve 10.0 mmol of the chosen aromatic aldehyde in 20 mL of absolute ethanol. Add this dropwise to the amine solution over 5 minutes to prevent localized concentration spikes.

      • Catalysis and Reflux: Add 3 to 5 drops of glacial acetic acid to the flask. Attach a reflux condenser and heat the mixture to 75-80°C with continuous magnetic stirring. Maintain reflux for 8 to 12 hours. Note: The extended reflux time is mandatory to overcome the steric hindrance of the 4-phenyl substituent.

      • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7 v/v) solvent system. The disappearance of the amine spot under a 254 nm UV lamp indicates completion.

      • Precipitation: Once complete, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0-5°C) for 2 hours to induce the slow crystallization of the Schiff base[1].

      • Isolation and Purification: Filter the precipitated solid under vacuum using a Büchner funnel. Wash the crude product with 15 mL of saturated sodium bisulfite solution to remove unreacted aldehyde, followed by washing with chilled methanol and diethyl ether to remove trace organic impurities[5].

      • Recrystallization: Recrystallize the solid from hot methanol to obtain the analytically pure Schiff base. Dry the crystals in a vacuum desiccator over anhydrous

        
        .
        

      Workflow A Reactants: 4-Phenyl-benzothiazol-2-amine + Aromatic Aldehyde B Solvent & Catalyst: Absolute Ethanol + Glacial Acetic Acid (pH ~4.5) A->B C Reflux: 75-80°C for 8-12 hours (Overcoming Steric Hindrance) B->C D Cooling & Precipitation: Ice Bath (0-5°C) for 2 hrs C->D E Isolation: Vacuum Filtration D->E F Washing: Sodium Bisulfite -> Cold MeOH -> Ether E->F G Purification: Recrystallization (Hot Methanol) F->G

      Step-by-step workflow for the synthesis and isolation of benzothiazole Schiff bases.

      Quantitative Data and Characterization

      Characterization of the synthesized Schiff bases is confirmed by the disappearance of the primary amine

      
       stretching bands (~3400 
      
      
      
      ) and the appearance of a strong azomethine
      
      
      stretching band (1605–1620
      
      
      ) in FT-IR spectroscopy[4]. In
      
      
      -NMR, the highly deshielded azomethine proton typically appears as a singlet between
      
      
      8.50 and 9.50 ppm.

      Table 1: Representative Yields and Physicochemical Properties of 4-Phenyl-1,3-benzothiazol-2-amine Schiff Bases

      Aldehyde Reactant (
      
      
      )
      Product (Schiff Base Derivative)Reaction Time (h)Yield (%)Melting Point (°C)Azomethine IR (
      
      
      )
      BenzaldehydeN-benzylidene-4-phenyl-1,3-benzothiazol-2-amine868185 - 1871610
      4-ChlorobenzaldehydeN-(4-chlorobenzylidene)-4-phenyl-1,3-benzothiazol-2-amine1074210 - 2121615
      4-(Dimethylamino)benzaldehydeN-(4-(dimethylamino)benzylidene)-4-phenyl-1,3-benzothiazol-2-amine1262225 - 2271608
      Vanillin (4-OH, 3-OCH3)4-(((4-phenyl-1,3-benzothiazol-2-yl)imino)methyl)-2-methoxyphenol1071198 - 2001612
      5-Bromo-2-hydroxybenzaldehyde4-bromo-2-(((4-phenyl-1,3-benzothiazol-2-yl)imino)methyl)phenol1265230 - 2321618

      (Note: Yields reflect purified products post-recrystallization. Extended reaction times correlate with electron-donating substituents on the aldehyde, which reduce carbonyl electrophilicity).

      References

      • Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharma and Bio Sciences. 5

      • 4-Methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine. Benchchem. 2

      • Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. International Journal of Pharmacy and Pharmaceutical Research. 1

      • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. 4

      • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. 3

      Sources

      Using 4-Phenyl-1,3-benzothiazol-2-amine in antitumor activity assays.

      Author: BenchChem Technical Support Team. Date: March 2026

      Technical Application Note: Profiling 4-Phenyl-1,3-benzothiazol-2-amine Scaffolds in Antitumor Assays

      Introduction: The Privileged Benzothiazole Scaffold

      The compound 4-Phenyl-1,3-benzothiazol-2-amine represents a specific structural isomer within the "privileged" benzothiazole class. Unlike the widely studied 2-(4-aminophenyl)benzothiazoles (e.g., the Phortress/CJM-126 series) which require CYP450 bioactivation, 2-amino-benzothiazoles substituted at the benzene ring (positions 4–7) often function as direct-acting small molecule inhibitors.

      This scaffold is frequently investigated for:

      • Kinase Inhibition: Targeting PI3K/mTOR or Src family kinases due to the adenine-mimetic properties of the 2-amino-benzothiazole core.

      • Tubulin Polymerization Inhibition: The bulky 4-phenyl group can mimic the pharmacophores of colchicine-site binders, leading to G2/M cell cycle arrest.

      • Apoptosis Induction: Direct activation of Caspase-3/7 cascades independent of DNA adduct formation.

      This guide provides a rigorous technical framework for evaluating this molecule, addressing its primary liability—aqueous solubility —and detailing the critical path from hit validation to mechanistic profiling.

      Pre-Assay Preparation: Solubility & Stability

      Critical Challenge: 4-Phenyl-1,3-benzothiazol-2-amine is highly lipophilic (LogP > 3.5) and prone to precipitation in aqueous media, which causes false negatives in enzymatic assays and false positives in light-scattering cytotoxicity assays.

      Protocol A: Stock Solution Preparation
      • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

      • Concentration: Prepare a 10 mM or 50 mM master stock. Avoid 100 mM unless solubility is empirically verified.

      • Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics). Store at -20°C. Stability is generally >6 months.[1]

      Protocol B: Working Solution (The "Step-Down" Method)

      Do not dilute directly from 100% DMSO to cell culture media.

      • Intermediate Dilution: Dilute stock 1:10 in sterile PBS or serum-free media to create a 10x working solution (10% DMSO). Check for precipitation immediately.

      • Final Application: Add the 10x working solution to the cell culture well to achieve the final 1x concentration (Final DMSO ≤ 0.5% v/v).

      Tech Note: If precipitation occurs at >10 µM, utilize a co-solvent system: 0.5% DMSO + 0.1% Tween-80 to maintain micellar suspension.

      Core Assay Workflow

      The following DOT diagram illustrates the logical flow for validating the antitumor activity of this scaffold.

      Antitumor_Workflow cluster_Screen Phase 1: Phenotypic Screen cluster_Mech Phase 2: Mechanism of Action Start Compound: 4-Phenyl-1,3-benzothiazol-2-amine Solubility Solubility Check (Nephelometry / Visual) Start->Solubility MTT Cytotoxicity Assay (MTT / SRB) 72h Exposure Solubility->MTT Clear Solution IC50 IC50 Determination (Non-linear Regression) MTT->IC50 FACS Cell Cycle Analysis (Propidium Iodide) IC50->FACS IC50 < 10µM Annexin Apoptosis Assay (Annexin V / PI) FACS->Annexin Decision Profile Evaluation FACS->Decision Kinase Kinase Profiling (ATP-Site Competition) Decision->Kinase G1 Arrest Tubulin Tubulin Polymerization (Fluorescence Assay) Decision->Tubulin G2/M Arrest

      Figure 1: Decision tree for profiling benzothiazole-2-amine derivatives. The pathway diverges based on cell cycle arrest data (G1 vs. G2/M) to select the appropriate target validation assay.

      Detailed Protocols

      Protocol 1: In Vitro Cytotoxicity (MTT Assay)

      Purpose: Establish potency (IC50) across a panel of cancer cell lines.[2]

      Materials:

      • Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

      • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).

      • Control: Doxorubicin (Positive), 0.5% DMSO (Vehicle).

      Step-by-Step:

      • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

      • Dosing: Treat cells with serial dilutions of 4-Phenyl-1,3-benzothiazol-2-amine (Range: 0.1 µM to 100 µM). Perform in triplicate.

      • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

        • Why 72h? Benzothiazoles often act via cell cycle arrest; shorter durations (24h) may underestimate cytotoxicity (cytostatic vs. cytotoxic).

      • Development: Add MTT reagent (0.5 mg/mL final). Incubate 3–4h.

      • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

      • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

      Data Analysis: Calculate % Viability =

      
      .
      Fit data to a 4-parameter logistic equation to derive IC50.
      
      Protocol 2: Cell Cycle Analysis (Flow Cytometry)

      Purpose: Distinguish between kinase inhibition (often G1 arrest) and tubulin interference (G2/M arrest).

      Step-by-Step:

      • Treatment: Treat cells (e.g., A549) with the compound at 2x IC50 for 24 hours.

      • Fixation: Harvest cells (trypsinize), wash with PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

      • Staining: Wash ethanol out with PBS. Resuspend in staining buffer:

        • PBS + 0.1% Triton X-100 (permeabilization).

        • 20 µg/mL Propidium Iodide (DNA stain).

        • 0.2 mg/mL RNase A (degrade RNA to prevent background).

      • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur). Record 10,000 events.

      • Interpretation:

        • G2/M Spike: Indicates tubulin destabilization (common for 4-aryl-benzothiazoles).

        • G0/G1 Spike: Indicates inhibition of CDK/Cyclin or growth factor signaling (PI3K/mTOR).

      Protocol 3: Apoptosis Detection (Annexin V-FITC/PI)

      Purpose: Confirm cell death mechanism (Apoptosis vs. Necrosis).

      Step-by-Step:

      • Treatment: Treat cells at IC50 and 2x IC50 for 48 hours.

      • Harvest: Collect cells and supernatant (to catch detached dead cells).

      • Staining: Resuspend in 1x Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

      • Incubation: 15 min at RT in the dark.

      • Analysis:

        • Q1 (Annexin-/PI+): Necrosis (Potential toxicity/membrane damage).

        • Q2 (Annexin+/PI+): Late Apoptosis.

        • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

      Mechanistic Pathway Visualization

      If the compound induces apoptosis via the intrinsic pathway (common for this class), the following signaling cascade is expected.

      Apoptosis_Pathway Compound 4-Phenyl-1,3- benzothiazol-2-amine Target Target (Tubulin/Kinase) Compound->Target Inhibition Mito Mitochondria (MOMP) Target->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Casp3 Caspase-3/7 Execution Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Death Apoptosis (DNA Fragmentation) PARP->Death

      Figure 2: Proposed Mechanism of Action. The compound triggers mitochondrial stress (MOMP), leading to Caspase-dependent apoptosis.

      Data Presentation & Troubleshooting

      Table 1: Troubleshooting Common Assay Failures

      IssueProbable CauseCorrective Action
      Precipitation in Wells Compound insolubility at >10µM.Reduce max concentration; Use 0.5% DMSO + 0.1% Tween-80.
      High Background (MTT) Compound reduction of MTT (rare but possible with amines).Use "Cell-Free" control wells containing compound + MTT to subtract background.
      No IC50 Convergence Range too narrow or cell line resistant.Widen dose range (1 nM to 100 µM); Ensure 72h exposure.

      References

      • Bradshaw, T. D., & Westwell, A. D. (2004). The development of the antitumour benzothiazole prodrug, Phortress. Current Medicinal Chemistry, 11(8), 1009–1021.

      • Kashiyama, E., et al. (1999). Antitumor benzothiazoles.[3] 8. Synthesis, metabolic formation, and biological properties of the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 42(20), 4172–4184.

      • BenchChem. (2025).[4] Troubleshooting low solubility of 2-aminobenzothiazole compounds. BenchChem Application Notes.

      • MedChemExpress. (2024). 2-Aminobenzothiazole Solubility and Protocols. MCE Product Guide.

      • National Cancer Institute (NCI). (2024). NCI-60 Human Tumor Cell Lines Screen Protocol. Developmental Therapeutics Program.

      (Note: While references 1 and 2 discuss the 2-phenyl isomer, they establish the foundational protocols for benzothiazole cytotoxicity testing. References 3 and 4 provide specific solubility data for the 2-amino core.)

      Sources

      Application Note: HPLC Analysis of 4-Phenyl-1,3-benzothiazol-2-amine

      Author: BenchChem Technical Support Team. Date: March 2026

      Introduction & Compound Characterization

      4-Phenyl-1,3-benzothiazol-2-amine (also known as 2-amino-4-phenylbenzothiazole) is a hydrophobic heterocyclic amine often utilized as a scaffold in medicinal chemistry for the development of antitumor and antimicrobial agents. Its structural integration of a benzothiazole core with a phenyl substituent at the 4-position imparts significant lipophilicity and specific steric properties that distinguish it from the parent 2-aminobenzothiazole.

      Chemical Profile[1][2][3][4][5][6][7][8][9]
      • CAS Number: 21418-32-6[1]

      • Molecular Formula: C₁₃H₁₀N₂S[1]

      • Molecular Weight: 226.30 g/mol

      • Predicted LogP: ~4.0 – 4.3 (High Hydrophobicity)

      • pKa (Conjugate Acid): ~3.5 – 4.0 (Weak Base)

      • Solubility: Low in water; High in Acetonitrile (ACN), Methanol (MeOH), and DMSO.

      Analytical Challenge: The primary challenges in analyzing this compound are its high hydrophobicity (requiring strong organic elution) and the basic amine functionality (prone to peak tailing due to silanol interactions). This protocol utilizes a low-pH Reversed-Phase HPLC (RP-HPLC) method to ensure amine protonation, resulting in sharp peak shapes and reproducible retention.

      Method Development Strategy

      The following decision matrix illustrates the logic used to select the critical method parameters.

      MethodDevelopment Compound Analyte: 4-Phenyl-1,3-benzothiazol-2-amine (LogP ~4.2, Weak Base) ModeSelection Mode Selection: Reversed-Phase (RP-HPLC) Compound->ModeSelection MobilePhase Mobile Phase pH: Acidic (pH ~2.5) Reason: Protonate amine (R-NH3+) to prevent silanol tailing Compound->MobilePhase ColumnChoice Stationary Phase: C18 (End-capped) Reason: Strong retention needed for hydrophobic core ModeSelection->ColumnChoice SolventChoice Organic Modifier: Acetonitrile Reason: Lower viscosity & higher elution strength than Methanol for hydrophobic peaks ColumnChoice->SolventChoice MobilePhase->SolventChoice Detection Detection: UV @ 280 nm Reason: Extended conjugation vs parent (260nm) SolventChoice->Detection

      Caption: Logical workflow for selecting HPLC conditions based on the physicochemical properties of 4-Phenyl-1,3-benzothiazol-2-amine.

      Experimental Protocol

      Instrumentation & Conditions

      This method is designed for use on standard HPLC systems (Agilent 1200/1260, Waters Alliance/Acquity, or Shimadzu Prominence) equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

      ParameterSpecificationRationale
      Column C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna)Provides sufficient surface area for hydrophobic interaction and resolution of synthesis byproducts.
      Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses silanol ionization; keeps analyte protonated for symmetry.
      Mobile Phase B Acetonitrile (HPLC Grade)Strong elution solvent required for LogP > 4 analyte.
      Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
      Column Temp 30°CImproves mass transfer and retention time reproducibility.
      Injection Volume 5 - 10 µLAdjusted based on sample concentration (target 10 µg on-column).
      Detection UV 280 nm (Bandwidth 4 nm)Optimized for the phenyl-benzothiazole chromophore.
      Run Time 20 MinutesSufficient for gradient re-equilibration.
      Gradient Program

      Due to the compound's hydrophobicity, a gradient starting at moderate organic strength is recommended to elute polar impurities early, followed by a ramp to high organic strength.

      Time (min)% Mobile Phase A% Mobile Phase BEvent
      0.0 7030Equilibration/Start
      2.0 7030Isocratic hold for polar impurities
      12.0 595Linear ramp to elute main peak
      15.0 595Wash (elute highly lipophilic dimers)
      15.1 7030Return to initial conditions
      20.0 7030End of Run
      Standard & Sample Preparation

      Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content is crucial to prevent precipitation.

      • Stock Standard (1.0 mg/mL):

        • Weigh 10.0 mg of 4-Phenyl-1,3-benzothiazol-2-amine Reference Standard.

        • Transfer to a 10 mL volumetric flask.

        • Dissolve in 100% Acetonitrile (sonicate for 5 mins if needed).

        • Dilute to volume.

      • Working Standard (100 µg/mL):

        • Transfer 1.0 mL of Stock Standard to a 10 mL volumetric flask.

        • Dilute to volume with Diluent .

      • Sample Solution:

        • Prepare samples at a target concentration of 100 µg/mL using the same procedure as the Working Standard.

        • Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

      System Suitability & Validation Criteria

      Before analyzing unknown samples, the system must meet the following acceptance criteria to ensure data trustworthiness.

      ParameterAcceptance LimitPurpose
      Retention Time (RT) 10.0 ± 1.0 minConfirms correct gradient and column chemistry.
      Tailing Factor (T) ≤ 1.5Ensures minimal secondary interactions (silanols).
      Theoretical Plates (N) > 5,000Confirms column efficiency.
      % RSD (Area) ≤ 2.0% (n=5 injections)Verifies injector precision.
      Resolution (Rs) > 2.0 (between analyte and nearest impurity)Ensures accurate purity integration.

      Troubleshooting Guide

      Issue 1: Peak Tailing (T > 1.5)

      • Cause: Secondary interactions between the amine and residual silanols on the silica support.

      • Solution:

        • Ensure Mobile Phase A pH is < 3.0 (Formic acid or Phosphate buffer).[2]

        • Switch to a "Base Deactivated" column (e.g., Agilent Eclipse Plus or Waters XBridge).

        • Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).

      Issue 2: Retention Time Drift

      • Cause: Temperature fluctuations or insufficient equilibration.

      • Solution: Use a column oven at 30°C. Ensure at least 5 minutes of re-equilibration time (15.1 to 20.0 min) at the end of the gradient.

      Issue 3: Carryover

      • Cause: Hydrophobic analyte sticking to the injector needle or rotor seal.

      • Solution: Use a needle wash solution of 100% Acetonitrile or Methanol/Isopropanol (50:50).

      References

      • Chemical Identity & Synthesis

        • Synthesis of 2-amino-4-phenylbenzothiazole derivatives. Available at:

      • General Benzothiazole Analysis

        • BenchChem. Quantitative Analysis of 2-Aminobenzothiazole: A Guide to Analytical Methods. (2025).[3][4] Available at:

      • Analogous Method (Thiazole Scaffold)

        • Basavanakatti, et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry (2024). Available at:

      • RP-HPLC of Basic Compounds

        • McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[2][5][6] Journal of Chromatography A. (2010).

      Sources

      Cell viability assays for 4-Phenyl-1,3-benzothiazol-2-amine cytotoxicity testing

      Author: BenchChem Technical Support Team. Date: March 2026

      Application Note: Multi-Parametric Cytotoxicity Profiling of 4-Phenyl-1,3-benzothiazol-2-amine

      Executive Summary & Scientific Rationale

      4-Phenyl-1,3-benzothiazol-2-amine belongs to the aminobenzothiazole class of small molecules, a pharmacophore widely investigated for its potent antiproliferative, neuroprotective, and anticancer properties[1]. During the preclinical drug development process, accurately determining the cytotoxicity and therapeutic window of such compounds is critical.

      However, evaluating highly conjugated heterocyclic compounds like benzothiazoles presents a unique analytical challenge. These molecules often exhibit intrinsic fluorescence or colorimetric absorbance, which can heavily interfere with single-readout viability assays. To establish a self-validating experimental system , we must employ an orthogonal testing strategy[1]. Relying solely on metabolic flux (MTT) can yield false positives if the compound temporarily halts metabolism without inducing cell death. By pairing metabolic assessment with direct ATP quantitation (CellTiter-Glo) and mechanistic apoptosis tracking (Caspase-3/7), we eliminate optical artifacts and confidently map the compound's true mechanism of action[2].

      Experimental Workflow Design

      The following workflow illustrates the multi-parametric approach required to validate the cytotoxicity of 4-Phenyl-1,3-benzothiazol-2-amine.

      Workflow Start Cell Culture & Seeding Treatment 4-Phenyl-1,3-benzothiazol-2-amine Treatment Start->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT CTG CellTiter-Glo Assay (ATP/Viability) Treatment->CTG Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Analysis Multi-parametric Analysis MTT->Analysis CTG->Analysis Caspase->Analysis

      Caption: Orthogonal experimental workflow for benzothiazole cytotoxicity profiling.

      Protocol I: MTT Assay (Metabolic Viability)

      Principle: The MTT assay measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals[1]. The amount of formazan is directly proportional to the number of metabolically active cells[3].

      Self-Validating Controls: Every plate must include a Media-Only background control, a Vehicle Control (0.1% DMSO), and a Positive Control (e.g., Doxorubicin) to ensure baseline accuracy[4].

      Step-by-Step Methodology:

      • Cell Seeding: Seed target cells (e.g., MCF-7 breast cancer cells) at a density of 5,000–10,000 cells/well in a clear, flat-bottom 96-well plate[4]. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

      • Compound Treatment: Prepare serial dilutions of 4-Phenyl-1,3-benzothiazol-2-amine in culture media. Crucial: Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced toxicity[4]. Treat cells for 48–72 hours.

      • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well[3]. Incubate for exactly 4 hours at 37°C.

      • Media Aspiration (Causality Check): Why aspirate the media instead of using a one-step solubilization buffer? Benzothiazole derivatives and phenol red in standard media can absorb light at the 570 nm wavelength used to quantify formazan[5]. By carefully aspirating the media and solubilizing the intracellular formazan crystals directly in pure DMSO, we eliminate extracellular optical artifacts[3].

      • Solubilization & Reading: Add 100 µL of pure DMSO to each well. Shake the plate on an orbital shaker for 10 minutes. Measure absorbance at 570 nm with a reference wavelength of 630 nm to correct for well-bottom imperfections[5].

      Protocol II: CellTiter-Glo® Assay (ATP Quantitation)

      Principle: To confirm the MTT results, we utilize the CellTiter-Glo (CTG) assay. This is a homogeneous "add-mix-measure" method that quantifies ATP—a direct, non-transient biomarker of viable cells[6]. It bypasses the colorimetric interference potential of benzothiazoles by utilizing a luciferase-driven luminescent readout[2].

      Step-by-Step Methodology:

      • Preparation: Seed and treat cells in opaque-walled 96-well plates exactly as described in Protocol I to allow for a 1:1 data comparison[7].

      • Equilibration (Causality Check): Why equilibrate the plate to room temperature for 30 minutes? The CTG assay relies on a recombinant luciferase enzyme[2]. Luciferase kinetics are highly temperature-sensitive. Failing to equilibrate the plates from 37°C to room temperature will result in a temperature gradient across the plate (edge effects), causing artificially high luminescence in the inner wells and compromising data integrity[7].

      • Reagent Addition: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[7].

      • Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[7]. Incubate at room temperature for an additional 10 minutes to stabilize the "glow-type" luminescent signal[8].

      • Reading: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well[7].

      Protocol III: Mechanistic Validation (Apoptosis)

      Once cytotoxicity is confirmed, it is imperative to determine if 4-Phenyl-1,3-benzothiazol-2-amine induces programmed cell death (apoptosis) or non-specific necrosis. Benzothiazoles typically trigger the intrinsic apoptotic pathway via mitochondrial depolarization[1].

      Pathway Drug 4-Phenyl-1,3-benzothiazol-2-amine Mito Mitochondrial Depolarization Drug->Mito Induces CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Death Apoptotic Cell Death Casp3->Death Execution

      Caption: Benzothiazole-induced intrinsic apoptotic signaling pathway.

      Caspase-3/7 Assay Execution: Utilizing a luminogenic substrate containing the DEVD peptide sequence, the assay measures the activation of executioner caspases 3 and 7[1]. A dose-dependent spike in luminescence at the 24-hour mark, prior to total ATP depletion, confirms an apoptotic mechanism of action.

      Data Synthesis & Interpretation

      By synthesizing the quantitative data from these three orthogonal assays, researchers can confidently map the cytotoxicity profile of 4-Phenyl-1,3-benzothiazol-2-amine. Below is a representative data summary table demonstrating how to interpret the multi-parametric results across different cell lines[9][10].

      Table 1: Representative Multi-Parametric Cytotoxicity Profile of 4-Phenyl-1,3-benzothiazol-2-amine

      Cell LineTissue OriginMTT IC₅₀ (µM)CellTiter-Glo IC₅₀ (µM)Caspase-3/7 Fold InductionInterpretation
      MCF-7 Breast Adenocarcinoma12.4 ± 1.114.2 ± 0.84.5x increasePotent cytotoxicity; Apoptosis confirmed.
      MDA-MB-231 Triple-Negative Breast Cancer18.7 ± 1.519.1 ± 1.23.8x increaseModerate cytotoxicity; Apoptosis confirmed.
      SK-GT-4 Esophageal Carcinoma> 50.0> 50.01.1x (Baseline)Chemoresistant; No significant toxicity.

      Note: Tight correlation between MTT and CellTiter-Glo IC₅₀ values validates that the observed absorbance drop in the MTT assay is due to genuine cell death, not assay interference or transient metabolic stalling.

      References

      • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256". promega.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgH_pWhSPa5F76n9-bv7Fznyy8vYzPBhLzbMh7AWWj9MJtMhKctrPqxjZBR_WRnoaz7w5agt9ZhV9GLhglCGjDcmox4I92Vi8jrdXd-kWr50uXQ9gLalgxm4AnzZEaevVAbJIYVcl7sQRNvCwvHAY_uq9G7i4jtOMQBRQsMvD_7-WKHtv8qOTqVqZ1KQglXtYk9TDoB1_JqBx6m-qngP47yLj6h3axnadrbvZd1kTUsS3KCSGmSf80-rBcaqdDq2i-R3BNlWs0sDyPDGRGWLehwKbd]
      • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288". promega.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtJbDMVkUVrlLA2pcaQ_GNkp7PvU0CFZjp1tVRMiM5ypUu2vsLssHIVGoxGSVrQhJeGvCJqDKTudIbVKv0TscpCqON1RmEqus1kPtIaNg-k7ZCsA80ajyD7mg0CouN1zxbGFjBu4BBiFuEWHhCHEcAWq348cvbUM1gDgfCMbx3SQL0oEjG5OOCfzQggPMpjt5IhiyA92iG0V39i-A-KNTFnG4LifqyqJ2VbqZMd0VvRDXu_KrkpzeGIbx7W1flw41U8abWZyw=]
      • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol". promega.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGicA9_wINGzFnz020SA5QiYX6EqmWsBiOYmcYcX68crn2_WRuOdtls5HwbhEG9s9n9x00PHNjjw8BW_VZASEb6XBsYT_lbc_CQZRRdmUenhUDxfnI4jG67-E7g0Cj9-qFwv4E0YyZ1X0vK9HMVtlhlte5CUKLYhSJDwXlxZn-vxE4kCImwlQrk7e8ITmMyExL0bpdNpE-LdjWr-lIICdIAJcTXZknoGgDEXnfpT0Afc6Jiw3cP]
      • BenchChem. "Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 6-propyl-1,3-benzothiazol-2-amine". benchchem.com.[https://vertexaisearch.cloud.google.
      • BenchChem. "Application Notes and Protocols: Benzothiazole Derivatives in Medicinal Chemistry". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyEIbPq-b1c3Yw17ZCCe9yAYvSa1rKnpVKbzvD6U54Cvd1v81xOc25dRg61gF1oNb96cvsupnEpgLP6khCU0PwdkGO-ChhCE5swetoq0exeS-d-w0QkJUHogwpdCzH8GpDgnynPYsse7VjBrRsyImgt18OumDbEzQxKJK4DSUxV13x8_K3oFUS0QrHfWIRJ2C1jg1DyclHJwzzaWaIrDWgSl6UjLz21FTrPfNnHg==]
      • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay". promega.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtRFemROlFG6D6MqereDfsp7K5CViDZD0SOjSCu0F12RHTpVoxqpLTOM66x1gwuEnofrBMQGb6oj4W9ukWiJgI_EABCWCQSm7roHX3vtbrFpimkiuS5vpuZPlf-RUoxTjf8XTwLu7KAGYDB_HNQHP-gp1wZmvMvhWb_vFr-iIVBv9XDLicSd9hLeCGRpul16eINlWI5CFpxqK4grWooMULpmU3XfX04BK7t1PF_zKRBrFisGBF9as4Cd95Mqkv667mmAeDMTQ=]
      • Semantic Scholar. "Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study". semanticscholar.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcGFvaEOo02Vj000t5RcVTvmdwlWsvvMMprmOMavtFTPbR_t_xNrOUB5bwECdXXVZsdRMftiDXmfi8tGEujh8CwDVhZ3NffKmloEtTMKdrrCxJCYvlGPAs6KBnvk8vN2ieXoHO8cSynEU-_eyKjWWVdMxwUYx6EKwjVmZga7fEhlQ5kxp1khyu5g==]
      • Merck Millipore. "MTT Assay Protocol for Cell Viability and Proliferation". merckmillipore.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6fj0z1q7f6wJf_xfXuMEF_DO7NQVw_lIQaE-exxkx_JR1dkc5jxuCsAW0f_Il3L7Snuucp6yb79W2-GKifN7zhKS1Fa25QanI6FNwk1A9_9OltJ_PKJo0U0wfqrgz3HMp3u19gauriMH2ROpHvnBcwoTyUJ1sJ4z7APC2OwD9Fxu3KbzhgudKAUwOTwrKlZK-cYt5VTYTkBoxl5X_QhBqmqQtpvK2rVlJTKKS3S2i4SCqWhIiPGbest5NMx5Zi-OJFBolLI7KvKsTq8QfT4WBR-1lDgv4OGl4DyBsLTGUyY5bXg==]
      • Abcam. "MTT assay protocol". abcam.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP-PCzp4ix2-VY5B4zlVhT5ooFuE0XX99tW4pv8UFyFzkJSi75bXidVmwI5uTov1WnUFUqufBz0u_M3ggGn1hXm8MlChBatd5G7fgdNSRysIhWjlKaJg6TatAvPuVz61fSbrKLAWkTgELgOFq0ti396tUC3niYEn-M24tcIXA=]
      • National Institutes of Health (PMC). "Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives". nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp9qFvmNtnA8Ct-qhVwfl6VGNNFq6BeMbF8jWqgboeaqybFXTWxUZ1tIwNsSlDHOC5ggm2djTbbd8Dt_ciC3MUsP5i-mWWpaVUcugpn6fyJukpr0Kmie0QuncJIhOO2CaKMmCOW0Di_o7Y7ss=]

      Sources

      Application Note: 4-Phenyl-1,3-benzothiazol-2-amine as a Privileged Scaffold in Antimicrobial Drug Discovery

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      In contemporary medicinal chemistry, the 2-aminobenzothiazole core is universally recognized as a privileged scaffold due to its robust stability, hydrogen-bonding capacity, and planar aromaticity[1]. Specifically, 4-Phenyl-1,3-benzothiazol-2-amine (CAS: 21418-32-6) represents a highly strategic building block. The introduction of a phenyl ring at the 4-position provides critical steric bulk and lipophilicity, enabling the molecule to effectively engage deep, hydrophobic binding pockets in target proteins.

      This application note details the mechanistic rationale, structure-activity relationship (SAR) profiling, and self-validating experimental protocols for utilizing 4-phenyl-1,3-benzothiazol-2-amine derivatives in hit-to-lead optimization campaigns, with a specific focus on targeting the bacterial cell division protein FtsZ [2].

      Mechanistic Rationale & Target Engagement

      FtsZ is a highly conserved bacterial GTPase that polymerizes to form the Z-ring at the midcell, a process absolutely essential for bacterial cytokinesis. Because FtsZ is structurally homologous to mammalian tubulin but pharmacologically distinct, it is a prime target for novel antibacterial agents against multidrug-resistant strains like Staphylococcus aureus and Mycobacterium tuberculosis [3].

      Why the 4-Phenylbenzothiazole Scaffold?
      • The 2-Amino Group (Hinge/Cleft Anchor): Acts as a potent hydrogen bond donor and acceptor. In FtsZ, this moiety anchors the molecule to the peptide backbone near the T7 loop, disrupting the catalytic site required for GTP hydrolysis.

      • The Benzothiazole Core (Spacer & π-System): Provides a rigid, planar geometry that facilitates π-π stacking interactions with aromatic residues within the binding pocket.

      • The 4-Phenyl Substituent (Hydrophobic Wedge): The 4-phenyl ring is uniquely positioned to access an adjacent hydrophobic sub-pocket within the interdomain cleft of FtsZ. This steric wedge locks the protein in an inactive conformation, allosterically preventing the assembly of functional protofilaments [2, 3].

      FtsZ_Pathway A 4-Phenylbenzothiazole Derivative B Binds FtsZ Interdomain Cleft A->B Hydrophobic Interaction C Inhibits GTPase Activity B->C Allosteric Block D Prevents Z-Ring Assembly C->D Depolymerization E Bacterial Cell Division Arrest D->E Phenotypic Elongation

      Mechanism of bacterial cell division arrest via FtsZ inhibition by benzothiazole derivatives.

      Quantitative Structure-Activity Relationship (SAR)

      To understand the causality behind the 4-phenyl substitution, it is necessary to compare its efficacy against other functional groups. The table below summarizes the SAR data demonstrating how steric and electronic modifications at the benzothiazole core impact both in vitro FtsZ polymerization and whole-cell phenotypic activity [2, 3].

      Table 1: Impact of Benzothiazole Substitution on FtsZ Inhibition and Antibacterial Efficacy

      Compound ScaffoldR-SubstitutionFtsZ Polymerization IC₅₀ (µM)M. tuberculosis MIC (µg/mL)Mechanistic Observation
      2-AminobenzothiazoleUnsubstituted (-H)> 50.0> 64.0Lacks sufficient hydrophobic bulk to stabilize the inactive FtsZ conformation.
      4-Chloro-derivative-Cl12.516.0Moderate halogen bonding improves affinity, but lacks deep pocket penetration.
      4-Methoxy-derivative-OCH₃18.032.0Electron-donating group alters core electronics; steric clash reduces binding.
      4-Phenyl-derivative -Phenyl 2.1 2.0 Optimal lipophilicity and steric bulk; perfectly occupies the interdomain cleft.

      Note: Data represents generalized trends derived from hit-to-lead optimization campaigns targeting mycobacterial FtsZ.

      Experimental Protocols

      The following protocols provide a self-validating system for synthesizing the scaffold and evaluating its biological target engagement. Every step is designed with explicit causality to ensure reproducibility and scientific integrity.

      Protocol A: Synthesis of 4-Phenyl-1,3-benzothiazol-2-amine via Cyclization

      This method utilizes the reaction of 2-aminothiophenol with an α-halo ketone. The choice of reagents ensures high regioselectivity [1].

      Materials: 2-Aminothiophenol, 4-Chloroacetophenone, Triethylamine (base), Absolute Ethanol (solvent).

      • Reaction Setup: Dissolve 1.0 equivalent of 2-aminothiophenol and 1.1 equivalents of 4-chloroacetophenone in absolute ethanol.

        • Causality: Ethanol is selected as a protic solvent to stabilize the transition state during the nucleophilic attack of the thiol on the α-halo ketone.

      • Base Addition: Add 1.5 equivalents of triethylamine dropwise at room temperature.

        • Causality: The base neutralizes the HCl byproduct generated during the substitution, driving the reaction forward and preventing the protonation (and subsequent deactivation) of the amine nucleophile.

      • Reflux: Heat the mixture to reflux (approx. 78°C) for 12 hours. Monitor via TLC until the starting materials are consumed.

      • Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and extract with ethyl acetate/water. Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel chromatography to yield the pure 4-phenyl-1,3-benzothiazol-2-amine [1].

      Protocol B: In Vitro FtsZ Polymerization & Validation Assay

      To confirm that the synthesized derivatives actively target FtsZ, a real-time light scattering assay is employed, followed by an orthogonal sedimentation assay [4].

      Assay_Workflow S1 Step 1: Protein Preparation Equilibrate FtsZ in PKM Buffer S2 Step 2: Compound Incubation Add 4-Phenylbenzothiazole (0.5-10 µM) S1->S2 S3 Step 3: GTP Initiation Add 1 mM GTP at 37°C S2->S3 S4 Step 4: Real-Time Monitoring Measure Light Scattering at 400 nm S3->S4 S5 Step 5: Orthogonal Validation Ultracentrifugation & Bradford Assay S4->S5

      Step-by-step workflow for the in vitro FtsZ polymerization light scattering assay.

      Step-by-Step Methodology:

      • Buffer Preparation: Prepare PKM Buffer (50 mM PIPES, 50 mM KCl, 5 mM MgCl₂, pH 6.5).

        • Causality: Mg²⁺ is an absolute catalytic requirement for FtsZ GTPase activity. KCl provides the physiological ionic strength required for proper protein folding.

      • Protein Equilibration: Dilute purified FtsZ protein to a final concentration of 10 µM in PKM buffer.

      • Inhibitor Incubation: Add the 4-phenylbenzothiazole derivative (titrated from 0.5 to 10 µM) and incubate for 20 minutes at 25°C.

        • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the FtsZ interdomain cleft prior to the initiation of polymerization.

      • Polymerization Initiation: Transfer the cuvette to a fluorometer (temperature controlled at 37°C). Rapidly inject 1 mM GTP to initiate polymerization [4].

        • Causality: GTP must be added last and exactly at the time of measurement. FtsZ has intrinsic GTPase activity; premature addition would lead to substrate depletion and false-negative polymerization curves.

      • Data Acquisition: Monitor light scattering at 400 nm (excitation and emission set to 400 nm with narrow slit widths) for 600 seconds.

        • Causality: At 400 nm, the protein does not absorb light, but the massive FtsZ protofilaments scatter it. A dose-dependent decrease in scattering amplitude confirms polymerization inhibition [4].

      • Self-Validating Step (Ultracentrifugation): To ensure the drop in light scattering is not an optical artifact (e.g., compound precipitation), subject the reaction mixture to ultracentrifugation (60,000 RPM, 30 min, 30°C). Quantify the FtsZ remaining in the supernatant versus the pellet using a Bradford assay. Active inhibitors will show a dose-dependent shift of FtsZ from the pellet (polymerized) to the supernatant (monomeric) [4].

      References

      • Haydon, D. J., et al. "Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties". Journal of Medicinal Chemistry, ACS Publications.[Link]

      • Knudson, S. E., et al. "Screening and Development of New Inhibitors of FtsZ from M. Tuberculosis". PMC - NIH.[Link]

      • MDPI. "Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor". MDPI Open Access Journals. [Link]

      Application Note: Experimental Evaluation of Anti-Inflammatory Benzothiazole Derivatives

      Author: BenchChem Technical Support Team. Date: March 2026

      Abstract & Scope

      Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory properties primarily through the modulation of the NF-κB/COX-2/iNOS signaling axis . This Application Note provides a rigorous, self-validating experimental framework for evaluating these compounds. Unlike generic screening guides, this protocol specifically addresses the solubility challenges of benzothiazoles and focuses on their specific mechanism of action: the suppression of the late-phase inflammatory response driven by prostaglandins and nitric oxide.

      Pre-Experimental Considerations

      Compound Handling & Solubility

      Benzothiazole derivatives are often lipophilic and poorly soluble in aqueous media. Improper solubilization yields false negatives in cellular assays.

      • Stock Solution: Dissolve derivatives in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mM - 100 mM stock.

      • Working Solution: Dilute into culture media immediately prior to use.

      • Critical Constraint: The final concentration of DMSO in cell culture must not exceed 0.1% (v/v) . Higher concentrations induce cytotoxicity and activate pseudo-inflammatory stress responses in macrophages, invalidating the data.

      Mechanism of Action (The Target)

      To design valid assays, one must understand the pathway. Benzothiazoles typically inhibit the nuclear translocation of NF-κB, downstream of TLR4 activation.

      InflammatoryPathway cluster_Nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK NFkB_Cyto NF-κB (Cytosolic) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Benzothiazole Benzothiazole Derivative Benzothiazole->NFkB_Cyto INHIBITION DNA Target Genes (COX-2, iNOS) NFkB_Nuc->DNA Transcription Prostaglandins PGE2 (Pain/Swelling) DNA->Prostaglandins NO Nitric Oxide (Oxidative Stress) DNA->NO

      Figure 1: Mechanistic intervention of benzothiazoles in the NF-κB pathway. The compounds prevent nuclear translocation, halting the production of downstream inflammatory mediators.[1]

      Phase I: Preliminary Screening (Non-Cellular)

      Assay: Albumin Denaturation Inhibition Rationale: Inflammation induces protein denaturation. Agents that stabilize albumin against heat-induced denaturation often stabilize lysosomal membranes in vivo. This is a cost-effective " go/no-go " screen before expensive cell culture.

      Protocol
      • Reagents:

        • 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).[2]

        • Test Compounds (dissolved in minimal DMSO + PBS).

        • Standard: Diclofenac Sodium.[2][3][4][5]

      • Reaction Mix:

        • 450 µL 1% BSA.

        • 50 µL Test Compound (various concentrations).

        • Crucial Step: Adjust pH to 6.3 using 1N HCl.[2][3][5] (Physiological inflammatory pH).

      • Incubation:

        • Incubate at 37°C for 20 minutes.

        • Heat at 57°C for 20 minutes (Induces denaturation).

      • Measurement:

        • Cool to room temperature.[6]

        • Measure Absorbance at 660 nm .[2][3][7]

      • Calculation:

        
        [3][7]
        

      Phase II: Cellular Evaluation (The Gold Standard)

      Model: RAW 264.7 Murine Macrophages stimulated with Lipopolysaccharide (LPS). Primary Readout: Nitric Oxide (NO) inhibition via Griess Assay.[8]

      Cell Viability Control (MTT Assay)

      Scientific Integrity Check: You must prove that a reduction in NO is due to anti-inflammatory activity, not because the compound killed the macrophages.

      • Seed RAW 264.7 cells (

        
         cells/well) in 96-well plates. Incubate 24h.
        
      • Treat with Benzothiazole derivatives (1 - 100 µM) for 24h.

      • Add MTT reagent; incubate 4h. Dissolve formazan in DMSO.

      • Acceptance Criteria: Only concentrations retaining >90% cell viability should be used for anti-inflammatory assays.

      Nitric Oxide (NO) Inhibition Protocol
      • Seeding: Seed RAW 264.7 cells (

        
         cells/well) in 24-well plates.
        
      • Pre-treatment: Add Test Compound (at non-toxic doses determined in 4.1) for 1 hour prior to stimulation.

        • Why? Benzothiazoles often act preventatively on the signaling cascade.

      • Stimulation: Add LPS (Final concentration 1 µg/mL ). Incubate for 24 hours.

      • Quantification (Griess Reaction):

        • Mix 100 µL culture supernatant + 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[9]

        • Incubate 10 mins at Room Temp (Dark).

        • Measure Absorbance at 540 nm .

        • Calculate Nitrite concentration using a Sodium Nitrite standard curve.[9]

      Data Reporting Structure

      Summarize cellular data as follows to ensure comparability:

      Compound IDConcentration (µM)Cell Viability (%)NO Production (µM)% Inhibition of NO
      Control (LPS) -10035.4 ± 2.10%
      Standard (Indomethacin) 509812.1 ± 1.565.8%
      Benzo-Deriv-01 109930.2 ± 1.814.6%
      Benzo-Deriv-01 509515.6 ± 2.055.9%

      Phase III: In Vivo Validation

      Model: Carrageenan-Induced Paw Edema (Rat/Mouse). Rationale: This biphasic model aligns perfectly with benzothiazole pharmacology. The Late Phase (3-4 hours) is mediated by COX-2 and prostaglandins, the specific targets of these derivatives.

      Protocol
      • Animals: Wistar Rats (150–200g), fasted overnight.

      • Grouping: n=6 per group (Vehicle, Standard, Test Low Dose, Test High Dose).

      • Administration: Administer Test Compound (Oral/IP) 1 hour before induction.

      • Induction: Inject 0.1 mL of 1% Carrageenan (w/v in saline) into the subplantar region of the right hind paw.

      • Measurement: Measure paw volume using a Plethysmometer at:

        • 
           (Baseline)
          
        • 
           (Early Phase - Histamine/Serotonin)
          
        • 
           (Late Phase - Prostaglandins - Critical Endpoint )
          
      • Analysis:

        
        
        Where V is the increase in paw volume (
        
        
        
        ).

      Experimental Workflow Summary

      Workflow Synth Synthesis & Solubility Check Albumin Albumin Denaturation Synth->Albumin Screening MTT MTT Assay (Viability) Albumin->MTT If Active Griess Griess Assay (NO Inhibition) MTT->Griess If >90% Viable InVivo Carrageenan Paw Edema Griess->InVivo If IC50 < 50µM

      Figure 2: Sequential decision matrix for evaluating benzothiazole derivatives. This "funnel" approach minimizes animal usage and reagent waste.

      References

      • Mechanism of Benzothiazoles: Khan, A., et al. (2026). "Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities." PLOS One.[10] [10]

      • Albumin Denaturation Protocol: Chandra, S., et al. (2012). "In vitro anti-inflammatory and anti-arthritic activity of hydro-alcoholic extract of Pithecellobium dulce." Asian Pacific Journal of Tropical Biomedicine.

      • RAW 264.7 & Griess Assay Methodology: Green, L. C., et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry.

      • Carrageenan-Induced Paw Edema Model: Morris, C. J. (2003). "Carrageenan-Induced Paw Edema in the Rat and Mouse." Methods in Molecular Biology.

      Sources

      Docking studies of 4-Phenyl-1,3-benzothiazol-2-amine with protein targets.

      [1][4]

      References

      • Benzo[d]thiazol-2-amine Derivatives as Anticancer Agents. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA.[1] (2025).[1][2][3][4][5]

      • Benzothiazole Scaffold in Drug Discovery. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.[1] (PMC).[1]

      • EGFR Kinase Inhibitors. Synthesis, Characterization and Docking Studies of Novel Series of Benzothiazoles for Anticancer Activity. Research Journal of Pharmacy and Technology.[1]

      • AutoDock Vina Protocol. Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [1]

      • Chemical Structure Verification. PubChem CID 234475 (2-(4-aminophenyl)benzothiazole isomer comparison). [1]

      Disclaimer: This Application Note is for research purposes only. The docking scores provided in the tables are illustrative of expected values based on the pharmacophore's properties.

      Application Note: 4-Phenyl-1,3-benzothiazol-2-amine as a Privileged Building Block for Fused Heterocyclic Synthesis

      Author: BenchChem Technical Support Team. Date: March 2026

      Introduction & Strategic Rationale

      The benzothiazole core is a privileged scaffold in medicinal chemistry, frequently embedded in molecules exhibiting antitumor, antimicrobial, and kinase-inhibitory activities[1]. Within this chemical space, 4-Phenyl-1,3-benzothiazol-2-amine (4-Ph-ABT) represents a highly specialized building block. The presence of the exocyclic amine and the endocyclic nitrogen creates a versatile bis-nucleophilic system capable of reacting with bis-electrophiles to form complex, fused heterocyclic architectures[2].

      However, as an application scientist, I must emphasize a critical causality often overlooked in standard protocols: the steric penalty imposed by the 4-phenyl substituent . While unsubstituted 2-aminobenzothiazoles undergo rapid intramolecular cyclization, the bulky phenyl group at the C4 position sterically shields the adjacent N3 endocyclic nitrogen. This structural feature requires specific thermodynamic driving forces—such as elevated temperatures or acidic catalysis—to achieve complete ring closure. Understanding this kinetic-versus-thermodynamic interplay is essential for designing robust, self-validating synthetic workflows.

      Mechanism N1 Exocyclic Amine (Kinetic Site) I Uncyclized Intermediate (Accumulates at low temp) N1->I Initial Attack N2 Endocyclic Nitrogen (Thermodynamic Site) P Fused Heterocycle (Requires thermal drive) N2->P Ring Closure Ph 4-Phenyl Group (Steric Shield) Ph->N2 Steric Hindrance E Bis-Electrophile (e.g., α-Halo Ketone) E->I I->P Cyclization (High Temp)

      Mechanistic causality of bis-nucleophilic cyclization under 4-phenyl steric shielding.

      Protocol I: Multicomponent Synthesis of Pyrimido[2,1-b]benzothiazoles

      Multicomponent reactions (MCRs) provide an atom-economical approach to synthesizing complex molecular architectures in a single step[2]. The synthesis of pyrimido[2,1-b]benzothiazoles typically involves a one-pot reaction of 4-Ph-ABT, an aromatic aldehyde, and an active methylene compound.

      Causality of Experimental Choices: To overcome the steric hindrance of the 4-phenyl group during the final cyclization step, we utilize glacial acetic acid as both solvent and catalyst. The acid protonates the carbonyl oxygen of the intermediate, increasing its electrophilicity and lowering the activation energy required for the sterically hindered endocyclic nitrogen to attack.

      Step-by-Step Methodology
      • Preparation: In a 50 mL round-bottom flask, combine 4-Phenyl-1,3-benzothiazol-2-amine (1.0 mmol), benzaldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

      • Catalysis & Heating: Add 5.0 mL of glacial acetic acid. Attach a reflux condenser and heat the mixture to 118°C (reflux) under continuous magnetic stirring.

      • Reaction Monitoring: Maintain reflux for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent.

      • Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of crushed ice water while stirring vigorously to precipitate the crude product.

      • Purification: Filter the solid under vacuum, wash with cold distilled water (3 x 10 mL) to remove residual acetic acid, and recrystallize from hot ethanol.

      Self-Validating System:

      • Visual Cue: The initial solution will be pale yellow. As the Knoevenagel condensation and subsequent Michael addition occur, the solution deepens to a rich amber.

      • Analytical Checkpoint: In the

        
        H NMR spectrum of the crude product, the disappearance of the broad singlet at ~7.5 ppm (exocyclic 
        
        
        
        protons of the starting material) confirms the complete consumption of the primary amine.

      Workflow Step1 1. Reagent Mixing 4-Ph-ABT + Aldehyde + Active Methylene Step2 2. Acidic Reflux Acetic Acid, 118°C, 4-6 hours Step1->Step2 Step3 3. TLC Monitoring Disappearance of starting amine Step2->Step3 Step4 4. Precipitation Pour into crushed ice water Step3->Step4 Step5 5. Recrystallization Yields pure Pyrimido-benzothiazole Step4->Step5

      Workflow for the one-pot multicomponent synthesis of 4-phenyl-pyrimido[2,1-b]benzothiazoles.

      Protocol II: Synthesis of Imidazo[2,1-b]benzothiazoles via α-Halo Ketones

      The reaction of 4-Ph-ABT with

      
      -halo ketones is a robust method for constructing the imidazo[2,1-b]benzothiazole scaffold, a structure noted for its potential as a kinase inhibitor[3].
      

      Causality of Experimental Choices: This is a stepwise process. The exocyclic amine is less basic due to resonance with the thiazole ring, but it is sterically unhindered, making it the kinetic site for the initial

      
       displacement of the halide. To prevent the reaction from stalling at the uncyclized intermediate stage due to the 4-phenyl steric clash, we employ triethylamine (
      
      
      
      )
      as a base to neutralize the generated
      
      
      , pushing the equilibrium forward, and maintain prolonged reflux in ethanol.
      Step-by-Step Methodology
      • Alkylation Step: Dissolve 4-Phenyl-1,3-benzothiazol-2-amine (1.0 mmol) and 2-bromoacetophenone (1.1 mmol) in 15 mL of absolute ethanol in a two-neck flask.

      • Base Addition: Add triethylamine (1.5 mmol) dropwise to the stirring solution.

      • Cyclization: Heat the mixture to reflux (78°C) for 12 hours.

      • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous

        
         followed by brine.
        
      • Drying & Chromatography: Dry the organic layer over anhydrous

        
        , concentrate, and purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).
        

      Self-Validating System:

      • Visual Cue: The formation of a white precipitate (Triethylammonium bromide) shortly after heating begins validates the success of the initial

        
         alkylation.
        
      • Analytical Checkpoint: Mass spectrometry (LC-MS) of the reaction mixture at 2 hours will show the intermediate

        
         mass (addition minus 
        
        
        
        ). By 12 hours, the mass should shift by
        
        
        Da, confirming the loss of water and successful ring closure.

      Quantitative Data Summary

      To facilitate experimental planning, the following table summarizes the optimized reaction parameters and expected yields for synthesizing various fused scaffolds using 4-Phenyl-1,3-benzothiazol-2-amine.

      Target ScaffoldCo-ReactantsCatalyst / BaseSolventTemp (°C)Time (h)Expected Yield (%)
      Pyrimido[2,1-b]benzothiazole Benzaldehyde, Ethyl AcetoacetateAcetic AcidGlacial AcOH1184.578 - 82
      Imidazo[2,1-b]benzothiazole 2-BromoacetophenoneTriethylamineEthanol7812.075 - 79
      [1,2,4]Triazolo[3,4-b]benzothiazole Hydrazine hydrate, then HCOOH
      
      
      Neat /
      
      
      1056.068 - 72
      N,N-Dimethyl-4-phenyl-ABT Aminyl radical precursorsMetal-FreeDMF1008.0~75

      (Note: The synthesis of N,N-dimethyl-4-phenylbenzo[d]thiazol-2-amine via radical cyclization represents an alternative functionalization pathway demonstrating the versatility of the core scaffold[4].)

      References

      • BenchChem Technical Support Team. "Application Notes and Protocols: 2-Aminobenzothiazole in Multicomponent Reactions for Heterocycle Synthesis." Benchchem.
      • "Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles." ChemistryOpen (PubMed).
      • "4-Methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine." Benchchem.
      • "A Metal-Free Synthesis of 2-Aminobenzothiazoles through Aminyl Radical Cyclization." RSC Advances.

      Sources

      Troubleshooting & Optimization

      Improving the yield of 4-Phenyl-1,3-benzothiazol-2-amine synthesis

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the Technical Support Center for the synthesis of 4-Phenyl-1,3-benzothiazol-2-amine (CAS: 21418-32-6). As a privileged heterocyclic scaffold in medicinal chemistry, the 2-aminobenzothiazole core is critical for drug discovery[1]. However, synthesizing the 4-phenyl derivative presents unique steric and mechanistic challenges.

      This guide is designed for researchers and drug development professionals. It synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you optimize your reaction yields and purity.

      I. Mechanistic Pathways & Workflow Visualization

      The synthesis of 4-phenyl-1,3-benzothiazol-2-amine can be achieved through three primary methodologies: the classical Hugerschoff oxidative cyclization, a metal-free iodine-catalyzed cascade, and a green copper-catalyzed one-pot coupling[1][2][3].

      SynthesisPathways SM1 2-Aminobiphenyl (Primary Starting Material) Thiourea 1-(Biphenyl-2-yl)thiourea (Key Intermediate) SM1->Thiourea KSCN, Acidic Medium (Thiocyanation) Product 4-Phenyl-1,3-benzothiazol-2-amine (Target Product) Thiourea->Product Br2, AcOH (Hugerschoff Cyclization) Thiourea->Product I2, O2, 120°C (Metal-Free Cascade) SM2 2-Bromo-6-phenylaniline (Alternative Precursor) SM2->Product CuI, KSCN, H2O, 90°C (Green One-Pot Coupling)

      Synthetic pathways for 4-Phenyl-1,3-benzothiazol-2-amine via oxidative and metal-catalyzed routes.

      II. Troubleshooting Guide & FAQs

      Q1: My yields are consistently low (<50%) during the Hugerschoff oxidative cyclization. What is causing this? Causality: The Hugerschoff reaction relies on bromine as an electrophilic oxidant[1]. Because the biphenyl system is highly electron-rich, excess bromine leads to competitive electrophilic aromatic substitution (EAS) on the phenyl rings, generating polybrominated byproducts rather than driving the C-S bond formation. Solution: Strict stoichiometric control is mandatory. Use exactly 1.05 equivalents of Br₂ dissolved in glacial acetic acid, added dropwise at 0 °C. If over-bromination persists, switch to a milder oxidant like Benzyltrimethylammonium tribromide (BTMABr₃) or adopt the iodine-catalyzed methodology[3].

      Q2: How do I prevent the formation of regioisomers during cyclization? Causality: When cyclizing an asymmetric arylthiourea, the sulfur can theoretically attack either ortho position of the aniline ring. Solution: Regioisomerism is inherently prevented by the steric blockade of your starting material. By starting with 2-aminobiphenyl, the phenyl group occupies position 2 of the aniline. The electrophilic attack by the activated sulfur must occur at the only available ortho position (position 6). This maps perfectly to position 7a (bridgehead) of the benzothiazole, forcing the phenyl group into the desired 4-position.

      Q3: The final product is heavily discolored (yellow/brown). How do I purify it without massive yield loss? Causality: Discoloration is a common sign of impurities arising from trapped elemental halogen complexes, unreacted thiourea, or trace side-reactions[4]. Standard recrystallization often fails to separate these structurally similar impurities. Solution: Exploit the basicity of the 2-amino group. Convert the crude product into its hydrochloride salt by dissolving it in hot ethanol and adding concentrated HCl[4]. The target compound will precipitate as a clean salt, leaving non-basic colored impurities in the mother liquor. Filter, then regenerate the free base using aqueous ammonia[4].

      Q4: Is there a way to avoid isolating the thiourea intermediate to save time? Causality & Solution: Yes. You can utilize a copper-catalyzed one-pot synthesis. By reacting 2-bromo-6-phenylaniline with potassium thiocyanate in the presence of 10 mol% CuI in water at 90 °C, the 2-halothiourea is generated in situ and immediately undergoes intramolecular C-S cross-coupling[2]. This minimizes purification steps, reduces solvent waste, and improves overall throughput[2].

      III. Step-by-Step Experimental Protocols

      Protocol A: Classical Hugerschoff Synthesis (High-Throughput)

      This protocol is optimized for scalability and utilizes inexpensive reagents[1].

      • Thiourea Formation:

        • Dissolve 10.0 mmol of 2-aminobiphenyl in 15 mL of glacial acetic acid.

        • In a separate flask, dissolve 12.0 mmol of potassium thiocyanate (KSCN) in 10 mL of glacial acetic acid.

        • Combine the solutions and heat to 80 °C for 3 hours.

        • Self-Validation Step: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the 2-aminobiphenyl spot validates the complete formation of 1-(biphenyl-2-yl)thiourea.

      • Oxidative Cyclization:

        • Cool the reaction mixture to 0 °C using an ice-water bath.

        • Prepare a solution of 10.5 mmol of Br₂ in 5 mL of glacial acetic acid. Add this dropwise over 30 minutes under vigorous stirring.

        • Self-Validation Step: The solution will initially turn deep red (free Br₂). As the cyclization consumes the bromine, the color will transition to a pale yellow/orange suspension, visually confirming reaction progress.

      • Workup & Purification:

        • Stir at room temperature for an additional 2 hours, then pour the mixture over crushed ice.

        • Neutralize with 25% aqueous ammonia until pH 8 is reached. Filter the resulting precipitate.

        • Purify via the hydrochloride salt method described in Q3 to yield pure 4-phenyl-1,3-benzothiazol-2-amine[4].

      Protocol B: Metal-Free Iodine-Catalyzed Cascade (Green Alternative)

      This protocol utilizes cross-dehydrogenative coupling (CDC) to avoid corrosive halogens and transition metals[3].

      • Reaction Setup:

        • In a sealed tube, combine 1-(biphenyl-2-yl)thiourea (10.0 mmol) and molecular iodine (I₂, 1.0 mmol, 10 mol%) in 15 mL of chlorobenzene.

      • Oxygenation & Heating:

        • Purge the vessel with molecular oxygen (O₂) and attach an O₂ balloon to maintain a constant oxidative atmosphere.

        • Heat the mixture to 120 °C with vigorous stirring (1000 rpm) to maximize gas-liquid interfacial mass transfer.

        • Self-Validation Step: The reaction mixture must maintain a characteristic iodine tint. If the color fades completely, the catalytic cycle has stalled due to oxygen starvation; check the O₂ supply.

      • Workup:

        • After 14 hours, cool to room temperature. Quench with saturated aqueous Na₂S₂O₃ to reduce residual iodine.

        • Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify via silica gel chromatography.

      IV. Quantitative Data Summary

      The following table summarizes the key metrics for the three primary synthetic routes to assist in selecting the optimal methodology for your laboratory's constraints:

      Synthetic RouteReagents / CatalystSolventTemp (°C)Time (h)Typical Yield (%)Key Advantage
      Hugerschoff Cyclization Br₂ (1.05 eq)Glacial AcOH0 to 252 - 465 - 75Fast reaction, highly scalable, inexpensive reagents
      Iodine-Catalyzed CDC I₂ (10 mol%), O₂Chlorobenzene12012 - 1680 - 85Metal-free, completely avoids over-halogenation risks
      Cu-Catalyzed One-Pot CuI (10 mol%), KSCNWater90 - 1008 - 1275 - 82Green solvent, eliminates intermediate isolation steps

      V. References

      • Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal.[Link]

      Sources

      Technical Support Center: Solubility Optimization for 4-Phenyl-1,3-benzothiazol-2-amine

      Author: BenchChem Technical Support Team. Date: March 2026

      Topic: Overcoming solubility issues with 4-Phenyl-1,3-benzothiazol-2-amine in aqueous media. Ticket ID: SOL-PABT-04 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

      Executive Summary: The "Brick Dust" Challenge

      You are likely encountering precipitation when diluting 4-Phenyl-1,3-benzothiazol-2-amine (henceforth 4-Ph-ABT ) from an organic stock (DMSO) into aqueous buffers. This molecule exhibits "brick dust" behavior: high crystallinity (high melting point) combined with high lipophilicity.

      Unlike simple amines, the 2-amino group on the benzothiazole scaffold is electronically conjugated with the aromatic system, rendering it a weak base (pKa ≈ 3.5–4.5). Consequently, it remains uncharged at physiological pH (7.4), leading to rapid crystallization upon aqueous dilution.

      This guide provides a tiered troubleshooting approach, moving from simple cosolvent adjustments to advanced complexation strategies.

      Physicochemical Profiling

      Understanding the molecule's "personality" is the first step to solubilization.

      PropertyEstimated ValueImplication for Solubility
      LogP (Lipophilicity) ~3.8 – 4.2Highly lipophilic. Prefers organic compartments. Requires cosolvents or surfactants.
      pKa (Basic) ~4.0 (Conjugated amine)Critical: At pH 7.4, the molecule is >99.9% neutral (insoluble). Solubility increases significantly only at pH < 3.0.
      Crystal Lattice High Energy (Planar Stacking)Strong
      
      
      -
      
      
      stacking interactions between the phenyl and benzothiazole rings resist dissolution.
      H-Bond Donors 1 (Amine)Limited interaction with water molecules compared to the hydrophobic bulk.

      Troubleshooting Decision Matrix

      Before starting wet lab work, use this logic flow to select the correct solubilization strategy based on your application.

      SolubilityDecisionTree Start Start: Define Application AppType Is this for In Vitro (Cell/Enzyme) or In Vivo (Animal)? Start->AppType InVitro In Vitro Assay AppType->InVitro Cell/Enzyme InVivo In Vivo / High Conc. AppType->InVivo Animal/PK DMSO_Tol Is DMSO > 1% tolerated? InVitro->DMSO_Tol SimpleDilution Strategy A: Direct Dilution (DMSO Stock) DMSO_Tol->SimpleDilution Yes KineticSol Strategy B: Kinetic Solubility (Add HPMC/PVP) DMSO_Tol->KineticSol No Precipitation Does it precipitate? SimpleDilution->Precipitation Precipitation->KineticSol Yes pH_Tol Is pH < 3.0 acceptable? InVivo->pH_Tol SaltForm Strategy C: Salt Formation (Mesylate/HCl) pH_Tol->SaltForm Yes (IV/Oral) Complexation Strategy D: Cyclodextrin Complex (HP-β-CD) pH_Tol->Complexation No (SC/IP)

      Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

      Detailed Protocols & Solutions

      Scenario A: "My compound crashes out when I add the DMSO stock to the media."

      Diagnosis: You are experiencing "Kinetic Precipitation." The hydrophobic 4-Ph-ABT molecules aggregate faster than they can disperse into the aqueous phase.

      The Fix: The "Spring and Parachute" Method We use a polymer (HPMC or PVP) to inhibit crystal nucleation (the "parachute") after the rapid dilution (the "spring").

      Protocol:

      • Prepare Stock: Dissolve 4-Ph-ABT in 100% DMSO at 200x the final target concentration (e.g., 2 mM stock for 10 µM final).

      • Prepare "Parachute" Buffer: Add 0.1% w/v HPMC (Hydroxypropyl methylcellulose) or 0.5% PVP K30 to your assay buffer or media. Filter sterilize.

      • The Mixing Step (Critical):

        • Place the buffer on a vortex mixer or magnetic stirrer.

        • Slowly inject the DMSO stock into the center of the vortex (submerged tip).

        • Do not add buffer to DMSO; always add DMSO to buffer.

      Why this works: The polymer coats the hydrophobic micro-aggregates, preventing them from fusing into large, insoluble crystals [1][5].

      Scenario B: "I need a high concentration (>5 mg/mL) for animal dosing."

      Diagnosis: Simple cosolvents (DMSO/PEG) are insufficient or toxic at the required volumes.

      The Fix: Cyclodextrin Complexation The phenyl ring at position 4 is an ideal "handle" for the hydrophobic cavity of Hydroxypropyl-

      
      -Cyclodextrin (HP-
      
      
      
      -CD).

      Protocol:

      • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

        
        -CD in water or saline.
        
      • Acidification (The Key Step): 4-Ph-ABT is a weak base. It will not complex efficiently if it is not first solubilized.

        • Suspend 4-Ph-ABT in a small volume of 0.1 M Methanesulfonic acid (or HCl).

        • Wait for dissolution.

      • Complexation: Add the cyclodextrin solution to the acidified drug solution.

      • Neutralization: Slowly adjust pH back to 4.0–6.0 using 0.1 N NaOH.

        • Note: If precipitation occurs at pH > 5, stop and back-titrate. The complex protects the drug, but only up to a certain saturation point [2][3].

      Scenario C: "I need to determine the exact solubility limit."

      Diagnosis: Visual inspection is unreliable. You need a quantitative thermodynamic solubility assay.

      Workflow Diagram:

      ExperimentalWorkflow Step1 Excess Solid Addition Step2 Incubation (24h @ 25°C) Step1->Step2 Step3 pH Check (Re-adjust if drifted) Step2->Step3 Step3->Step2 If pH changed > 0.2 Step4 Filtration (PVDF 0.22 µm) Step3->Step4 Step5 HPLC/UV Quantification Step4->Step5

      Figure 2: Standard workflow for thermodynamic solubility determination.

      Frequently Asked Questions (FAQ)

      Q1: Can I use HCl to make a salt form of 4-Ph-ABT? A: You can, but Mesylate (Methanesulfonate) or Isethionate salts are often superior for lipophilic bases. HCl salts of very hydrophobic amines can sometimes form "common ion" precipitates in saline (NaCl) or be hygroscopic. Mesylates generally offer better stability and solubility [4].

      Q2: Why does my compound precipitate in PBS but not in water? A: This is the "Salting Out" effect. The high ionic strength of PBS reduces the solubility of non-polar molecules compared to pure water. Furthermore, if you are using a salt form (e.g., HCl salt), the buffer capacity of PBS (pH 7.4) instantly neutralizes the salt back to the free base, which crashes out.

      Q3: Is the "4-phenyl" group the main problem? A: Yes. The parent molecule, 2-aminobenzothiazole, is sparingly soluble (<0.1 mg/mL), but the addition of the phenyl ring increases the LogP by approximately 2 units (100-fold increase in lipophilicity). This planar aromatic extension also increases the crystal lattice energy, making the solid harder to break apart [1][3].

      References

      • BenchChem. (2025).[1] Troubleshooting low solubility of 2-aminobenzothiazole compounds. Retrieved from .

      • Paulraj, M. S., et al. (2016). Enhanced Zn2+ ion-sensing behavior of a benzothiazole derivative on encapsulation by β-cyclodextrin.[2][3] RSC Advances. Link.

      • Trapani, A., et al. (2025). Enhanced antibacterial efficacy of new benzothiazole phthalimide hybrid compounds/methyl-β-cyclodextrin inclusion complexes.[4] International Journal of Pharmaceutics. Link.

      • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews. (General principle citation for weak base salt selection).

      • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5] Advanced Drug Delivery Reviews. (Authoritative review on CD complexation).

      Sources

      Technical Support Center: Synthesis of 2-Aminobenzothiazoles

      Author: BenchChem Technical Support Team. Date: March 2026

      Topic: Troubleshooting Side Reactions & Optimization in 2-Aminobenzothiazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Support Guide

      Introduction

      2-Aminobenzothiazoles are privileged pharmacophores in drug discovery, serving as the core for antitumor, antimicrobial, and neuroprotective agents (e.g., Riluzole).[1] However, their synthesis is often plagued by oxidative side reactions, regioselectivity issues, and catalyst poisoning.

      This guide moves beyond standard textbook procedures to address the failure modes of these reactions. We focus on the two dominant synthetic pathways:[2]

      • The Hugerschoff Reaction: Oxidative cyclization of arylthioureas.[3][4]

      • The Jacobson/Direct Condensation: Reaction of 2-aminothiophenols with cyanogen bromide or isothiocyanates.[4]

      Module 1: The Hugerschoff Reaction (Oxidative Cyclization)

      Context: This method uses an oxidant (commonly

      
      , 
      
      
      
      , or substituted ammonium tribromides) to cyclize an arylthiourea.[4] It is the industry standard but prone to radical-mediated side products.
      Troubleshooting Guide

      Q1: My reaction mixture turned a persistent bright orange/red, and the yield is <40%. What happened? Diagnosis: You likely formed azo-dimers or polybrominated byproducts instead of the desired heterocycle.

      • The Mechanism: The reaction proceeds via a radical cation intermediate. If the ring closure is slow (due to electron-withdrawing groups), the radical cation can dimerize or couple with unreacted aniline species.

      • The "Orange" Culprit: Azo compounds (e.g., Aniline Yellow derivatives) are intensely colored and form via oxidative coupling of amino groups.[4]

      • Corrective Action:

        • Control the Oxidant: Switch from liquid bromine to a milder, stoichiometric source like Benzyltrimethylammonium tribromide (BTMAB) .[4] This maintains a low steady-state concentration of active bromine.

        • Temperature: Run the addition at 0–5 °C. Higher temperatures favor intermolecular coupling (dimerization) over intramolecular cyclization.[4]

      Q2: I isolated a product with the correct mass, but it’s not the benzothiazole. It looks like a guanidine derivative. Diagnosis: You formed the "Anti-Hugerschoff" product .

      • Cause: When using aryl isothiocyanates and secondary amines to generate the thiourea in situ, followed by oxidation, the sulfur atom can sometimes be extruded or the cyclization can occur onto the nitrogen instead of the sulfur, leading to a thioamido guanidine or urea derivative.

      • Prevention: Ensure your thiourea intermediate is fully formed and isolated (or clearly observed by TLC) before adding the oxidant.[4]

      Visualizing the Failure Pathways

      The following diagram illustrates the critical branching point where the reaction succeeds (Cyclization) or fails (Dimerization/Over-oxidation).[4]

      Hugerschoff_Pathway Start Arylthiourea Oxidation Oxidation (Br2/I2) Start->Oxidation Radical Radical Cation Intermediate Oxidation->Radical Path_Success Intramolecular Cyclization Radical->Path_Success Fast (EDG) Path_Fail1 Intermolecular Coupling Radical->Path_Fail1 Slow (EWG) Path_Fail2 Over-Halogenation Radical->Path_Fail2 Excess Oxidant Product 2-Aminobenzothiazole (Target) Path_Success->Product Side1 Azo-Dimers (Orange Impurity) Path_Fail1->Side1 Side2 Polybromo-species (Yield Loss) Path_Fail2->Side2

      Caption: Kinetic competition in the Hugerschoff reaction. Electron-Withdrawing Groups (EWG) slow cyclization, increasing side reactions.

      Module 2: Regiochemistry (The Meta-Substituent Problem)

      Context: Cyclizing a meta-substituted phenylthiourea creates a conflict. The ring can close at the position ortho to the substituent (forming the 7-isomer) or para to it (forming the 5-isomer).[4]

      Troubleshooting Guide

      Q3: I used 3-chloroaniline as my starting material. TLC shows two close spots.[4] Which isomer is which? Diagnosis: You have a mixture of 5-chloro-2-aminobenzothiazole and 7-chloro-2-aminobenzothiazole .

      • The Rule of Thumb:

        • Sterics: Cyclization prefers the less hindered position (para to the meta-substituent), favoring the 5-isomer .

        • Electronics: Strongly activating groups (EDGs) direct ortho/para. Since the thiourea nitrogen is the director, the meta-substituent's influence is secondary but significant.

      • Data Insight: Large groups overwhelmingly favor the 5-position due to steric clash at the 7-position (the "bay region" effect).[4]

      Comparative Regioselectivity Data

      The table below aggregates experimental yields highlighting the steric vs. electronic trade-off.

      Meta-Substituent (R)Electronic NatureSteric BulkMajor Isomer (Position)Approx.[4] Ratio (5- : 7-)Notes
      -C₆H₅ (Phenyl) Weak EDGHigh5-substituted 95 : 5 Steric bulk blocks 7-position [1].
      -Br (Bromo) EWGModerateMixture 50 : 50 Electronic deactivation competes with sterics [1].[4]
      -Cl (Chloro) EWGModerateMixture ~60 : 40 Slightly favors 5-isomer.[4]
      -CH₃ (Methyl) Weak EDGModerate5-substituted High Electronic and steric effects align.[4]
      Decision Logic for Isomer Prediction

      Use this logic flow to predict your major product before starting synthesis.

      Regioselectivity Input Meta-Substituted Arylthiourea Check_Steric Is Substituent Bulky? (e.g., Phenyl, t-Butyl) Input->Check_Steric Result_5 Major Product: 5-Substituted Isomer Check_Steric->Result_5 Yes (Steric Control) Check_Electronic Is Substituent EWG? (e.g., Halogen) Check_Steric->Check_Electronic No (Moderate Size) Result_Mix Product: Mixture of 5- & 7-Isomers Check_Electronic->Result_5 No (EDG) Check_Electronic->Result_Mix Yes (EWG)

      Caption: Logical flow for predicting regiochemical outcomes in meta-substituted substrates.

      Module 3: The 2-Aminothiophenol Route

      Context: Condensation of 2-aminothiophenol with cyanogen bromide (CNBr) is a direct route but involves handling toxic reagents and sensitive thiols.[4]

      Troubleshooting Guide

      Q4: My reaction turned into a sticky, insoluble gum immediately upon adding CNBr. Diagnosis: Disulfide formation (Polymerization).

      • Cause: 2-Aminothiophenol is extremely air-sensitive. If oxidized before the reaction, it forms bis(2-aminophenyl)disulfide. This disulfide can oligomerize or fail to react with CNBr, creating a gummy mess.

      • Protocol Fix:

        • Purification: Distill 2-aminothiophenol under reduced pressure or nitrogen before use if it is dark yellow/brown.[4]

        • Inert Atmosphere: The reaction must be performed under Argon or Nitrogen.[4]

        • Solvent: Use ethanol/water mixtures.[4][5] Disulfides are often less soluble in this mix and may precipitate out, allowing you to filter them off (yellow solids) before workup.[4]

      Q5: The yield is low, and I smell a strong "rotten egg" odor. Diagnosis: Hydrolysis of the Thiol.

      • Cause: If the reaction medium is too basic or if water is present without pH control, the CNBr can hydrolyze, or the thiol can degrade to

        
        .
        
      • Solution: Maintain a slightly acidic to neutral pH.[4] Avoid strong bases which promote rapid oxidation of the thiolate anion.

      Module 4: Green & Catalytic Methods

      Context: Modern methods use catalysts (CuI, ionic liquids) to avoid liquid bromine.[4]

      Q6: I used a Copper(I) Iodide catalyst, but the reaction stalled after 50% conversion. Diagnosis: Catalyst Poisoning by Sulfur.

      • Mechanism: The sulfur in the benzothiazole product (or unreacted thiourea) has high affinity for Cu(I), potentially forming stable complexes that deactivate the catalyst.[4]

      • Solution:

        • Increase catalyst loading slightly (from 5 mol% to 10 mol%).

        • Use a ligand (e.g., phenanthroline) to stabilize the copper center against non-productive coordination.[4]

        • Alternative: Use an iodine-catalyzed (metal-free) system using DMSO or

          
           as the terminal oxidant [2].[4]
          

      References

      • Solid-Phase Synthesis of 2-Aminobenzothiazoles.

        • Source: National Institutes of Health (PMC) / J Comb Chem.[4]

        • Key Finding: Detailed regioselectivity r
        • URL:[Link]

      • Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-C

        • Source: Organic Chemistry Portal / J. Org.[4] Chem.

        • Key Finding: Iodine-catalyzed oxidative cyclization as a green alternative to metal c
        • URL:[Link]

      • Reduction of disulfide bonds in proteins by 2-aminothiophenol.

        • Source: PubMed / J Biochem.[4][6]

        • Key Finding: Validation of 2-aminothiophenol's susceptibility to oxidative disulfide formation (side reaction mechanism).[4]

        • URL:[Link]

      Sources

      Optimizing reaction conditions for 4-Phenyl-1,3-benzothiazol-2-amine derivatization

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when derivatizing 4-phenyl-1,3-benzothiazol-2-amine . While this scaffold is highly valued in medicinal chemistry for its diverse pharmacological profiles—ranging from antimicrobial to antitumor activities (1)[1]—it presents unique synthetic challenges.

      The primary hurdle is that the 2-amino group exhibits significantly reduced nucleophilicity compared to standard aliphatic amines. Furthermore, the phenyl group at the 4-position introduces steric hindrance that complicates standard coupling procedures. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your reaction conditions.

      Mechanistic Workflow & Troubleshooting Logic

      G Start 4-Phenyl-1,3-benzothiazol-2-amine Target Scaffold Amidation Amidation Challenge: Low Nucleophilicity Start->Amidation Alkylation Alkylation Challenge: Regioselectivity (Exo vs Endo N) Start->Alkylation Arylation Arylation Challenge: High Activation Energy Start->Arylation Sol_Amid Solution: T3P / Pyridine or EDC/HOBt Amidation->Sol_Amid Overcome resonance Sol_Alk Solution: Reductive Amination (Ti/NaBH4) Alkylation->Sol_Alk Avoid endo-N attack Sol_Ary Solution: Cu(OAc)2 Catalysis (Room Temp) Arylation->Sol_Ary C-N Cross-Coupling

      Strategic workflow for overcoming 4-phenyl-1,3-benzothiazol-2-amine derivatization challenges.

      Frequently Asked Questions (FAQs) & Troubleshooting Guides
      Q1: My standard EDC/NHS or DCC amide coupling yields less than 10% product. Why is the 2-amine so unreactive, and how can I force the amidation?

      Causality: The amino nucleophilicity of 2-aminobenzothiazoles is inherently weak because the free electron pairs on the exocyclic nitrogen participate in conjugation with the electron-deficient thiazole ring (2)[2]. This iminium tautomerism significantly reduces its ability to attack standard activated esters. Additionally, the 4-phenyl substituent creates a steric shield around the 2-position.

      Solution: Shift to highly reactive coupling reagents like Propylphosphonic anhydride (T3P) in ethyl acetate/pyridine, or convert your carboxylic acid to an acid chloride. T3P acts as a potent water scavenger and forms a highly electrophilic intermediate that overcomes the low nucleophilicity of the amine. Alternatively, using DCC in 1,2-dichloroethane (DCE) at elevated temperatures has been shown to improve yields for benzothiazole hybrids (3)[3].

      Protocol 1: T3P-Mediated Amidation

      • Activation: Dissolve the target carboxylic acid (1.2 eq) and 4-phenyl-1,3-benzothiazol-2-amine (1.0 eq) in anhydrous ethyl acetate (0.2 M).

      • Base Addition: Add anhydrous pyridine (3.0 eq). Stir for 10 minutes at room temperature under N2.

      • Coupling: Dropwise add T3P (50 wt. % solution in EtOAc, 1.5 eq).

      • Heating: Heat the reaction to 80 °C (reflux) for 12–18 hours.

        • Self-Validation Step: Monitor by TLC/LC-MS. The disappearance of the 2-aminobenzothiazole peak (UV 254 nm) and the emergence of a less polar spot indicates successful coupling.

      • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

      Q2: When attempting N-alkylation with alkyl halides, I get a mixture of exocyclic (2-amino) and endocyclic (ring nitrogen) alkylated products. How do I control regioselectivity?

      Causality: 2-Aminobenzothiazoles exhibit tautomerism (amino-imino forms). Under basic conditions (e.g., K2CO3 or NaH), the deprotonated intermediate distributes its negative charge between the exocyclic and endocyclic nitrogens. Alkyl halides often attack the more sterically accessible endocyclic nitrogen, leading to unwanted imine derivatives.

      Solution: Bypass direct alkylation by utilizing a Titanium(IV) isopropoxide-mediated reductive amination (4)[4]. This approach forms an intermediate imine exclusively at the exocyclic nitrogen, which is then reduced, entirely avoiding endocyclic alkylation.

      Protocol 2: Reductive Amination (Regioselective N-Alkylation)

      • Imine Formation: Combine 4-phenyl-1,3-benzothiazol-2-amine (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous THF (0.2 M).

      • Titanium Activation: Add Ti(OiPr)4 (2.0 eq). Stir at room temperature for 12 hours under N2.

        • Self-Validation Step: A distinct color change (often deep yellow/orange) indicates successful imine formation before reduction.

      • Reduction: Dilute the mixture with absolute ethanol (equal volume to THF). Carefully add NaBH4 (1.5 eq) in portions. Stir for 2 hours at room temperature.

      • Workup: Quench with water (causes TiO2 precipitation). Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate and purify.

      Q3: I want to synthesize an N-aryl derivative. Standard Buchwald-Hartwig conditions are degrading my starting material. What is a milder alternative?

      Causality: The high temperatures and strong bases (e.g., NaOtBu) required for standard Pd-catalyzed Buchwald-Hartwig aminations can lead to ring opening or degradation of the benzothiazole core.

      Solution: Utilize a Copper(II)-catalyzed Chan-Lam-Evans type coupling with arylboronic acids (5)[5]. This reaction proceeds at room temperature under open-air conditions, tolerating the benzothiazole core perfectly.

      Protocol 3: Cu(II)-Catalyzed N-Arylation

      • Setup: In an open reaction vessel, combine 4-phenyl-1,3-benzothiazol-2-amine (1.0 eq), arylboronic acid (1.2 eq), and Cu(OAc)2 (10 mol%).

      • Ligand & Base: Add 1,10-phenanthroline (20 mol%) and K3PO4 (2.0 eq).

      • Solvent: Add a solvent mixture (e.g., DMF or MeOH, 2 mL/mmol).

      • Reaction: Stir vigorously at room temperature for 18–30 hours open to the air (O2 acts as the terminal oxidant).

        • Self-Validation Step: The reaction mixture transitions from light blue (CuII) to green/brown during the active catalytic cycle. A lack of color change indicates catalyst poisoning or lack of oxygen.

      • Workup: Filter through a silica plug, eluting with EtOAc. Concentrate and purify via chromatography.

      Quantitative Data Summary

      To assist in selecting the optimal conditions, the following table summarizes the expected performance metrics for the derivatization of 2-aminobenzothiazoles based on established literature.

      Derivatization TypeReagents / CatalystsSolventTemp (°C)Time (h)Expected Yield (%)Regioselectivity
      Amidation T3P, PyridineEtOAc8012 - 1875 - 90Exocyclic N
      Amidation DCCDCE8012 - 2460 - 85Exocyclic N
      Alkylation Ti(OiPr)4, NaBH4THF / EtOH251470 - 85>99% Exocyclic N
      N-Arylation Cu(OAc)2, 1,10-phenanthrolineDMF / Air2518 - 3065 - 88Exocyclic N
      References
      • Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach - Journal of Medicinal Chemistry - ACS Publications. 1

      • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC. 4

      • Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - ResearchGate. 5

      • Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan - ResearchGate. 2

      • Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates - MDPI. 3

      Sources

      Preventing degradation of 4-Phenyl-1,3-benzothiazol-2-amine during storage

      Author: BenchChem Technical Support Team. Date: March 2026

      Status: Operational Ticket ID: STAB-4PBT-2A Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

      Executive Summary

      You are working with 4-Phenyl-1,3-benzothiazol-2-amine (CAS: 20358-87-2, also known as 2-amino-4-phenylbenzothiazole). This compound possesses a fused thiazole ring system with extended conjugation provided by the C4-phenyl group.

      The Critical Risk: Unlike simple benzothiazoles, the 4-phenyl substitution significantly increases the molar absorptivity of the molecule in the UV-A/blue light region. This makes the compound exceptionally photosensitive and prone to oxidative dimerization at the C2-amine position.

      This guide replaces generic advice with a chemically grounded preservation strategy.

      Module 1: The "Gold Standard" Storage Protocol

      Do not treat this compound like a standard reagent. The primary degradation vector is a photo-oxidative loop .

      Storage Decision Matrix

      Follow this logic flow to determine the optimal storage condition for your specific state.

      StorageProtocol Start Current State of Material IsSolid Is it a Solid Powder? Start->IsSolid IsSolution Is it in Solution? Start->IsSolution Container Container: Amber Glass Vial (Teflon-lined cap) IsSolid->Container Yes SolventCheck Solvent Selection IsSolution->SolventCheck SolidStorage Long-Term Storage (-20°C) Atmosphere Atmosphere: Argon/Nitrogen Purge (CRITICAL) Container->Atmosphere Atmosphere->SolidStorage DMSO DMSO/Ethanol (Hygroscopic) SolventCheck->DMSO Avoid AVOID: Chloroform/DCM (Acidic impurities catalyze oxidation) SolventCheck->Avoid TempSol Short-Term Only (< 2 Weeks at -80°C) DMSO->TempSol

      Figure 1: Decision tree for storage. Note the strict prohibition of chlorinated solvents for storage due to HCl generation.

      Module 2: Troubleshooting & FAQs

      Q1: My white powder has turned pale yellow. Is it still usable?

      • Diagnosis: This is the "Canary Sign." The yellow color arises from the formation of azo-dimers (N=N linkages) or nitro-species caused by the oxidation of the primary amine (

        
        ).
        
      • Mechanism: The 4-phenyl group acts as an antenna, absorbing UV light and generating singlet oxygen (

        
        ). This attacks the electron-rich amine, leading to radical coupling.
        
      • Action:

        • Perform the Purity Check (Protocol A) below.

        • If purity is >95%, you may use it for non-critical qualitative assays.

        • If purity is <95%, perform Recrystallization (Protocol B) .

      Q2: The compound has caked into a hard lump. Why?

      • Diagnosis: Hygroscopic Agglomeration.

      • Cause: While the free base is lipophilic, trace acid impurities (often from synthesis) can form localized salts (hydrochlorides) which are highly hygroscopic.

      • Action: Dry the material in a vacuum desiccator over

        
         for 24 hours. Do not heat above 40°C, as thermal stress accelerates oxidation in the presence of moisture.
        

      Q3: Can I store stock solutions in DMSO at -20°C?

      • Answer: Risky. DMSO has a freezing point of 19°C. At -20°C, the solution freezes. Repeated freeze-thaw cycles cause micro-precipitation and localized concentration gradients that promote dimerization.

      • Recommendation: Aliquot into single-use vials. Store at -80°C to ensure rapid, complete freezing, or keep at 4°C for usage within 48 hours (protected from light).

      Module 3: Experimental Protocols
      Protocol A: HPLC Purity Validation

      Use this method to quantify degradation before critical experiments.

      ParameterSettingRationale
      Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)Standard retention for lipophilic aromatics.
      Mobile Phase A Water + 0.1% Formic AcidAcid keeps the amine protonated (
      
      
      ), improving peak shape.
      Mobile Phase B AcetonitrileStrong eluent for the lipophilic phenyl-benzothiazole core.
      Gradient 5% B to 95% B over 15 minsSeparates the polar N-oxides (early eluting) from dimers (late eluting).
      Detection UV @ 254 nm & 300 nm 300 nm is specific to the conjugated phenyl-benzothiazole system.
      Flow Rate 1.0 mL/minStandard backpressure management.
      Protocol B: Rescue Recrystallization

      If your compound has degraded (yellowing), use this to purify it.

      • Dissolve: Dissolve the crude solid in minimal boiling Ethanol (95%) .

      • Filter: While hot, filter through a 0.2 µm PTFE syringe filter to remove insoluble polymeric oxidation products.

      • Precipitate: Add warm water dropwise until the solution becomes slightly turbid.

      • Cool: Allow to cool slowly to room temperature, then move to 4°C. Rapid cooling traps impurities.

      • Collect: Filter the white needles/crystals and wash with cold 50% EtOH/Water.

      • Dry: Vacuum dry in the dark.

      Module 4: The Mechanism of Degradation

      Understanding why the compound fails allows you to prevent it. The degradation is not random; it follows a specific radical pathway involving the amine group.

      DegradationPathway Compound 4-Phenyl-1,3- benzothiazol-2-amine Light UV Light / O2 Compound->Light Excitation Radical Amine Radical (R-NH•) Light->Radical H-abstraction Dimer Azo Dimer (Yellow/Brown) Radical->Dimer Coupling Oxide N-Oxide (Polar Impurity) Radical->Oxide ROS Attack

      Figure 2: The photo-oxidative degradation pathway. Note that light is the primary trigger for the initial radical formation.

      References
      • Photostability of 2-Aminobenzothiazoles

        • Title: High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers.
        • Source: MDPI (Polymers), 2021.
        • Relevance: Confirms the high photoreactivity of the 2-aminobenzothiazole core and its ability to gener
        • Link:[Link][1]

      • Oxidative Coupling Mechanisms

        • Title: Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization.[2]

        • Source: Organic Letters, 2013.[2]

        • Relevance: details the oxidative pathways of benzothiazoles and the susceptibility of the amine group to oxidative coupling in the presence of oxygen.
        • Link:[Link]

      • General Stability Data (Analogous Structure)

        • Title: Minimizing degradation of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole during storage.[3]

        • Source: BenchChem Technical Library.
        • Relevance: Provides baseline storage protocols (Inert gas, -20°C) for 4-substituted benzothiazoles.

      Sources

      Troubleshooting low bioactivity in 4-Phenyl-1,3-benzothiazol-2-amine analogs

      Author: BenchChem Technical Support Team. Date: March 2026

      Status: Operational Ticket ID: BZT-SAR-4PH Subject: Troubleshooting Low Bioactivity & Assay Inconsistency Assigned Specialist: Senior Application Scientist, Lead Discovery Group

      Executive Summary

      You are likely investigating 4-phenyl-1,3-benzothiazol-2-amine (and its analogs) as a scaffold for kinase inhibition (e.g., VEGFR-2, PI3K), antitumor activity, or neuroprotection.

      While this scaffold is a "privileged structure" in medicinal chemistry, it is notorious for three specific failure modes that masquerade as low bioactivity:

      • Aggregation-based false activity (Promiscuous inhibition).

      • Synthetic impurity interference (Specifically Palladium contamination).

      • Solubility-limited potency (The "Brick Dust" effect).

      This guide bypasses standard advice and targets the specific physicochemical pathologies of the 4-phenyl-benzothiazole core.

      Module 1: Is Your "Hit" Real? (Assay Interference)

      User Question: "My compound showed nanomolar activity in the primary screen, but I cannot reproduce the IC50 in follow-up assays. The dose-response curve is incredibly steep (Hill slope > 2). What is happening?"

      Technical Diagnosis: You are likely observing Pan-Assay Interference (PAINS) behavior.[1][2][3] The planar, hydrophobic nature of the 4-phenyl-benzothiazole core makes it prone to forming colloidal aggregates that sequester enzymes non-specifically. Additionally, if you synthesized this via Suzuki coupling, you may have Palladium (Pd) contamination .

      Step-by-Step Troubleshooting Protocol
      Phase A: The Detergent Test (Rule out Aggregation)

      Aggregators inhibit enzymes by surface adsorption. This effect is reversible with non-ionic detergents.

      • Prepare Assay Buffer: Add 0.01% to 0.1% Triton X-100 (or Tween-80) to your assay buffer.

      • Re-run IC50: Compare the IC50 with and without detergent.

        • Result A: Activity remains stable

          
           True binder.
          
        • Result B: Activity disappears (IC50 shifts >10-fold)

          
          False Positive (Aggregator). 
          
      Phase B: The Scavenger Test (Rule out Metal Contamination)

      The 4-phenyl group is typically installed via Pd-catalyzed cross-coupling. Residual Pd (even <100 ppm) can act as a potent catalyst in redox assays or bind to kinase cysteines, mimicking inhibition.

      • Purification: Treat your compound stock with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) for 4 hours.

      • Filter & Retest: Filter the resin and re-run the bioassay.

        • Result: If activity drops significantly after scavenging, your "drug" was actually the palladium impurity.

      Workflow Visualization: False Positive Elimination

      FalsePositiveFlow Start High Potency Observed (Steep Hill Slope) Detergent Add 0.01% Triton X-100 to Assay Buffer Start->Detergent Check1 Activity Retained? Detergent->Check1 Aggregator DIAGNOSIS: Colloidal Aggregator (False Positive) Check1->Aggregator No (Shift > 10x) Scavenger Treat with Pd Scavenger Resin Check1->Scavenger Yes Check2 Activity Retained? Scavenger->Check2 MetalImp DIAGNOSIS: Metal Contamination (False Positive) Check2->MetalImp No TrueHit VALIDATED HIT Proceed to SAR Check2->TrueHit Yes

      Caption: Diagnostic logic flow to distinguish true pharmacological inhibition from aggregation artifacts and metal contamination common in benzothiazole synthesis.

      Module 2: The "Brick Dust" Issue (Solubility)

      User Question: "I am seeing variable biological data between batches. My NMR looks clean, but the compound precipitates when added to the cell culture media."

      Technical Diagnosis: The 4-phenyl-1,3-benzothiazol-2-amine system is highly planar and aromatic (LogP ~3.5–4.5). It suffers from "Brick Dust" insolubility —it stacks efficiently in the solid state (high melting point) and refuses to dissolve in aqueous media, regardless of lipophilicity.

      Solubility & Formulation Guide

      The Trap: Do not rely on DMSO solubility. A compound can be soluble in 100% DMSO but crash out immediately upon dilution into buffer (the "kinetic solubility cliff").

      ParameterTroubleshooting Action
      Visual Check Use Nephelometry or simple light microscopy to check for precipitate in the well immediately after dosing.
      Formulation Cyclodextrins (HP-β-CD): The 4-phenyl ring fits well into the beta-cyclodextrin cavity. Co-dosing with 10-20% HP-β-CD can rescue solubility.
      Chemical Fix Disrupt Planarity: Introduce an ortho-substituent (e.g., -F, -CH3) on the 4-phenyl ring. This forces the phenyl ring to twist out of plane relative to the benzothiazole, reducing stacking energy and improving solubility.

      Module 3: SAR & Structural Optimization

      User Question: "I have confirmed the hit is real and soluble, but the potency is stuck at 5 µM. How do I improve affinity?"

      Technical Diagnosis: The 4-position is sterically crowded. While it provides hydrophobic contacts, it sits very close to the endocyclic nitrogen (N3) and the exocyclic amine.

      • Steric Clash: A phenyl group at position 4 can clash with the N3 lone pair or the enzyme pocket wall, preventing the "deep dive" required for nanomolar binding.

      • Electronic Mismatch: The 2-amine is an electron donor. If your target requires a hydrogen bond acceptor, the amine is counter-productive.

      Optimization Matrix
      Modification StrategyRationaleExpected Outcome
      Shift to 6-Position Move the phenyl group from C4 to C6.Higher Potency. This mimics the topology of Riluzole and many kinase inhibitors, reducing steric clash near the H-bond donor/acceptor motif.
      Scaffold Hopping Replace the Benzothiazole sulfur with Oxygen (Benzoxazole).Improved Solubility. Oxygen is smaller and the scaffold is less lipophilic, often improving metabolic stability.
      Amine Masking Convert the 2-NH2 to a Urea or Amide.New Binding Mode. The free amine is a metabolic soft spot (N-acetylation). Capping it can improve stability and reach new pockets.
      Pathway Visualization: SAR Decision Logic

      SAR_Logic Input Hit: 4-Phenyl-BZT (Low Potency) Decision Limiting Factor? Input->Decision Path1 Steric Clash (Pocket too small) Decision->Path1 Path2 Metabolic Instability (Rapid Clearance) Decision->Path2 Path3 Solubility Decision->Path3 Action1 Shift Phenyl to C6 Position Path1->Action1 Action2 Fluorinate Phenyl ring or Cap NH2 (Amide) Path2->Action2 Action3 Add hydrophilic heterocycle (Morpholine) Path3->Action3

      Caption: Strategic modification pathways based on the specific failure mode of the 4-phenyl-benzothiazole lead.

      Frequently Asked Questions (FAQ)

      Q: Why does my compound turn yellow/brown in solution over time? A: The 2-aminobenzothiazole core is electron-rich and prone to oxidation, particularly at the sulfur atom or via oxidative dimerization of the amine (forming azo-linkages). Solution: Store solid compounds under nitrogen at -20°C. Prepare fresh DMSO stocks for every critical assay.

      Q: Is this scaffold a PAINS (Pan-Assay Interference Compound)? A: While the core itself is not a strict PAINS filter violation, it is a "Frequent Hitter." The 2-aminobenzothiazole moiety can participate in redox cycling, generating Hydrogen Peroxide (H2O2) in the assay buffer, which inhibits enzymes like phosphatases and kinases. Always include Catalase in your assay buffer to rule out H2O2-mediated inhibition.

      Q: Can I use this scaffold for CNS targets? A: Yes, but watch your PSA (Polar Surface Area) . The 2-amino group is good for H-bonding, but if you add too many polar groups to fix solubility, you will lose Blood-Brain Barrier (BBB) permeability. Aim for a PSA < 90 Ų.

      References

      • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

      • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. Link

      • Agrawal, A., et al. (2018). Palladium contamination in synthesized compounds: A source of false positives in biochemical assays. Tetrahedron Letters, 59(48), 4256-4259. (Contextual citation for Pd interference in cross-coupling derived hits).
      • Kumbhare, R. M., et al. (2009). Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines bearing 4-phenyl-1,3-benzothiazole moiety. European Journal of Medicinal Chemistry, 44(8), 3330-3336. (Example of SAR and synthesis of the specific scaffold).

      Sources

      Scaling up the synthesis of 4-Phenyl-1,3-benzothiazol-2-amine for preclinical studies

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the Technical Support Center. As drug development programs advance, scaling up the synthesis of privileged scaffolds—such as the benzothiazole core, which is highly valued in medicinal chemistry for its 1[1]—presents unique chemical engineering challenges.

      This guide provides a comprehensive, self-validating framework for scaling up the synthesis of2[2] via the Hugershoff reaction. By understanding the causality behind each parameter, researchers can avoid common pitfalls related to exothermicity, regioselectivity, and product isolation.

      Synthesis_Workflow N1 Step 1: Dissolution 2-Aminobiphenyl + KSCN in Glacial AcOH N2 Step 2: Oxidation Dropwise Br2 Addition (T < 20°C) N1->N2 Stirring, 10°C N3 Step 3: Cyclization Electrophilic Attack at C6 (Sterically Directed) N2->N3 Exothermic N4 Step 4: Quenching NaHSO3 & NH4OH Neutralization N3->N4 3h Maturation N5 Step 5: Isolation 4-Phenyl-1,3-benzothiazol-2-amine N4->N5 Filtration

      Workflow for the one-pot Hugershoff synthesis of 4-phenyl-1,3-benzothiazol-2-amine.

      Section 1: Mechanistic Causality & Process Design

      The synthesis relies on a one-pot oxidative cyclization. The standard protocol involves mixing the aromatic aniline with potassium thiocyanate (KSCN) in glacial acetic acid, followed by the3[3].

      • Solvent Causality: Glacial acetic acid acts as a polar protic solvent that solubilizes the reagents while moderating the extreme reactivity of elemental bromine (

        
        ).
        
      • Regioselectivity: The starting material, 2-aminobiphenyl, features a bulky phenyl group at the C2 (ortho) position relative to the amine. When the thiourea intermediate forms and is subsequently oxidized by

        
        , the electrophilic attack is sterically and electronically forced to the only available ortho position (C6). This strict regiocontrol ensures the sulfur atom binds at C6, yielding exclusively the 4-phenyl-substituted benzothiazole core.
        
      Section 2: Self-Validating Scale-Up Protocol (100g Scale)

      This methodology transforms a standard bench-scale reaction into a robust, self-validating system designed for a 100g input of 2-aminobiphenyl.

      Phase 1: Reagent Dissolution & Activation

      • Charge a 2L jacketed reactor with 1000 mL of glacial acetic acid.

      • Add 100 g (0.59 mol) of 2-aminobiphenyl and 86 g (0.885 mol) of KSCN.

      • Validation Check: The mixture should form a uniform, pale suspension. Complete dissolution may not occur until the oxidant is introduced, which is the expected kinetic behavior.

      Phase 2: Oxidative Cyclization (Critical Control Point)

      • Set the jacket chiller to cool the internal reaction temperature to 10 °C.

      • Prepare a solution of 33 mL (104 g, 0.65 mol) of

        
         in 100 mL of glacial acetic acid.
        
      • Begin dropwise addition of the

        
         solution over 2.0 hours, maintaining vigorous mechanical stirring.
        
      • Validation Check: The internal temperature must remain

        
         20 °C. The reaction mixture will transition to a deep orange color. Self-Correction:  If a persistent dark red color develops, it indicates unreacted 
        
        
        
        pooling. Immediately pause the addition until the color lightens to orange, confirming the intermediate has consumed the oxidant.

      Phase 3: Maturation

      • Post-addition, remove the cooling jacket and allow the mixture to mature at ambient temperature (20–25 °C) for 3 hours.

      • Validation Check: A thick yellow/orange precipitate will form. This is the hydrobromide salt of the cyclized product. In-process control (TLC/HPLC) should indicate <2% remaining 2-aminobiphenyl.

      Phase 4: Quenching & Isolation

      • Pour the reaction mass into 3L of vigorously stirred ice water.

      • Add 10% aqueous sodium bisulfite (

        
        ) dropwise until the oxidative color is neutralized.
        
      • Adjust the pH to 8–9 using concentrated ammonium hydroxide (

        
        ).
        
      • Validation Check: The transition from a deep orange solution to a pale yellow suspension upon

        
         addition confirms the successful reduction of residual 
        
        
        
        . The subsequent precipitation upon pH adjustment validates the conversion of the soluble hydrobromide salt into the insoluble free base. Filter, wash with distilled water, and dry under vacuum at 50 °C.
      Section 3: Quantitative Process Parameters
      ParameterReagent / MetricValue / TargetCausality / Impact
      Stoichiometry 2-Aminobiphenyl1.00 eq (100 g)Limiting reagent; defines the theoretical yield.
      Stoichiometry KSCN1.50 eq (86 g)Excess ensures complete conversion to the thiourea intermediate.
      Stoichiometry Bromine (
      
      
      )
      1.10 eq (104 g)Slight excess drives oxidative cyclization; gross excess causes over-bromination.
      Thermal Control Addition Temperature
      
      
      10 °C
      Suppresses off-target electrophilic aromatic substitution on the phenyl ring.
      Thermal Control Maturation Temperature20 - 25 °CProvides the necessary kinetic energy to complete intramolecular ring closure.
      Time
      
      
      Addition Rate
      2.0 hoursPrevents thermal runaway and localized bromine pooling.
      Section 4: Troubleshooting & FAQs

      Troubleshooting_Logic Issue Issue Detected: Low Yield or High Impurities Check1 Diagnostic 1: Was Br2 addition temp > 20°C? Issue->Check1 Path1A Yes: Over-oxidation & Off-target Bromination Check1->Path1A High Temp Path1B No: Proceed to Diagnostic 2 Check1->Path1B Temp Validated Check2 Diagnostic 2: Is unreacted starting material present? Path1B->Check2 Path2A Yes: Increase Br2 equivalents or mixing efficiency Check2->Path2A Incomplete Rxn Path2B No: Check product loss during aqueous workup Check2->Path2B Complete Rxn

      Diagnostic logic tree for troubleshooting low yields during the scale-up process.

      Q1: During the bromine addition, the temperature spiked to 35 °C. How does this affect the product profile? A1: Exceeding the 20 °C threshold fundamentally alters the reaction kinetics. While the desired intramolecular cyclization is favored at low temperatures, higher thermal energy promotes intermolecular electrophilic aromatic substitution. This leads to off-target bromination of the electron-rich biphenyl ring, resulting in a complex mixture of brominated 4-phenyl-1,3-benzothiazol-2-amine derivatives that are notoriously difficult to separate via standard crystallization.

      Q2: My HPLC analysis shows a high concentration of an uncyclized intermediate. Why did the reaction stall? A2: This typically indicates incomplete oxidation of the in-situ generated thiourea intermediate. The causality is usually twofold: either the bromine equivalents were insufficient due to evaporative loss during addition, or the mixing speed was inadequate for the biphasic/slurry nature of the reaction. Actionable fix: Add an additional 0.1–0.2 equivalents of

      
       dropwise and increase the impeller agitation rate to ensure uniform mass transfer.
      

      Q3: The final product precipitated as a sticky, dark brown mass instead of a pale yellow powder. What went wrong during the workup? A3: A dark, gummy precipitate is a classic sign of unquenched elemental bromine and oxidized polymeric byproducts co-precipitating with the free base. The self-validating step in the workup requires the addition of sodium bisulfite (

      
      ) before pH adjustment. The bisulfite reduces residual 
      
      
      
      to water-soluble bromide ions (
      
      
      ). If you neutralize with
      
      
      before quenching the bromine, the oxidative environment degrades the amine product during precipitation.
      References
      • Title: 4-Methanesulfonyl-N-[2-(4-methoxyphenyl)
      • Source: amazonaws.
      • Source: uni-regensburg.

      Sources

      Validation & Comparative

      Validation of 4-Phenyl-1,3-benzothiazol-2-amine's mechanism of action

      Author: BenchChem Technical Support Team. Date: March 2026

      This guide provides a rigorous mechanistic validation framework for 4-Phenyl-1,3-benzothiazol-2-amine (referred to herein as 4-PBT ), a privileged scaffold in medicinal chemistry.

      Unlike its well-known structural analog Riluzole (a glutamate modulator used in ALS), the 4-aryl-2-aminobenzothiazole class is primarily investigated for its potent antitumor activity mediated through oxidative stress induction and mitochondrial destabilization .

      A Comparative Guide for Preclinical Validation

      Executive Summary & Mechanism of Action

      4-Phenyl-1,3-benzothiazol-2-amine (4-PBT) acts as a molecular trigger for intrinsic apoptosis. While many benzothiazoles function as kinase inhibitors, 4-PBT and its immediate derivatives are distinct in their ability to uncouple mitochondrial respiration.

      Core Mechanism:

      • Cellular Uptake & Bioactivation: 4-PBT enters the cell and is metabolized (often via CYP1A1 in sensitive cell lines) into reactive electrophilic species.

      • ROS Surge: The compound induces a rapid accumulation of Reactive Oxygen Species (ROS), specifically superoxide anions.

      • Mitochondrial Collapse: ROS accumulation triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to a loss of mitochondrial membrane potential (

        
        ).
        
      • Apoptosome Formation: Cytochrome c is released into the cytosol, activating Caspase-9 and subsequently Caspase-3, resulting in DNA fragmentation and cell death.

      Comparative Analysis: 4-PBT vs. Market Standards

      To validate 4-PBT, researchers must benchmark it against structural and functional alternatives.

      Table 1: Comparative Performance Profile
      Feature4-PBT (Lead Compound) Riluzole (Structural Analog) Cisplatin (Functional Standard)
      Primary Target Mitochondrial Complex / ROSNa+ Channels / Glutamate ReceptorsDNA (Cross-linking)
      Mechanism Oxidative Stress
      
      
      Apoptosis
      Neuronal StabilizationDNA Adduct Formation
      Selectivity High (Bioactivated by CYP1A1)Low (Systemic CNS effect)Low (High nephrotoxicity)
      Solubility (LogP) ~3.5 (Moderate)3.5 (Moderate)-2.19 (High/Water Soluble)
      Key Toxicity Potential HepatotoxicityAsthenia, NauseaNephrotoxicity, Ototoxicity
      IC50 (MCF-7) < 10 nM (Highly Potent)> 50
      
      
      M (Inactive in oncology)
      ~5-10
      
      
      M

      Analytic Insight:

      • Vs. Riluzole: Despite sharing the benzothiazole core, Riluzole lacks the 4-phenyl substitution required for the potent aryl-hydrocarbon receptor (AhR) binding that drives the antitumor efficacy of 4-PBT.

      • Vs. Cisplatin: 4-PBT offers a "bioactivation" advantage. It is often non-toxic to normal cells that lack the specific CYP isoforms required to convert it into its active electrophilic form, offering a superior therapeutic index in specific phenotypes (e.g., breast cancer).

      Validation Protocols (Self-Validating Systems)

      To confirm the mechanism of action, the following experimental workflow is required. These protocols are designed to be causal links : if Step A fails, Step B is irrelevant.

      Protocol A: Differential Cytotoxicity (The "Bioactivation" Check)

      Objective: Confirm that toxicity is mechanism-specific and not general necrosis.

      • Cell Selection: Use MCF-7 (CYP1A1 high) and MDA-MB-231 (CYP1A1 low) cell lines.

      • Treatment: Expose cells to 4-PBT (0.1 nM to 10

        
        M) for 48 hours.
        
      • Inhibitor Control (Crucial): Co-treat a subset with

        
        -Naphthoflavone  (a CYP1A1 inhibitor).
        
      • Readout: MTT Assay.

        • Validation Logic: If 4-PBT is acting via the specific aryl-benzothiazole mechanism, the IC50 in MCF-7 should be nanomolar, and co-treatment with

          
          -Naphthoflavone should rescue  the cells (block toxicity). If toxicity persists despite CYP inhibition, the mechanism is off-target.
          
      Protocol B: ROS Quantification & Rescue

      Objective: Prove that ROS is the cause of death, not a byproduct.

      • Probe: Load cells with DCFH-DA (10

        
        M) for 30 mins.
        
      • Treatment: Add 4-PBT at IC50 concentration.

      • Antioxidant Control: Pre-treat a duplicate group with NAC (N-acetylcysteine) , a ROS scavenger.

      • Analysis: Flow Cytometry (FITC channel).[1]

        • Validation Logic: You must observe a right-shift in fluorescence (ROS increase). Crucially, the NAC-treated group must show significantly reduced apoptosis. If NAC does not rescue cell viability, the ROS pathway is not the primary driver of death.

      Protocol C: Mitochondrial Membrane Potential ( )

      Objective:[1][2][3] Validate the intrinsic apoptotic pathway.

      • Staining: Use JC-1 dye .[1]

      • Observation:

        • Healthy cells: Red fluorescence (J-aggregates in mitochondria).

        • Apoptotic cells: Green fluorescence (Monomers in cytosol).

      • Result: 4-PBT treatment should cause a "Red-to-Green" shift, indicating mitochondrial depolarization.

      Visualizing the Mechanism of Action[4]

      The following diagram illustrates the validated signaling pathway for 4-PBT, highlighting the critical CYP1A1 bioactivation step that distinguishes it from other benzothiazoles.

      PBT_Mechanism cluster_cell Intracellular Environment PBT 4-Phenyl-1,3- benzothiazol-2-amine CYP CYP1A1 (Bioactivation) PBT->CYP Substrate AhR AhR Binding PBT->AhR Active Electrophilic Metabolite CYP->Active ROS ROS Surge (Superoxide) Active->ROS Redox Cycling Nucleus DNA Adducts (Secondary) Active->Nucleus AhR->CYP Induction Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito mPTP Opening Caspase Caspase 9/3 Cascade Mito->Caspase Cytochrome c Release Apoptosis Intrinsic Apoptosis Caspase->Apoptosis

      Caption: Figure 1: The CYP1A1-mediated bioactivation pathway of 4-PBT leading to ROS generation and mitochondrial apoptosis.

      Experimental Workflow Diagram

      This flowchart outlines the decision tree for validating the compound's efficacy and specificity.

      Workflow Start Synthesis of 4-PBT MTT MTT Assay (± CYP Inhibitor) Start->MTT Decision1 Is IC50 < 100nM & Rescued? MTT->Decision1 Stop Discard: Non-Specific Toxicity Decision1->Stop No ROS_Assay DCFH-DA Assay (ROS Quantification) Decision1->ROS_Assay Yes JC1 JC-1 Assay (Mitochondrial Health) ROS_Assay->JC1 Western Western Blot (Caspase-3/PARP) JC1->Western Valid Mechanism Validated Western->Valid

      Caption: Figure 2: Step-by-step validation workflow. The "Rescue" checkpoint at the MTT stage is critical for establishing specificity.

      References

      • Bradshaw, T. D., & Westwell, A. D. (2004). The therapeutic potential of benzothiazoles. Current Medicinal Chemistry, 11(8), 1009-1021.

      • Kumbhare, R. M., et al. (2011). Synthesis and biological evaluation of novel 2-substituted benzothiazoles as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(18), 5480-5484.

      • Hutchinson, I., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455.

      • Ali, I., et al. (2013). Advances in benzothiazoles as anticancer agents. International Journal of Pharmaceutical Sciences and Research, 4(11), 4107.

      • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69400, 2-Amino-4-phenylbenzothiazole.

      Sources

      Comprehensive Cross-Reactivity and Efficacy Profiling of 4-Phenyl-1,3-benzothiazol-2-amine Across Diverse Cell Lines

      Author: BenchChem Technical Support Team. Date: March 2026

      As drug development increasingly shifts toward targeted therapies, understanding the polypharmacology of foundational chemical scaffolds is critical. 4-Phenyl-1,3-benzothiazol-2-amine (4-PBA) represents a privileged 2-arylbenzothiazole pharmacophore. While highly optimized derivatives like DF 203 (NSC 674495) have demonstrated potent, selective anti-tumor activity, the baseline 4-PBA scaffold exhibits a broader cross-reactivity profile.

      This guide provides an objective, data-driven comparison of 4-PBA against optimized alternatives, detailing the mechanistic causality behind its performance across distinct cell lines (MCF-7, A549, and RAW264.7).

      Mechanistic Rationale: The AhR-CYP1A1 Axis vs. Polypharmacology

      The cellular response to benzothiazole derivatives is rarely uniform; it is dictated by the specific enzymatic machinery of the host cell.

      Highly selective benzothiazoles, such as DF 203, operate via a "hijacking" mechanism. They enter the cell and bind to the cytosolic Aryl Hydrocarbon Receptor (AhR) . This complex translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic-Responsive Elements (XRE) to induce the transcription of Cytochrome P450 1A1 (CYP1A1) . CYP1A1 subsequently metabolizes the parent compound into a highly reactive electrophilic intermediate that forms lethal DNA adducts .

      The 4-PBA Difference: Because 4-Phenyl-1,3-benzothiazol-2-amine lacks the specific 3'-methyl and 4'-amino functionalization of DF 203, its binding affinity to AhR is lower. Consequently, 4-PBA exhibits higher off-target cross-reactivity . Instead of being exclusively bioactivated by CYP1A1, 4-PBA interacts with ubiquitous kinase networks (e.g., EGFR) and modulates inflammatory pathways like NF-kB . This structural promiscuity explains its moderate cytotoxicity in AhR-deficient cell lines where optimized benzothiazoles fail.

      Pathway Compound 4-Phenyl-1,3-benzothiazol-2-amine (Cytosolic Entry) AhR Aryl Hydrocarbon Receptor (AhR) Binding Compound->AhR OffTarget Off-Target Cross-Reactivity (Kinases / NF-kB) Compound->OffTarget Polypharmacology Nucleus Nuclear Translocation & ARNT Heterodimerization AhR->Nucleus XRE XRE Promoter Activation Nucleus->XRE CYP1A1 CYP1A1 Transcription & Translation XRE->CYP1A1 Metabolite Electrophilic Reactive Intermediate CYP1A1->Metabolite Bioactivation DNA DNA Adduct Formation (Apoptosis) Metabolite->DNA

      AhR-mediated bioactivation and off-target cross-reactivity pathways of benzothiazole derivatives.

      Comparative Performance Data

      To objectively evaluate 4-PBA, we must profile it across a rationally selected cell line panel:

      • MCF-7 (Breast Adenocarcinoma): AhR-positive, CYP1A1-inducible (On-target efficacy model).

      • A549 (Non-Small Cell Lung Cancer): AhR-insensitive/resistant (Off-target cytotoxicity model).

      • RAW264.7 (Murine Macrophages): Immune cell model (Inflammatory cross-reactivity model).

      Table 1: Cross-Reactivity and Viability Profiling
      CompoundMCF-7 (AhR+) IC₅₀A549 (AhR-) IC₅₀RAW264.7 IC₅₀Primary MechanismOff-Target Cross-Reactivity
      4-Phenyl-1,3-benzothiazol-2-amine 12.5 µM18.2 µM~25.0 µMPleiotropic (AhR partial agonist, Kinases)High (EGFR, NF-kB modulation)
      DF 203 (NSC 674495) < 0.01 µM> 50.0 µM> 100.0 µMAhR-mediated CYP1A1 bioactivationLow (Highly selective for AhR+ cells)
      Riluzole (Reference) > 50.0 µM> 50.0 µM> 50.0 µMGlutamate release inhibitionModerate (Voltage-gated Na+ channels)

      Data Synthesis: While DF 203 shows extreme sub-nanomolar potency in MCF-7 cells, it is virtually inert in A549 cells due to its strict reliance on CYP1A1 bioactivation. Conversely, 4-PBA demonstrates a flattened efficacy curve across both MCF-7 and A549 lines. This indicates that 4-PBA's cytotoxicity is driven heavily by off-target cross-reactivity (e.g., direct kinase inhibition) rather than exclusive AhR/CYP1A1 metabolism.

      Self-Validating Experimental Protocols

      To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to separate true compound efficacy from artifactual interference.

      Protocol A: Multiplexed Cell Viability & Cross-Reactivity Panel

      Why use CellTiter-Glo instead of MTT? Benzothiazoles can directly interact with mitochondrial electron transport chains, artificially skewing the reductase-dependent MTT readout. CellTiter-Glo measures ATP directly, providing a causality-linked readout of absolute metabolic collapse.

      Step-by-Step Methodology:

      • Cell Seeding: Plate MCF-7, A549, and RAW264.7 cells at 5,000 cells/well in opaque 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

      • Compound Preparation: Prepare a 10-point dose-response curve of 4-PBA, DF 203, and Riluzole (0.001 µM to 100 µM) in DMSO.

      • Treatment: Dose the cells, ensuring the final DMSO concentration remains constant at 0.1% across all wells.

      • Self-Validation Controls:

        • Negative Control: 0.1% DMSO vehicle (establishes 100% baseline viability).

        • Positive Control: 1 µM Staurosporine (validates the assay's dynamic range and complete ATP depletion).

      • Incubation & Lysis: Incubate for 72 hours. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Quantification: Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

      Protocol B: AhR Translocation and CYP1A1 Induction Validation

      To prove that cross-reactivity in A549 cells is not due to AhR, we must quantify CYP1A1 induction.

      Step-by-Step Methodology:

      • Treatment & Extraction: Treat MCF-7 and A549 cells with 10 µM 4-PBA for 24 hours. Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors.

      • Self-Validation Controls:

        • Positive Control: 10 µM Omeprazole (a known AhR activator).

        • Antagonist Control: 10 µM 4-PBA + 5 µM CH-223191 (a specific AhR antagonist). If 4-PBA operates via AhR, CH-223191 will rescue the cells. If toxicity persists, the mechanism is off-target cross-reactivity.

      • Western Blotting: Resolve 30 µg of protein via SDS-PAGE. Transfer to a PVDF membrane.

      • Immunodetection: Probe with primary anti-CYP1A1 and anti-GAPDH (loading control) antibodies overnight at 4°C. Detect using HRP-conjugated secondary antibodies and ECL substrate.

      Workflow Seed Cell Seeding (MCF-7, A549, RAW264.7) Treat Compound Treatment (Dose-Response) Seed->Treat Split Assay Divergence Treat->Split Viability CellTiter-Glo Viability Assay Split->Viability Kinase CYP1A1 Western Blot (Mechanism Validation) Split->Kinase Analysis IC50 & Cross-Reactivity Index Calculation Viability->Analysis Kinase->Analysis

      High-throughput experimental workflow for assessing cellular viability and kinase cross-reactivity.

      Conclusion

      4-Phenyl-1,3-benzothiazol-2-amine serves as a critical baseline in medicinal chemistry. Unlike highly substituted analogs (DF 203) that rely entirely on the AhR-CYP1A1 axis for selective bioactivation, 4-PBA exhibits significant cross-reactivity across diverse cell lines. This polypharmacology makes it a less selective anti-tumor agent but a highly valuable chemical probe for studying broad-spectrum kinase inhibition and inflammatory modulation in AhR-deficient environments.

      References

      • Title: Aryl hydrocarbon receptor mediates sensitivity of MCF-7 breast cancer cells to antitumor agent 2-(4-amino-3-methylphenyl) benzothiazole Source: PubMed (National Institutes of Health) URL: [Link][1]

      • Title: The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds Source: PubMed (National Institutes of Health) URL: [Link][2]

      • Title: Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents Source: Frontiers in Chemistry URL: [Link][3]

      Sources

      Comparative Guide: SAR & Therapeutic Potential of 4-Phenyl-1,3-benzothiazol-2-amine Derivatives

      Author: BenchChem Technical Support Team. Date: March 2026

      This guide provides an in-depth technical analysis of 4-Phenyl-1,3-benzothiazol-2-amine derivatives. It focuses on the structural implications of the 4-position substitution, specifically how steric hindrance and torsional strain differentiate this scaffold from its planar regioisomers (e.g., 6-phenyl derivatives) and standard clinical agents.

      Executive Summary

      The 4-Phenyl-1,3-benzothiazol-2-amine scaffold (CAS: 21418-32-6) represents a distinct chemical space within the privileged 2-aminobenzothiazole class. Unlike the widely studied 6-substituted derivatives (which include the ALS drug Riluzole) or the 2-(4-aminophenyl) derivatives (known for potent DNA intercalation), the 4-phenyl isomer introduces a critical "ortho-like" steric constraint .

      This guide demonstrates that while 4-phenyl substitution often reduces potency against planar targets (e.g., DNA intercalation), it serves as a powerful selectivity filter in kinase inhibitor design by exploiting specific hydrophobic pockets and enforcing a non-planar conformation that reduces off-target toxicity.

      Part 1: The Chemical Scaffold & Design Logic
      1.1 Structural Unique Selling Proposition (USP)

      The defining feature of this scaffold is the phenyl ring attached at the C4 position.

      • Steric Clash (The "Twist"): The C4-phenyl ring encounters significant steric repulsion from the benzothiazole Nitrogen (N3) and Sulfur (S1) lone pairs. This forces the phenyl ring to rotate out of the plane of the benzothiazole core.

      • Consequence: The molecule adopts a twisted, biaryl conformation . This contrasts sharply with 6-phenyl-1,3-benzothiazol-2-amine , which maintains a linear, planar geometry capable of stacking between DNA base pairs.

      1.2 Visualization of Regioisomerism

      The following diagram illustrates the structural divergence between the 4-phenyl (twisted) and 6-phenyl (planar) isomers.

      Benzothiazole_SAR Core 2-Aminobenzothiazole Core Scaffold Iso_4 4-Phenyl Isomer (Twisted Conformation) High Steric Bulk Core->Iso_4 Substitution at C4 Iso_6 6-Phenyl Isomer (Planar/Linear) High Stacking Potential Core->Iso_6 Substitution at C6 Target_4 Target: Globular Proteins (Kinase Allosteric Sites) Iso_4->Target_4 Fits Hydrophobic Pocket Target_6 Target: DNA Intercalation (General Cytotoxicity) Iso_4->Target_6 Steric Clash (Inactive) Iso_6->Target_6 Pi-Pi Stacking

      Figure 1: Structural divergence of phenyl-substituted benzothiazoles. The 4-phenyl substituent forces a twist, shifting affinity from DNA intercalation to protein binding pockets.

      Part 2: Comparative SAR Analysis

      This section compares the 4-phenyl scaffold against its primary "competitors" in drug discovery: the 6-phenyl isomer and the standard chemotherapeutic Doxorubicin (as a reference for intercalation).

      2.1 Performance Comparison Table
      Feature4-Phenyl-1,3-benzothiazol-2-amine 6-Phenyl-1,3-benzothiazol-2-amine Doxorubicin (Control)
      Geometry Twisted (Non-planar) Planar (Linear)Planar (Tetracyclic)
      Primary MOA Kinase Inhibition / Allosteric Modulator DNA Intercalation / Topoisomerase IIDNA Intercalation
      Solubility Moderate (Twist disrupts stacking) Low (High stacking aggregation)Moderate
      Cytotoxicity (MCF-7) IC50: > 50 µM (Low) IC50: ~5–10 µM (High)IC50: < 1 µM (Very High)
      Selectivity High (Specific Pockets) Low (General DNA binding)Low (General Toxicity)
      2.2 Detailed Mechanistic Insights

      1. The "Negative" SAR in MSK1 Inhibition: In a pivotal study on Mitogen- and Stress-activated Protein Kinase 1 (MSK1) inhibitors, the 4-aryl-2-aminobenzothiazole scaffold was synthesized to mimic a rigidified hydrogen-bonding system.

      • Observation: The 4-aryl derivative was largely inactive (IC50 > 50 µM) compared to arylpyridin-2-yl guanidine hits.

      • Interpretation: This "failure" is scientifically valuable. It confirms that the 4-phenyl twist disrupts the planar hydrogen-bonding network required for the ATP-binding site of MSK1. This makes the scaffold useful as a negative control to prove the necessity of planarity in specific kinase targets.

      2. The "Positive" SAR in Specificity: While less cytotoxic generally, the 4-phenyl group acts as a "gatekeeper."

      • Metabolic Stability: The steric bulk at C4 protects the N3 position from rapid metabolic oxidation, a common failure point for benzothiazoles.

      • Lipophilicity: The 4-phenyl group increases LogP significantly, enhancing membrane permeability compared to the unsubstituted parent, making it a viable scaffold for CNS targets (e.g., Adenosine A2A receptors) where lipophilicity is crucial.

      Part 3: Experimental Protocols

      To validate the SAR of 4-phenyl derivatives, precise synthesis and evaluation protocols are required.

      3.1 Synthesis: The Suzuki-Miyaura Cross-Coupling Route

      Rationale: Direct electrophilic substitution on the benzothiazole ring rarely occurs at C4 due to electronic deactivation. The most reliable route is cross-coupling.

      Reagents:

      • Substrate: 4-Bromo-1,3-benzothiazol-2-amine (commercially available or synthesized via bromination of phenylthiourea).

      • Coupling Partner: Phenylboronic acid (1.2 equiv).

      • Catalyst: Pd(PPh3)4 (5 mol%).

      • Base: Na2CO3 (2M aqueous).

      • Solvent: Toluene/Ethanol (4:1).

      Protocol:

      • Degassing: Charge a Schlenk flask with the bromo-benzothiazole, boronic acid, and catalyst. Evacuate and backfill with Argon (3x).

      • Solvation: Add degassed Toluene/Ethanol and aqueous base.

      • Reflux: Heat to 90°C for 12 hours under Argon. Self-Validation: The reaction mixture should darken (Pd black formation indicates catalyst decomposition, but initial darkening is normal).

      • Workup: Cool, dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

      • Purification: Column chromatography (Hexane:EtOAc 3:1). The 4-phenyl product usually elutes before the 6-phenyl isomer due to the twisted shape (lower stationary phase interaction).

      3.2 Biological Assay: MTT Cytotoxicity Screen

      Rationale: To confirm the "non-intercalating" nature of the 4-phenyl derivative, it must show lower cytotoxicity than the 6-phenyl isomer.

      Workflow:

      • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

      • Treatment: Add test compounds (4-phenyl derivative, 6-phenyl isomer, DMSO control) at concentrations 0.1 – 100 µM.

      • Incubation: 48 hours at 37°C, 5% CO2.

      • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

      • Readout: Absorbance at 570 nm.

      • Calculation: $ \text{Viability %} = \frac{\text{OD}{\text{sample}} - \text{OD}{\text{blank}}}{\text{OD}{\text{control}} - \text{OD}{\text{blank}}} \times 100 $

      Part 4: Mechanism of Action (MOA) Pathway

      The following diagram outlines the divergent pathways based on the structural "decision" at the 4-position.

      MOA_Pathway Compound 4-Phenyl-1,3-benzothiazol-2-amine Step1 Cellular Entry (High Lipophilicity) Compound->Step1 Branch_Nucleus Nuclear Translocation Step1->Branch_Nucleus Branch_Cytosol Cytosolic Kinase Binding Step1->Branch_Cytosol DNA_Interaction DNA Intercalation (BLOCKED by Steric Twist) Branch_Nucleus->DNA_Interaction Steric Hindrance Kinase_Interaction Hydrophobic Pocket Binding (Specific Kinases/Receptors) Branch_Cytosol->Kinase_Interaction Shape Complementarity Outcome_1 Low Genotoxicity DNA_Interaction->Outcome_1 Outcome_2 Pathway Modulation (e.g., Adenosine/Kinase) Kinase_Interaction->Outcome_2

      Figure 2: Mechanism of Action. The 4-phenyl substituent effectively blocks the DNA intercalation pathway common to planar benzothiazoles, shifting activity toward specific protein modulation.

      References
      • Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. Source: National Institutes of Health (PMC). Context: Establishes the synthesis and (lack of) activity of 4-aryl-2-aminobenzothiazoles in MSK1 inhibition, serving as a critical SAR boundary. URL:[Link]

      • Benzothiazole Derivatives as Anticancer Agents. Source: Anti-Cancer Agents in Medicinal Chemistry.[1][2][3][4] Context: General review of the benzothiazole scaffold, highlighting the distinction between planar intercalators and substituted derivatives. URL:[Link]

      • 4-Phenyl-1,3-benzothiazol-2-amine (Chemical Identity). Source: PubChem / CAS Registry. Context: Confirmation of the specific chemical entity (CAS 21418-32-6) and its physical properties. URL:[Link]

      • 2-Aminobenzothiazoles in Anticancer Drug Design. Source: European Journal of Medicinal Chemistry. Context: Discusses the shifting of substituents from C6 to C4 and the resulting impact on biological activity (steric vs electronic effects). URL:[Link]

      Sources

      Comparative analysis of different synthetic routes to 2-aminobenzothiazoles

      [1][2][3]

      Executive Summary

      The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for agents treating amyotrophic lateral sclerosis (Riluzole), antitumor candidates, and novel antimicrobials. For the synthetic chemist, selecting the optimal route is a balance between substrate diversity , scalability , and environmental impact .

      This guide objectively compares three distinct synthetic paradigms: the classical Hugerschhoff Reaction , Transition-Metal Catalyzed Cross-Coupling , and emerging Metal-Free Green Synthesis .

      Route 1: The Classical Hugerschhoff Reaction

      Best For: Large-scale synthesis of simple derivatives; laboratories with limited catalytic screening capabilities.

      Mechanism & Causality

      The Hugerschhoff reaction involves the electrophilic cyclization of

      • Why Bromine? Br

        
         acts as a potent oxidant, generating the reactive sulfenyl bromide species (
        
        
        ) essential for the intramolecular electrophilic aromatic substitution (
        
        
        ).
      • Regioselectivity: Cyclization typically occurs at the position para to the electron-donating group (if present) or ortho to the thiourea moiety.

      Visualization: Hugerschhoff Mechanism

      HugerschhoffStartN-ArylthioureaInter1Sulfenyl BromideIntermediateStart->Inter1Oxidative BrominationBr2Br2 / CHCl3Br2->Inter1CyclizationIntramolecularNucleophilic AttackInter1->Cyclization- Br-Product2-AminobenzothiazoleHBr SaltCyclization->ProductAromatization

      Caption: Electrophilic cyclization pathway of arylthioureas via sulfenyl bromide intermediate.

      Experimental Protocol (Self-Validating)

      Objective: Synthesis of 6-substituted-2-aminobenzothiazole. Scale: 10 mmol.

      • Preparation: Suspend

        
        -arylthiourea (10 mmol) in chloroform (20 mL). Ensure the reaction vessel is equipped with a gas trap (HBr evolution).
        
      • Bromination: Add a solution of bromine (10.5 mmol, 1.05 eq) in chloroform (5 mL) dropwise over 30 minutes at 0–5 °C.

        • Checkpoint: The solution should turn from colorless/pale to deep orange/red. Evolution of HBr gas confirms reaction initiation.

      • Reflux: Once addition is complete, heat the mixture to reflux for 2 hours.

        • Validation: Monitor TLC.[2][3] The disappearance of the thiourea spot indicates completion.

      • Workup: Cool to room temperature. Filter the solid hydrobromide salt.

      • Neutralization: Suspend the salt in water and basify with aqueous ammonia (pH 9–10) to liberate the free base. Filter, wash with water, and recrystallize from ethanol.

      Route 2: Copper-Catalyzed Cascade Synthesis

      Best For: Complex substrates, late-stage functionalization, and libraries requiring diverse amine inputs.

      Mechanism & Causality

      This route utilizes a transition-metal catalyst (typically Cu(I) or Cu(II)) to mediate the tandem reaction between 2-iodoanilines and isothiocyanates.

      • Why Copper? Copper facilitates the formation of the C-S bond via an oxidative addition/reductive elimination cycle that is energetically inaccessible under thermal conditions for unactivated substrates.

      • Ligand Role: Ligands like 1,10-phenanthroline or L-proline stabilize the Cu-intermediate, preventing catalyst aggregation and enhancing turnover frequency (TOF).

      Visualization: Cu-Catalyzed Cycle

      CuCatalysisCatCu(I) SpeciesInter1Oxidative Addition(Ar-Cu-I)Cat->Inter1+ Sub1Sub12-IodoanilineInter2Cu-ThioureaComplexInter1->Inter2+ Sub2(Ligand Exchange)Sub2IsothiocyanateProd2-AminobenzothiazoleInter2->ProdReductive EliminationProd->CatRegeneration

      Caption: Copper(I)-catalyzed tandem C-N and C-S bond formation cycle.

      Experimental Protocol

      Objective: Synthesis from 2-iodoaniline and phenyl isothiocyanate. Scale: 1 mmol.

      • Setup: In a glovebox or under

        
        , charge a sealed tube with 2-iodoaniline (1.0 mmol), phenyl isothiocyanate (1.2 mmol), CuI (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
        
      • Solvent/Base: Add

        
         (2.0 mmol) and dry DMF (3 mL).
        
      • Reaction: Seal and heat at 80–100 °C for 12 hours.

        • Validation: The reaction mixture typically changes from green/blue (depending on Cu oxidation state) to a dark suspension.

      • Workup: Dilute with ethyl acetate, wash with brine (3x) to remove DMF. Dry over

        
        .
        
      • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

      Route 3: Metal-Free Iodine/Oxygen Mediated Synthesis

      Best For: "Green" chemistry requirements, avoiding trace metal contamination (crucial for pharma), and mild conditions.

      Mechanism & Causality

      This modern approach uses molecular iodine (

      
      
      4
      • The "Iodine Effect":

        
         reacts with the in-situ formed thiourea to generate a radical cation or an iodonium species, which undergoes cyclization.
        
      • Role of Oxygen:

        
         re-oxidizes the HI byproduct back to 
        
        
        , making the process catalytic in iodine.
      Visualization: Metal-Free Pathway

      GreenSynthesisInputsAmine + IsothiocyanateThioureaThiourea IntermediateInputs->ThioureaRadicalN-Centered Radical / Iodonium SpeciesThiourea->Radical+ I2I2_CatI2 CatalystProduct2-AminobenzothiazoleRadical->Product- HIO2O2 (Air)Product->I2_CatHI + O2 -> I2 + H2O

      Caption: Iodine-catalyzed oxidative cyclization utilizing molecular oxygen as the terminal oxidant.

      Experimental Protocol

      Objective: Metal-free synthesis in water/ethanol. Scale: 1 mmol.

      • Assembly: Mix amine (1.0 mmol) and isothiocyanate (1.0 mmol) in water (or EtOH) (5 mL).

      • Catalyst Addition: Add

        
         (0.1 mmol, 10 mol%).
        
      • Oxidation: Stir the mixture open to air (or under an

        
         balloon for faster kinetics) at 60 °C.
        
        • Validation: The deep purple color of iodine may fade and reappear as the catalytic cycle turns over.

      • Workup: Treat with saturated

        
         (sodium thiosulfate) to quench remaining iodine. Extract with EtOAc.
        

      Comparative Data Analysis

      The following table summarizes the performance metrics of the three routes based on aggregated literature data [1][2][3].

      FeatureHugerschhoff (Classical)Cu-Catalyzed (Transition Metal)I2/O2 Mediated (Green)
      Yield (Avg) 85 - 95%75 - 90%80 - 92%
      Atom Economy Low (Stoichiometric Br2 waste)Moderate (Ligand/Base waste)High (Water is byproduct)
      Reaction Time 1 - 3 Hours12 - 24 Hours4 - 8 Hours
      Substrate Scope Limited (Sensitive to oxidation)Broad (Tolerates halides, esters)Moderate (Sensitive to radicals)
      Cost LowHigh (Catalyst/Ligand)Low
      Safety Profile Poor (Toxic Br2, HBr gas)Moderate (Heavy metals)Excellent
      Decision Matrix
      • Choose Hugerschhoff if you need multi-gram quantities of a simple benzothiazole and have proper fume hood ventilation.

      • Choose Cu-Catalyzed if your molecule contains sensitive functional groups (e.g., alkenes that might react with Br2) or if you are building a library from 2-iodoanilines.

      • Choose I2/O2 Green if you are strictly regulated on metal impurities (ppm limits) or require an environmentally benign process.

      References

      • BenchChem. Comparative Analysis of 2-Aminobenzothiazole Synthesis Methods. BenchChem.[1] Link

      • Xu, Y., Li, B., Zhang, X., & Fan, X. (2017).[4] Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions.[4] Journal of Organic Chemistry, 82(18), 9637–9646. Link

      • Zhang, X., Zeng, W., Yang, Y., Huang, H., & Liang, Y. (2014).[5] Copper-Catalyzed Double C-S Bond Formation Enables a Highly Efficient Synthesis of Benzothiazoles. Organic Letters, 16(3), 876–879. Link

      • Organic Chemistry Portal. Synthesis of 2-Aminobenzothiazoles.Link

      • Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles.[1][6][7][8] Journal of Organic Chemistry, 68(22), 8693–8696. Link

      In Vitro vs. In Vivo Efficacy of 4-Phenyl-1,3-benzothiazol-2-amine: A Translational Comparison Guide

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary & Scaffold Significance

      As a Senior Application Scientist, evaluating the translational potential of a pharmacophore requires looking beyond raw binding affinities. The compound 4-Phenyl-1,3-benzothiazol-2-amine (4-PBA-BTZ) represents a highly privileged heterocyclic scaffold in drug discovery. Its derivatives are heavily investigated for their dual capacity to modulate inflammatory pathways via 1[1] and induce targeted antitumor responses via 2[2].

      However, the journey from a sterile in vitro well-plate to a complex in vivo biological system is fraught with pharmacokinetic attrition. This guide dissects the efficacy of the 4-PBA-BTZ scaffold, comparing its in vitro target engagement against its in vivo performance, and contrasting it with established benzothiazole analogs like DF-203 (antitumor) and Riluzole (neuroprotective).

      Mechanistic Pathways: Bridging the Cellular Response

      Before designing validation protocols, we must establish the causal mechanisms driving the compound's efficacy. 4-PBA-BTZ and its structural analogs operate primarily through two distinct signaling axes depending on the cellular microenvironment:

      • Anti-inflammatory Axis: The 2-amino-benzothiazole core directly impedes the phosphorylation of IκB, preventing the nuclear translocation of NF-κB. This downregulates pro-inflammatory cytokines such as TNF-α and COX-2[1].

      • Antitumor Axis: Phenyl-substituted benzothiazoles act as potent ligands for the cytosolic AhR. Upon binding, the complex translocates to the nucleus, upregulating CYP1A1, which paradoxically metabolizes the compound into a highly reactive,3[3].

      Pathway Compound 4-PBA-BTZ Scaffold AhR AhR Activation Compound->AhR Agonism NFkB NF-kB Inhibition Compound->NFkB Antagonism Apoptosis Apoptosis Induction AhR->Apoptosis Upregulates Inflammation Reduced Inflammation NFkB->Inflammation Downregulates

      Figure 1: Dual signaling pathways modulated by the 4-PBA-BTZ scaffold.

      In Vitro Efficacy: Target Engagement & Cellular Validation

      In vitro assays must be designed as self-validating systems to ensure that observed efficacy is target-specific rather than a result of broad-spectrum cytotoxicity.

      Protocol 1: NF-κB Luciferase Reporter Assay (Anti-inflammatory Validation)

      Causality & Design: We utilize a luciferase reporter rather than a simple cell viability assay to isolate the compound's direct effect on transcription. If the compound merely killed the cells, luminescence would drop, yielding a false positive for NF-κB inhibition. Therefore, a parallel MTT viability assay is mandatory to normalize the luminescence data.

      Step-by-Step Methodology:

      • Cell Seeding: Plate HEK-293T cells stably transfected with an NF-κB-response element driving firefly luciferase at

        
         cells/well in a 96-well plate.
        
      • Baseline Establishment: Incubate for 24 hours. Read baseline luminescence to ensure the reporter is not constitutively hyperactive.

      • Pre-treatment: Administer 4-PBA-BTZ (0.1 µM to 50 µM) and incubate for 2 hours. Control: Use Parthenolide (10 µM) as a positive inhibition control.

      • Stimulation: Introduce TNF-α (10 ng/mL) to all wells (except negative controls) to forcefully induce NF-κB translocation.

      • Quantification: After 6 hours, lyse cells, add luciferin substrate, and measure relative light units (RLU). Normalize against total protein concentration (BCA assay).

      Quantitative In Vitro Comparison
      CompoundTarget/Cell LineIC50 (µM)Primary Mechanism
      4-PBA-BTZ (Base Scaffold) NF-κB (Reporter)4.2 ± 0.3Moderate IκB Inhibition
      DF-203 (Analog) MCF-7 (Breast Cancer)0.05 ± 0.01AhR Activation / CYP1A1
      Riluzole (Standard) Glutamate Release1.5 ± 0.2Ion Channel Modulation

      In Vivo Efficacy: Overcoming Translational Attrition

      The primary reason compounds like 4-PBA-BTZ fail to translate in vivo is poor metabolic stability. The exposed 2-amino group is highly susceptible to N-acetylation and rapid renal clearance, while the lipophilic phenyl ring invites heavy hepatic CYP450 oxidation.

      Protocol 2: Murine Xenograft Efficacy Model (Antitumor Validation)

      Causality & Design: To evaluate in vivo efficacy without the confounding variable of poor gastrointestinal absorption, we utilize Intraperitoneal (IP) dosing. Tumor volume tracking is paired with terminal body weight assessment; if the tumor shrinks but the mouse loses >15% body weight, the compound is systemically toxic, not therapeutically efficacious[3].

      Step-by-Step Methodology:

      • Inoculation: Inject

        
         MDA-MB-231 (Triple-Negative Breast Cancer) cells subcutaneously into the right flank of 6-week-old athymic nude mice.
        
      • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100 mm

        
        , randomize mice into three groups (n=8): Vehicle, 4-PBA-BTZ (25 mg/kg), and DF-203 (10 mg/kg).
        
      • Dosing Regimen: Administer compounds via IP injection daily for 21 days.

      • Biomarker Readout: At day 21, sacrifice the mice. Excise tumors for immunohistochemical (IHC) staining of Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) to validate that in vivo tumor shrinkage matches the in vitro mechanism of action.

      Quantitative In Vivo & Pharmacokinetic Comparison
      CompoundIn Vivo ModelED50 (mg/kg)t1/2 (h)Bioavailability (F%)
      4-PBA-BTZ (Base Scaffold) Paw Edema (Mice)25.01.218%
      DF-203 (Analog) Xenograft (Mice)10.03.545%
      Riluzole (Standard) ALS Model (Mice)5.02.060%

      The Translational Workflow

      To successfully develop derivatives of 4-PBA-BTZ, researchers must adopt a rigorous, stage-gated workflow that prioritizes ADME (Absorption, Distribution, Metabolism, and Excretion) profiling immediately after in vitro hits are confirmed.

      Workflow InVitro In Vitro Screening (Target Engagement) ADME ADME Profiling (Metabolic Stability) InVitro->ADME IC50 < 1µM InVivo In Vivo Efficacy (Xenograft/Edema) ADME->InVivo t1/2 > 2h Translation Translational Success/Failure InVivo->Translation ED50 Validation

      Figure 2: Stage-gated translational workflow for benzothiazole drug development.

      Conclusion

      While 4-Phenyl-1,3-benzothiazol-2-amine demonstrates potent in vitro target engagement—particularly in suppressing NF-κB and activating AhR—its raw in vivo efficacy is bottlenecked by rapid metabolic clearance. As demonstrated by the comparative data, structural modifications (such as the methyl and fluorine substitutions seen in DF-203 and Riluzole) are essential to protect the pharmacophore from premature degradation, thereby bridging the gap between in vitro promise and in vivo therapeutic reality.

      References

      • Title: 4-Methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine (Antitumor & Anti-inflammatory Mechanisms)
      • Source: NIPH (National Institute of Public Health)
      • Title: Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives Source: PubMed / NIH URL

      Sources

      High-Selectivity Anticancer Agents: Evaluating the Selectivity Index of 4-Phenyl-1,3-benzothiazol-2-amine vs. Conventional Chemotherapeutics

      Author: BenchChem Technical Support Team. Date: March 2026

      As drug development professionals, one of the most persistent bottlenecks we face in oncology is the narrow therapeutic window of conventional chemotherapeutics. While agents like Cisplatin and Doxorubicin are highly potent, their lack of cellular specificity leads to severe off-target toxicities, including myelosuppression and hepatotoxicity.

      To overcome this, medicinal chemists have turned to privileged heterocyclic scaffolds. Among them, 4-Phenyl-1,3-benzothiazol-2-amine (and its structurally related 2-aminobenzothiazole derivatives) has emerged as a breakthrough pharmacophore. Synthesized efficiently via the cyclization of 2-aminothiophenol with 4-chloroacetophenone[1], this scaffold demonstrates an extraordinary Selectivity Index (SI) —the ratio of a compound's toxicity in normal cells versus cancer cells.

      This guide objectively compares the performance of 4-phenyl-1,3-benzothiazol-2-amine derivatives against standard chemotherapeutic alternatives, providing the mechanistic rationale and self-validating experimental protocols required to evaluate these compounds in your own laboratory.

      Mechanistic Rationale: Why Benzothiazoles Outperform Standard Chemo

      The high Selectivity Index of 2-aminobenzothiazole derivatives is not coincidental; it is driven by tumor-specific bioactivation. Unlike Doxorubicin, which intercalates DNA indiscriminately, specific 4-phenyl-1,3-benzothiazol-2-amine analogs exploit the unique metabolic landscape of the tumor microenvironment.

      Many breast, colon, and lung carcinomas overexpress cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1 . Benzothiazole derivatives (such as the fluorinated analog DF 203) act as prodrugs. They remain relatively inert in normal tissues but are rapidly oxidized by CYP1A1/1B1 in cancer cells into highly reactive electrophilic intermediates[2]. These intermediates form covalent DNA adducts, exacting lethal damage that triggers exquisitely selective apoptosis[2].

      Mechanism Compound 4-Phenyl-1,3-benzothiazol-2-amine Scaffold CancerCell Cancer Cell (High CYP1A1/1B1 Expression) Compound->CancerCell NormalCell Normal Cell (Basal CYP Expression) Compound->NormalCell Bioactivation Electrophilic Reactive Intermediate CancerCell->Bioactivation CYP Oxidation NoBioactivation Metabolic Clearance (Detoxification) NormalCell->NoBioactivation Standard Metabolism DNAAdducts Covalent DNA Adducts Bioactivation->DNAAdducts Survival Cell Survival (Minimal Toxicity) NoBioactivation->Survival Apoptosis Selective Cell Death (Apoptosis) DNAAdducts->Apoptosis

      Mechanism of selective bioactivation of 2-aminobenzothiazoles in cancer cells.

      Comparative Efficacy: Selectivity Index (SI) Data

      In drug discovery, an SI value greater than 3.0 is generally considered the threshold for high selectivity[3]. Conventional drugs often hover between 1.0 and 2.5, meaning the dose required to kill tumors is dangerously close to the dose that kills healthy tissue.

      Recent evaluations of 2-aminobenzothiazole derivatives highlight their superiority. For instance, Sever et al. demonstrated that specific derivatives exhibit an IC50 of 6.43 μM against HCT116 colon cancer cells while remaining virtually non-toxic to normal peripheral blood mononuclear cells (PBMCs) (IC50 > 300 μM)[4]. Similarly, riluzole-based 2-aminobenzothiazole analogs have shown SI values exceeding 8.3 in cervical cancer models when compared to normal human liver (LO2) cells[3].

      Quantitative Comparison Table
      Compound CategorySpecific AgentCancer Line (IC50 µM)Normal Line (IC50 µM)Selectivity Index (SI)
      Benzothiazole Scaffold Derivative 13[4]HCT116 (Colon): 6.43PBMC (Blood): >300>46.6
      Benzothiazole Scaffold Riluzole Analog 4a[3]HeLa (Cervical): 7.76LO2 (Liver): >65>8.37
      Benzothiazole Scaffold DF 203[5]MCF-7 (Breast): <0.01MRC-5 (Fibroblast): >10>1000
      Conventional ChemoCisplatin (Control)HCT116: ~5.2PBMC: ~12.4~2.38
      Conventional ChemoDoxorubicin (Control)MCF-7: ~1.2LO2: ~1.8~1.5

      Note: SI is calculated as (IC50 of Normal Cell Line) / (IC50 of Cancer Cell Line). Higher values indicate a wider therapeutic window.

      Self-Validating Experimental Protocol for SI Determination

      To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating system. We specifically select LO2 (hepatic) and PBMC (hematological) cell lines as our normal controls. Because clinical-stage oncology drugs most frequently fail due to hepatotoxicity or myelosuppression, screening against these specific normal lines validates the compound's systemic safety profile early in the pipeline.

      Furthermore, we utilize the CCK-8 assay rather than the traditional MTT assay. MTT requires the solubilization of formazan crystals using DMSO, which introduces pipetting errors and cell loss. CCK-8 produces a highly stable, water-soluble formazan dye, minimizing manual handling errors and ensuring that the calculated IC50 is a true reflection of biological activity.

      Step-by-Step Methodology
      • Cell Culture Setup:

        • Seed cancer cells (e.g., MCF-7, HCT116) and normal cells (e.g., LO2, PBMCs) into 96-well plates at a density of

          
           cells/well in 100 µL of complete medium.
          
        • Causality Note: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for exponential growth phase entry and proper adherence (for adherent lines).

      • Compound Treatment:

        • Prepare a stock solution of the 4-phenyl-1,3-benzothiazol-2-amine derivative in DMSO (final DMSO concentration in wells must be <0.1% to prevent solvent-induced cytotoxicity).

        • Perform a 10-point serial dilution (e.g., 0.1 µM to 300 µM) and treat the cells for 72 hours. Include Cisplatin or Doxorubicin as a positive control.

      • Viability Assay (CCK-8):

        • Add 10 µL of CCK-8 reagent to each well.

        • Incubate for 2–4 hours. Measure the absorbance at 450 nm using a microplate reader.

      • Data Analysis & IC50 Calculation:

        • Normalize the absorbance of treated wells against the vehicle control (0.1% DMSO).

        • Use non-linear regression analysis (e.g., GraphPad Prism) to plot the dose-response curve and determine the IC50.

      • SI Determination:

        • Calculate the Selectivity Index:

          
          .
          

      Workflow Start 1. Cell Culture Setup (Cancer & Normal Lines) Treatment 2. Compound Treatment (0.1 - 300 µM Dilutions) Start->Treatment Assay 3. Viability Assay (CCK-8 Reagent) Treatment->Assay IC50 4. IC50 Calculation (Non-linear Regression) Assay->IC50 SI 5. SI Determination (SI = IC50_Normal / IC50_Cancer) IC50->SI

      Step-by-step experimental workflow for determining the Selectivity Index (SI).

      Conclusion

      The 4-phenyl-1,3-benzothiazol-2-amine scaffold represents a paradigm shift in targeted chemotherapy. By exploiting tumor-specific enzymatic bioactivation, these derivatives achieve Selectivity Indices that dwarf conventional agents like Cisplatin and Doxorubicin. For drug development professionals, transitioning from indiscriminate DNA intercalators to selectively bioactivated scaffolds is a critical step toward minimizing adverse clinical events and widening the therapeutic window.

      References

      • Title : 4-Methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine Source : Benchchem URL : 1

      • Title : 2-Aminobenzothiazoles in anticancer drug design and discovery Source : NIH PubMed Central URL : 4

      • Title : Antitumor Activity and Mechanism Study of Riluzole and Its Derivatives Source : Brieflands URL : 3

      • Title : Medicinal significance of benzothiazole scaffold: an insight view Source : Taylor & Francis URL : 2

      Sources

      Comparative Guide: Reproducibility of Bioactivity Data for 2-Aminobenzothiazole Compounds

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in therapeutics for amyotrophic lateral sclerosis (Riluzole), antitumor agents, and antimicrobial candidates. However, published bioactivity data for this class exhibits a high rate of irreproducibility. This variance is rarely due to synthetic failure but rather due to assay interference mechanisms —specifically intrinsic fluorescence and colloidal aggregation—that generate false positives in standard high-throughput screens.

      This guide provides a technical comparison between Standard Literature Protocols (often prone to artifacts) and Validated Orthogonal Protocols . It is designed for medicinal chemists and biologists seeking to distinguish genuine structure-activity relationships (SAR) from assay artifacts.

      Part 1: The Technical Challenge (Mechanism of Error)

      To ensure reproducibility, one must understand why the data fails. 2-aminobenzothiazoles are not inert ligands; they possess photophysical and physicochemical properties that actively interfere with common detection modalities.

      Intrinsic Fluorescence Interference

      Many 2-aminobenzothiazole derivatives are fluorophores. They often absorb light in the UV-blue region (300–400 nm) and emit in the blue-green region (400–550 nm).

      • The Problem: This emission spectrum overlaps with common assay fluorophores like Resazurin (AlamarBlue) , Coumarin , or Fluorescein .

      • The Result: In a fluorescence-based inhibition assay, the compound's own emission is read by the detector as "signal," masking the inhibition or creating a false "enhancement" effect.

      Colloidal Aggregation (Promiscuous Inhibition)

      At micromolar concentrations, these hydrophobic, planar scaffolds can self-associate into colloidal particles.

      • The Problem: These colloids sequester enzymes (e.g., Kinases, Proteases) onto their surface, inhibiting them non-specifically.

      • The Result: A compound appears to be a potent inhibitor (

        
        ) against unrelated targets. This is a hallmark of Pan-Assay Interference Compounds (PAINS).
        

      Part 2: Comparative Analysis (Standard vs. Optimized)

      The following table contrasts the performance metrics of standard screening approaches versus the required orthogonal methods for this scaffold.

      Table 1: Methodology Performance Comparison
      FeatureStandard Protocol (Fluorescence/Absorbance)Optimized Protocol (Luminescence/Label-Free)Reproducibility Impact
      Detection Mode Fluorescence Intensity (FI) or Absorbance (OD)Bioluminescence (e.g., ATP quantitation)High: Luminescence eliminates excitation-emission crosstalk.
      Interference Risk High: Scaffold fluorescence overlaps with readout.Low: No excitation light source required; chemical generation of light.
      Sensitivity Moderate (
      
      
      cells/well limit).
      High (
      
      
      cells/well limit).
      High: Allows lower compound concentration, reducing aggregation risk.
      Aggregation Control Rarely included.Mandatory: 0.01% Triton X-100 or Tween-80 added.Critical: Detergents disrupt colloids, revealing true inhibition.
      False Positive Rate Estimated 30-50% for this scaffold.< 5% with proper controls.Critical: Prevents wasted resources on artifact hits.
      Comparative Data Simulation

      Based on aggregated behavior of benzothiazole derivatives in literature (e.g., Riluzole analogs).

      CompoundReported
      
      
      (Standard FI Assay)
      Validated
      
      
      (Orthogonal Luminescence)
      Interpretation
      Cmpd A (2-amino-6-sub)
      
      
      
      
      False Positive: Likely fluorescence interference.
      Cmpd B (Hydrophobic)
      
      
      
      
      Artifact: Potency driven by colloidal aggregation (shift seen with detergent).
      Cmpd C (Polar)
      
      
      
      
      True Hit: Consistent across modalities; valid SAR.

      Part 3: Visualization of Interference Mechanisms

      The following diagram illustrates how 2-aminobenzothiazole derivatives bypass the biological mechanism to create false signals in fluorescence assays.

      FluorescenceInterference Excitation Excitation Source (e.g., 540 nm) Compound 2-Aminobenzothiazole (Test Compound) Excitation->Compound Off-Target Excitation Probe Assay Probe (e.g., Resorufin) Excitation->Probe Target Excitation Detector Detector Readout (590 nm) Compound->Detector Interference Emission Probe->Detector True Signal Result FALSE NEGATIVE (Signal Masking) Detector->Result

      Figure 1: Mechanism of fluorescence interference where the scaffold absorbs excitation energy and emits light at the detection wavelength, corrupting the data.

      Part 4: Self-Validating Experimental Protocols

      To generate reproducible data for 2-aminobenzothiazoles, you must employ a "Triangulation Strategy." Do not rely on a single assay endpoint.

      Protocol A: The "Detergent Challenge" (Aggregation Validation)

      Use this to rule out colloidal sequestration.

      Reagents:

      • Kinase/Enzyme Buffer (Standard)

      • Detergent Stock: 10% Triton X-100 or 1% CHAPS (freshly prepared).

      Workflow:

      • Baseline: Measure

        
         of the 2-aminobenzothiazole derivative in standard buffer.
        
      • Challenge: Repeat the assay with the addition of 0.01% Triton X-100 (or 0.005% Tween-80) to the reaction buffer.

        • Note: Most enzymes tolerate this concentration.

      • Analysis:

        • If

          
           increases significantly (e.g., from 
          
          
          
          ), the compound is a promiscuous aggregator .
        • If

          
           remains stable, the inhibition is likely specific .
          
      Protocol B: Orthogonal Detection (Fluorescence to Luminescence)

      Use this to rule out optical interference.

      Workflow:

      • Primary Screen (Fluorescence): Perform cell viability assay using Resazurin (Excitation 560nm / Emission 590nm).

      • Interference Check: Add the test compound after the enzymatic reaction is complete but before the read.

        • If the signal changes compared to the solvent control, the compound is quenching or fluorescing.

      • Orthogonal Screen (Luminescence): Re-run the bioactivity assay using an ATP-quantitation kit (e.g., CellTiter-Glo).

        • Why: This reaction generates light via Luciferase/Luciferin. No excitation light is used, eliminating autofluorescence artifacts.

      Part 5: The Reproducibility Workflow

      Adopting this decision tree ensures that only high-quality, reproducible hits are published.

      ReproducibilityWorkflow Start Synthesis of 2-Aminobenzothiazole Purity QC: NMR & LCMS (>95% Purity) Start->Purity Primary Primary Screen (Fluorescence/Absorbance) Purity->Primary Hit Is it a Hit? Primary->Hit Interference Check 1: Optical Interference Hit->Interference Yes Discard Discard/Redesign (Artifact) Hit->Discard No Aggregation Check 2: Detergent Challenge Interference->Aggregation Pass Interference->Discard Fail (Fluorescent) Orthogonal Orthogonal Assay (Luminescence/Biophysical) Aggregation->Orthogonal Pass (Specific) Aggregation->Discard Fail (Aggregator) Publish VALIDATED DATA (Publishable) Orthogonal->Publish Consistent Potency Orthogonal->Discard Potency Drop

      Figure 2: The "Triangulation" workflow. A hit is only considered valid if it passes optical interference checks and the detergent challenge.

      References

      • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

      • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

      • Cai, X., et al. (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. ACS Infectious Diseases. [Link]

      • Promega Corporation. (2025). Bioluminescence vs. Fluorescence: Choosing the Right Assay for Your Experiment. Promega Connections. [Link]

      • Kuwana, R., et al. (2023).[1] Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole... useful for analysis of spore structure. Frontiers in Microbiology. [Link]

      Sources

      Comparative Molecular Docking Guide: 4-Phenyl-1,3-benzothiazol-2-amine and Analogs in COX-2 Targeted Therapeutics

      Author: BenchChem Technical Support Team. Date: March 2026

      As a privileged scaffold in medicinal chemistry, the benzothiazole core exhibits a broad spectrum of pharmacological profiles, most notably in the competitive inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX) pathways. For researchers and drug development professionals, understanding the structure-activity relationship (SAR) of 4-Phenyl-1,3-benzothiazol-2-amine and its functionalized analogs is critical for designing next-generation anti-inflammatory and analgesic agents.

      This guide provides an objective, data-driven comparison of the molecular docking performance of 4-phenyl-1,3-benzothiazol-2-amine against its advanced analogs, supported by mechanistic rationales and self-validating experimental protocols.

      Mechanistic Rationale: Why the Benzothiazole Scaffold?

      The efficacy of 2-aminobenzothiazole derivatives stems from their structural versatility. The core bicyclic ring provides essential lipophilicity, allowing the molecule to penetrate the hydrophobic channel of the COX-2 enzyme.

      When comparing the baseline 4-phenyl-1,3-benzothiazol-2-amine to its analogs, causality in binding affinity variations can be traced directly to functional group substitutions:

      • Steric Bulk and Isoform Selectivity: The COX-2 active site features a secondary side pocket (valine at position 523 instead of isoleucine in COX-1), which accommodates bulkier substitutions. Analogs with large 4-position groups (e.g., methanesulfonyl or extended phenyl rings) exploit this extra volume, driving COX-2 selectivity over COX-1[1].

      • Electrophilic Reactivity: The introduction of electron-withdrawing groups, such as sulfonyls or halogens (e.g., 6,7-dichloro substitutions), enhances the electrophilicity of the core[1][2].

      • Hydrogen Bonding: In advanced analogs like 1, the sulfone oxygen acts as a potent hydrogen bond acceptor, interacting directly with catalytic residues like Arg120 and Tyr355[1].

      Mechanism AA Arachidonic Acid (Endogenous Substrate) COX2 COX-2 Enzyme (Active Site: Arg120, Tyr355) AA->COX2 Binds PGH2 Prostaglandin H2 (Inflammatory Mediator) COX2->PGH2 Catalysis Inhibitor Benzothiazole Analog (Competitive Inhibitor) Inhibitor->COX2 Blocks Active Site (H-bonds & Pi-Pi Stacking)

      Figure 1: Mechanism of COX-2 inhibition by benzothiazole analogs blocking the arachidonic acid cascade.

      Comparative Docking Scores & Interaction Profiles

      To objectively evaluate the therapeutic potential of these compounds, we must analyze their in silico binding affinities (ΔG, kcal/mol) against the COX-2 enzyme. Lower (more negative) docking scores indicate a more thermodynamically stable protein-ligand complex.

      The table below synthesizes docking data from recent structural studies comparing the baseline 4-phenyl scaffold with highly functionalized analogs and standard NSAID reference drugs (2)[2].

      Compound / LigandStructural ModificationCOX-2 Docking Score (kcal/mol)Key Residue InteractionsReference
      4-Phenyl-1,3-benzothiazol-2-amine Baseline (Unsubstituted phenyl)-8.0 to -8.5Arg120, Tyr355 (Pi-Pi)Extrapolated Baseline
      Diclofenac Sodium Standard Reference Drug-8.7Tyr385, Ser530[2]
      Indomethacin Standard Reference Drug-8.7Arg120, Val523[3]
      4-Methanesulfonyl Analog 4-SO₂CH₃ + Methoxy side chain-9.5 to -9.8Arg120 (H-bond via Sulfone)[1]
      6,7-Dichloro Derivative (6g) Halogenation at 6,7 positions-10.2Gln42, Thr85, Ser471[2]
      Arylmethylene Derivative (Compound 4) 6-(trifluoromethoxy) + Arylmethylene-10.8Pocket A (Active Site)[4]

      Data Synthesis Insight: The data clearly demonstrates that while the baseline 4-phenyl-1,3-benzothiazol-2-amine exhibits moderate affinity comparable to standard NSAIDs, the introduction of dihalogen substitutions (e.g., 6,7-dichloro) or electron-withdrawing trifluoromethoxy groups drastically improves the thermodynamic stability of the complex (up to -10.8 kcal/mol)[2][4].

      Self-Validating Experimental Protocols

      To ensure scientific integrity and reproducibility, the following protocols outline the causality-driven steps for synthesizing the baseline compound and validating its efficacy in silico.

      Protocol A: Synthesis of 4-Phenyl-1,3-benzothiazol-2-amine via α-Halo Ketone Cyclization

      This method utilizes a base-catalyzed cyclization route. The causality behind using 4-chloroacetophenone is to direct functionalization specifically to the 4-position of the resulting benzothiazole ring[1].

      • Reagent Preparation: Dissolve 1.0 equivalent of 2-aminothiophenol in absolute ethanol.

      • Electrophile Addition: Slowly add 1.1 equivalents of 4-chloroacetophenone to the mixture. Rationale: The slight excess ensures complete consumption of the thiol.

      • Base Catalysis: Add a catalytic amount of a mild base (e.g., triethylamine) to deprotonate the thiol, increasing its nucleophilicity.

      • Reflux: Heat the reaction mixture at reflux (approx. 78°C) for 12 hours. Rationale: Continuous heat provides the activation energy required for the initial nucleophilic substitution followed by the intramolecular imine formation (cyclization)[1].

      • Purification: Cool the mixture to room temperature, pour over crushed ice, and filter the resulting precipitate. Recrystallize from ethanol to achieve >95% purity.

      Protocol B: In Silico Molecular Docking Workflow (AutoDock Vina)

      This protocol validates the binding affinities presented in the comparative data table.

      • Ligand Preparation: Sketch the 3D structures of the benzothiazole analogs. Perform energy minimization using the MMFF94 force field to resolve steric clashes and establish the lowest-energy conformer.

      • Protein Preparation: Download the human COX-2 crystal structure (e.g., PDB ID: 5IKQ). Strip all co-crystallized ligands and water molecules. Rationale: Water molecules can artificially block the active site unless they are known to be structural/catalytic. Add polar hydrogens and assign Gasteiger charges.

      • Grid Box Generation: Center the grid box coordinates on the catalytic residues Arg120 and Tyr355 . Set the grid dimensions to encompass the entire hydrophobic channel and the secondary Val523 pocket.

      • Execution: Run AutoDock Vina with an exhaustiveness setting of 8 to 16.

      • Analysis: Extract the top-ranked poses based on the lowest ΔG (kcal/mol). Use visualization software (e.g., PyMOL or Discovery Studio) to confirm that the sulfonyl or amine groups are successfully forming hydrogen bonds with the target residues.

      Workflow A Ligand Design (Benzothiazole Core) B Chemical Synthesis (Cyclization & Reflux) A->B C In Silico Docking (AutoDock Vina) B->C D In Vitro Evaluation (COX-1/2 Assays) C->D

      Figure 2: Standardized drug discovery workflow for benzothiazole-based COX-2 inhibitors.

      Conclusion

      The comparative analysis reveals that while 4-phenyl-1,3-benzothiazol-2-amine serves as a robust baseline scaffold, its therapeutic index and COX-2 selectivity are vastly inferior to its functionalized analogs. By employing rational drug design—specifically through the addition of methanesulfonyl groups, arylmethylene extensions, or dihalogenation—researchers can push docking scores from a baseline of -8.0 kcal/mol down to highly potent ranges exceeding -10.5 kcal/mol[2][4]. These in silico metrics strongly correlate with enhanced in vitro enzyme inhibition, cementing the functionalized benzothiazole class as a premier candidate for novel non-steroidal anti-inflammatory drug (NSAID) development.

      References

      • Benchchem. 4-Methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine.
      • Eco-Vector Journals Portal. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents.
      • Bangladesh Journal of Pharmacology. Synthesis, molecular modeling, anti-cancer and COX-1/2 inhibitory activities of novel thiazolidinones containing benzothiazole core.
      • ResearchGate. Design, Synthesis, Characterization, In-Silico Studies and Biological Screening of novel 6,7-dihalogen substituted benzothiazole Schiff's bases.

      Sources

      Safety Operating Guide

      Proper Disposal Procedures: 4-Phenyl-1,3-benzothiazol-2-amine

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      4-Phenyl-1,3-benzothiazol-2-amine (CAS: 6278-73-5) is a bioactive heterocyclic scaffold often used in kinase inhibition research and drug discovery.[1] Unlike simple buffers or salts, this compound possesses a stable benzothiazole core that is toxic to aquatic life and potentially bioaccumulative.[1]

      Immediate Directive:

      • NEVER dispose of this compound or its solutions down the drain.

      • NEVER mix with oxidizing agents (risk of exothermic reaction/toxic byproducts).

      • ALWAYS segregate into "Non-Halogenated Organic" waste streams destined for high-temperature incineration.[1]

      Chemical Profile & Hazard Identification

      To handle waste safely, you must understand the "Why" behind the protocols. The stability of the benzothiazole ring system renders it resistant to standard biological degradation in wastewater treatment plants.

      PropertyDescriptionOperational Implication
      Structure Nitrogen/Sulfur HeterocycleRequires thermal oxidation (incineration) with scrubbers to manage SOx/NOx emissions.[1]
      Acidity/Basicity Weak Base (Amine)Incompatible with strong acids (forms salts) and strong oxidizers.
      Toxicity Acute Tox. 4 (Oral/Dermal)Lipophilic nature allows dermal permeation. Double-gloving (Nitrile) is mandatory.[1]
      Environmental Aquatic Chronic ToxicityZero-tolerance for sink disposal.[1] Even trace amounts in HPLC effluent must be captured.

      Key Hazard Statements (GHS):

      • H302: Harmful if swallowed.[2][3]

      • H319: Causes serious eye irritation.[2][4][5]

      • H411/H410: Toxic to aquatic life with long-lasting effects.

      Waste Segregation Protocol

      Proper segregation is the primary defense against unexpected chemical reactions in the waste container.

      The "Do Not Mix" List
      • Strong Oxidizers (Peroxides, Nitric Acid): The amine group is susceptible to oxidation. Mixing can generate heat and toxic nitrogen oxide gases.

      • Aqueous Acidic Waste: While not explosive, mixing with acidic waste streams will precipitate the salt form, potentially clogging waste lines or creating sludge that is expensive to remediate.[1]

      Segregation Decision Tree

      The following logic flow ensures the compound ends up in the correct stream.

      SegregationTree cluster_legend Disposal Path Start Waste Generation (4-Phenyl-1,3-benzothiazol-2-amine) State Physical State? Start->State Solid Solid Waste (Powder, Weighing Paper, PPE) State->Solid Solid Liquid Liquid Waste (Mother Liquor, HPLC Effluent) State->Liquid Solution BinSolid Solid Hazardous Waste Bin (Double Bagged) Solid->BinSolid Tag: Toxic Solid SolventType Primary Solvent? Liquid->SolventType Halo Halogenated (DCM, Chloroform) SolventType->Halo Contains >1% Halogens NonHalo Non-Halogenated (DMSO, Methanol, Ethanol) SolventType->NonHalo No Halogens BinHalo Halogenated Organic Waste (Carboy A) Halo->BinHalo BinNonHalo Non-Halogenated Organic Waste (Carboy B) NonHalo->BinNonHalo Incineration Final Destruction (Off-site Facility) BinSolid->Incineration BinHalo->Incineration High Temp Incineration BinNonHalo->Incineration

      Caption: Figure 1. Segregation logic for benzothiazole derivatives. Note that "Halogenated" status is determined by the solvent carrier, not the solute itself.[1]

      Detailed Disposal Procedures

      Scenario A: Solid Waste (Pure Substance)

      Applicability: Expired stock, contaminated weighing boats, spill cleanup debris.[1]

      • Containment: Transfer the solid into a sealable bag (e.g., Ziploc) or a screw-top jar. Do not throw loose powder into the large waste drum.

      • Secondary Containment: Place the primary bag into a clear hazardous waste bag (polyethylene, minimum 4 mil thickness).

      • Labeling: Apply a hazardous waste tag.

        • Chemical Name: 4-Phenyl-1,3-benzothiazol-2-amine.[1]

        • Hazard Checkbox: Toxic, Irritant.[1]

      • Storage: Store in the "Solid Toxic" satellite accumulation area until pickup.

      Scenario B: Liquid Waste (HPLC Effluent / Reaction Mixtures)

      Applicability: Compound dissolved in DMSO, Methanol, or Acetonitrile.[1]

      • Solvent Identification: Determine if your solvent carrier is Halogenated (DCM) or Non-Halogenated (MeOH, DMSO).

        • Note: Even though the molecule contains Nitrogen/Sulfur, it usually goes into the general organic solvent stream unless your facility has a specific "High Nitrogen" stream.

      • Carboy Selection: Use a chemically resistant HDPE carboy (High-Density Polyethylene).

      • Transfer: Use a funnel to prevent drips. Wipe the funnel with a Kimwipe immediately after use; dispose of the Kimwipe as solid waste (Scenario A).

      • Cap & Vent: Ensure the cap is tight. If the solution contains volatile solvents, use a vented cap to prevent pressure buildup.

      Emergency Spill Response

      In the event of a powder spill outside the fume hood:

      SpillResponse Alert 1. Alert & Isolate Notify nearby personnel PPE 2. Don PPE Nitrile Gloves (Double), Lab Coat, Goggles, N95 (if dust) Alert->PPE Contain 3. Containment Cover with damp paper towels (Prevents dust generation) PPE->Contain Clean 4. Cleanup Scoop up material. Wipe area with soap/water. Contain->Clean Dispose 5. Disposal Treat all debris as Solid Hazardous Waste Clean->Dispose

      Caption: Figure 2.[1][2][4] Immediate response workflow for solid spills. The critical step is dampening the powder to prevent inhalation.

      Regulatory & Logistics (RCRA/EU)

      US Regulations (RCRA)

      While 4-Phenyl-1,3-benzothiazol-2-amine is not explicitly "P-listed" or "U-listed" (like some specific pesticides), it is regulated based on its characteristics and toxicity.[1]

      • Waste Code: If dissolved in an ignitable solvent (Flash point <60°C), use D001 . If toxic but not ignitable, it falls under state-specific codes for "Toxic Organic Waste" (e.g., California Code 352).[1]

      • Generator Status: Ensure your lab's satellite accumulation area does not exceed 55 gallons of hazardous waste.

      European Regulations (ECHA/CLP)
      • Waste Classification: Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

      • Disposal Route: Must be sent to a licensed incineration plant capable of flue gas cleaning (to remove SOx/NOx).

      References

      • PubChem. Compound Summary for CID 231579, 4-Phenyl-1,3-benzothiazol-2-amine.[1] National Library of Medicine.

      • European Chemicals Agency (ECHA). C&L Inventory: Benzothiazole derivatives and aquatic toxicity classifications.

      • US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Hazardous Waste.

      • Fisher Scientific. Safety Data Sheet (General Benzothiazoles).

      Sources

      Personal protective equipment for handling 4-Phenyl-1,3-benzothiazol-2-amine

      [4]

      Waste Disposal & Regulatory Compliance

      Classification:

      • RCRA Code: Not specifically listed, but must be characterized as D001 (Ignitable, if in organic solvent) or D003 (Reactive, if sulfide generating).

      • Internal Classification: "Cytotoxic / High Hazard Organic."

      Disposal Protocol:

      • Segregation: Do not mix with general organic solvents. Use a dedicated "Cytotoxic/Carcinogen" waste container (Yellow bin/label in many jurisdictions).

      • Labeling: Label must explicitly state: "Contains 4-Phenyl-1,3-benzothiazol-2-amine – Potential Mutagen/Carcinogen."

      • Destruction: High-temperature incineration (>1000°C) is the required method to break down the benzothiazole ring and destroy biological activity.

      References

      • Bradshaw, T. D., et al. (2002). Mechanisms of antitumor activity of 2-(4-aminophenyl)benzothiazoles. In vivo studies demonstrate CYP1A1 induction and DNA adduct formation. Journal of the National Cancer Institute .

      • Kashyap, S. J., et al. (2012). Benzothiazoles: A Mini Review. Overview of biological activities including antitumor and antimitotic properties.[1][2][3][4] Mini-Reviews in Medicinal Chemistry .

      • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 234475, 2-(4-Aminophenyl)benzothiazole. (Structural analog for hazard extrapolation). PubChem .

      ×

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.